2',3'-cGAMP
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H24N10O13P2 |
|---|---|
Molecular Weight |
674.4 g/mol |
IUPAC Name |
2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10?,11-,12-,13-,18-,19-/m1/s1 |
InChI Key |
XRILCFTWUCUKJR-WGKJRFPRSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)O)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of 2',3'-cGAMP in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system serves as the first line of defense against invading pathogens and cellular insults. A pivotal signaling pathway in this initial response is the cGAS-STING pathway, which is responsible for detecting the presence of cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage. The central second messenger in this pathway is 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a unique cyclic dinucleotide that potently activates the downstream effector protein, Stimulator of Interferon Genes (STING). This technical guide provides an in-depth exploration of the critical role of this compound in innate immunity, detailing its synthesis, mechanism of action, and the experimental methodologies used to study its function.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1][2] This triggers a series of molecular events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate an anti-pathogen state.
This compound Synthesis by cGAS
Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[1] Activated cGAS catalyzes the synthesis of this compound from ATP and GTP.[1][4] This process involves the formation of a phosphodiester bond between the 2'-hydroxyl group of GMP and the 5'-phosphate of AMP, and a second phosphodiester bond between the 3'-hydroxyl group of AMP and the 5'-phosphate of GMP.[5]
STING Activation by this compound
This compound functions as a high-affinity ligand for STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][5] The binding of this compound to the cytosolic domain of STING induces a significant conformational change, leading to STING dimerization and its translocation from the ER to the Golgi apparatus.[1][2]
Downstream Signaling Cascade
Once activated and translocated, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[3] In parallel, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines.[3]
Quantitative Data
The precise quantification of molecular interactions and enzymatic activities is crucial for understanding the cGAS-STING pathway and for the development of targeted therapeutics.
Table 1: Binding Affinity of this compound for STING
| Ligand | Protein | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human STING | Isothermal Titration Calorimetry (ITC) | 4.6 nM | [6] (Axon Medchem) |
| 3',3'-cGAMP (bacterial) | Human STING | Isothermal Titration Calorimetry (ITC) | >1 µM | [6] (Axon Medchem) |
Table 2: Kinetic Parameters of Human cGAS
| Substrate | Michaelis-Menten Constant (Km) | Catalytic Turnover Number (kcat) | Catalytic Efficiency (kcat/Km) | Reference |
| ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 6.1 x 10⁻³ µM⁻¹min⁻¹ | [6] (ResearchGate) |
| GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁻² µM⁻¹min⁻¹ | [6] (ResearchGate) |
Experimental Protocols
A variety of in vitro and cell-based assays are utilized to investigate the cGAS-STING pathway. Detailed methodologies for key experiments are provided below.
In Vitro cGAS Activity Assay
This assay measures the enzymatic activity of recombinant cGAS by quantifying the production of this compound.
Materials:
-
Recombinant human cGAS (10-50 nM final concentration)
-
Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (5-10 ng/µL final concentration)
-
ATP (100 µM final concentration)
-
GTP (100 µM final concentration)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
This compound quantification kit (e.g., ELISA or LC-MS/MS)
Procedure:
-
Prepare a master mix of recombinant cGAS and dsDNA in Assay Buffer on ice.
-
Prepare a master mix of ATP and GTP in Assay Buffer on ice.
-
In a 96-well plate, add the cGAS/dsDNA master mix to each well.
-
To initiate the reaction, add the ATP/GTP master mix to each well.
-
Incubate the plate at 37°C for 30-90 minutes.
-
Stop the reaction by adding Stop Solution to each well.
-
Quantify the amount of this compound produced using a suitable detection method.
STING Activation Reporter Assay (IFN-β Promoter Luciferase)
This cell-based assay measures the activation of the STING pathway by quantifying the expression of a luciferase reporter gene driven by the IFN-β promoter.
Materials:
-
HEK293T cells
-
pGL3-IFNβ-firefly Luc reporter plasmid
-
pRL-CMV-renilla Luc control plasmid
-
pMCSV-hSTING expression plasmid
-
This compound
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Day 1: Transfection
-
Co-transfect HEK293T cells with the IFNβ-Luc, CMV-Luc, and hSTING plasmids using a suitable transfection reagent.
-
Incubate cells for 24 hours.
-
-
Day 2: Stimulation
-
Stimulate the transfected cells with varying concentrations of this compound.
-
Incubate for an additional 18-24 hours.
-
-
Day 3: Lysis and Luciferase Measurement
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Western Blot Analysis of IRF3 Phosphorylation
This assay directly assesses the activation of a key downstream component of the STING pathway.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Stimulus (e.g., dsDNA, this compound)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Stimulation and Lysis:
-
Treat cells with the desired stimulus for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantification of this compound by LC-MS/MS
This highly sensitive and specific method allows for the absolute quantification of this compound in biological samples.
Instrumentation and Conditions:
-
LC System: High-performance liquid chromatography system.
-
MS System: Triple quadrupole mass spectrometer.
-
Column: Biobasic AX LC column (5 µm, 50 x 3 mm) or similar anion exchange column.
-
Mobile Phase A: 100 mM ammonium carbonate.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 90% B
-
0.5-2.0 min: Linear gradient to 30% A
-
2.0-3.5 min: Hold at 30% A
-
3.5-3.6 min: Linear gradient to 90% B
-
3.6-5.0 min: Hold at 90% B
-
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: Precursor ion (m/z) 675.1 -> Product ion (m/z) 476.1.[6] (PMC)
Sample Preparation:
-
Cell or tissue lysates are prepared, and proteins are precipitated using a solvent like methanol or acetonitrile.
-
The supernatant is collected, dried, and reconstituted in a suitable buffer for LC-MS/MS analysis.
Conclusion
This compound is a central mediator of the innate immune response to cytosolic DNA. Its synthesis by cGAS and subsequent activation of the STING pathway initiate a robust antiviral and anti-pathogen cellular program. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricacies of this critical signaling pathway and to develop novel therapeutics targeting its components. A thorough understanding of the methodologies used to study this compound is essential for advancing our knowledge of innate immunity and for the rational design of immunomodulatory drugs.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. At the Crossroads of the cGAS-cGAMP-STING Pathway and the DNA Damage Response: Implications for Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to the Discovery and History of 2',3'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and history of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a pivotal second messenger in the innate immune system. We will delve into the core scientific investigations that unveiled its existence, its unique chemical nature, and its critical role in the cGAS-STING signaling pathway. This document provides a comprehensive overview for researchers and professionals engaged in immunology, oncology, and infectious disease research, offering detailed experimental methodologies, quantitative data, and visual representations of the key molecular processes.
The Dawn of a New Signaling Paradigm: The Discovery of a Missing Link
For years, a critical gap existed in our understanding of how cytosolic DNA, a danger signal associated with viral and bacterial infections as well as cellular damage, triggers an innate immune response. While the stimulator of interferon genes (STING) was identified as a key adaptor protein in this pathway, the precise mechanism of its activation remained elusive.
In 2013, the laboratory of Zhijian J. Chen at the University of Texas Southwestern Medical Center made a groundbreaking discovery that filled this void. Through a series of meticulous biochemical fractionation and mass spectrometry experiments, they identified a novel cyclic dinucleotide as the endogenous ligand for STING.[1] This molecule, this compound, was found to be synthesized by a previously uncharacterized enzyme, cyclic GMP-AMP synthase (cGAS), upon direct binding to cytosolic double-stranded DNA (dsDNA).[2][3]
This discovery was significant for several reasons. It identified this compound as the first cyclic dinucleotide to be characterized as a second messenger in metazoan cells.[3] Furthermore, it revealed a unique chemical structure containing both a 2'-5' and a 3'-5' phosphodiester bond, distinguishing it from the canonical 3'-5'-linked cyclic dinucleotides found in bacteria.[4] This distinct linkage was found to be crucial for its high-affinity binding to STING and subsequent activation of downstream signaling cascades, leading to the production of type I interferons and other inflammatory cytokines.[3][4]
Quantitative Insights into this compound Signaling
The discovery of this compound spurred a wave of research to quantify the key interactions and enzymatic processes governing its signaling pathway. The following tables summarize critical quantitative data that has been established through various experimental approaches.
Table 1: Binding Affinities of this compound for STING
| STING Variant | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Human STING (WT) | This compound | Isothermal Titration Calorimetry (ITC) | 5.3 µM | [5] |
| Human STING (R232H) | This compound | Isothermal Titration Calorimetry (ITC) | 0.11 µM | [5] |
| Mouse STING | This compound | Surface Plasmon Resonance (SPR) | 4.03 nM | [6] |
Table 2: Kinetic Parameters of cGAS
| Substrate | KM | Reference |
| ATP | 190 ± 20 µM | [7] |
| GTP | Not determined (low affinity) | [7] |
Table 3: Cellular Concentrations of this compound
| Cell Type | Stimulus | Time Post-Stimulation | Concentration | Method | Reference |
| L929 cells | HT-DNA (4 µg/ml) | 4 hours | Activity detected | Bioassay | [8] |
| THP-1 cells | HSV-1Δ34.5 infection | 6 hours | Activity detected | Bioassay | [8] |
| HIV-1 virions | Produced in cGAS-expressing cells | N/A | 2.50 x 10-17 mol/infectious unit | Mass Spectrometry | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the cornerstone experiments that were instrumental in the discovery and characterization of this compound.
In Vitro Synthesis and Purification of this compound
This protocol describes the enzymatic synthesis of this compound using recombinant cGAS.
Materials:
-
Recombinant human cGAS protein
-
Double-stranded DNA (e.g., herring testes DNA)
-
ATP and GTP solutions
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂
-
Anion exchange chromatography column (e.g., Q Sepharose)
-
HPLC system with a C18 column
Procedure:
-
Set up the enzymatic reaction by combining recombinant cGAS, dsDNA, ATP, and GTP in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Load the supernatant onto a pre-equilibrated anion exchange chromatography column.
-
Wash the column with a low-salt buffer to remove unbound components.
-
Elute the bound this compound using a salt gradient.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
Pool the fractions containing pure this compound and desalt.
Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines the sensitive and specific quantification of this compound from cell lysates.
Materials:
-
Cell culture and stimulation reagents
-
Lysis Buffer: 1% NP-40 buffer
-
Acetonitrile
-
Formic acid
-
Ammonium carbonate
-
LC-MS/MS system with a C18 or anion exchange column
Procedure:
-
Culture and stimulate cells as required (e.g., with dsDNA transfection or viral infection).
-
Harvest cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to remove cellular debris.
-
Perform a protein precipitation step by adding cold acetonitrile to the supernatant.
-
Centrifuge and collect the supernatant containing the small molecule fraction.
-
Dry the supernatant under vacuum and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Separate this compound using a suitable chromatographic gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer. A common transition is m/z 675.1 -> 476.1.[10]
-
Use a standard curve of synthetic this compound to determine the absolute concentration in the samples.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
This protocol describes the measurement of the binding affinity between this compound and STING.
Materials:
-
Purified recombinant STING protein
-
Synthetic this compound
-
ITC instrument
-
Matched buffer for protein and ligand
Procedure:
-
Dialyze the purified STING protein and dissolve the this compound in the same buffer to ensure no buffer mismatch artifacts.
-
Degas both the protein and ligand solutions.
-
Load the STING protein into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Initiate the titration, injecting small aliquots of this compound into the STING solution.
-
Record the heat changes associated with each injection.
-
Integrate the heat data and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizing the Molecular Choreography
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for this compound quantification.
Conclusion and Future Directions
The discovery of this compound has profoundly impacted our understanding of innate immunity and has opened up new avenues for therapeutic intervention. As the direct activator of the STING pathway, this compound and its synthetic analogs are being actively investigated as vaccine adjuvants and cancer immunotherapies. A thorough understanding of its discovery, the intricacies of its signaling pathway, and the experimental methodologies used to study it are essential for researchers and drug developers seeking to harness its therapeutic potential. Future research will likely focus on further elucidating the regulation of cGAS activity, the mechanisms of this compound transport between cells, and the development of next-generation STING agonists with improved pharmacological properties.
References
- 1. rcsb.org [rcsb.org]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Viruses transfer the antiviral second messenger cGAMP between cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of 2',3'-cGAMP Synthesis by cGAS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2][3] Upon encountering dsDNA, cGAS catalyzes the synthesis of a unique second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][4][5][6][7] This cyclic dinucleotide then binds to and activates STING, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines.[1][4][6][8] Dysregulation of this pathway is implicated in various autoimmune diseases, making cGAS a compelling therapeutic target.[1][4][5] This guide provides a detailed technical overview of the core mechanism of this compound synthesis by cGAS, including quantitative data and experimental protocols.
cGAS Activation and DNA Recognition
Under normal physiological conditions, cGAS exists in an auto-inhibited monomeric state.[9][10] The activation of cGAS is a multi-step process initiated by the binding of cytosolic dsDNA.
DNA Binding and Stoichiometry: cGAS binds to dsDNA in a sequence-independent manner, primarily through electrostatic interactions between positively charged amino acid residues and the negatively charged phosphate backbone of the DNA.[1][11] Structural studies have revealed that cGAS possesses multiple DNA-binding sites.[8][11][12] The binding of dsDNA induces a significant conformational change in cGAS, leading to its dimerization.[1][11] The minimal functional unit for activation is a 2:2 complex, where two cGAS molecules bind to two molecules of dsDNA.[6][10][12] Longer DNA fragments (>45 bp) are more effective at activating cGAS, as they facilitate the formation of higher-order, ladder-like cGAS-DNA oligomeric structures, which enhances enzymatic activity.[2][11][12]
Conformational Changes: Upon DNA binding, a critical "activation loop" in cGAS undergoes a switch-like conformational change, which repositions key catalytic residues and opens up the active site for ATP and GTP binding.[9][10][13] This structural rearrangement is essential for the catalytic activity of the enzyme.[9][10][13] Specifically, catalytic residues such as Glu225, Asp227, and Asp319 shift towards the active site.[4]
The Enzymatic Mechanism of this compound Synthesis
The synthesis of this compound by cGAS is a two-step process that occurs within the activated enzyme's catalytic pocket.
Step 1: Formation of a Linear Intermediate The reaction is initiated by the binding of ATP and GTP to the active site.[6][14] The 2'-hydroxyl group of GTP performs a nucleophilic attack on the α-phosphate of ATP, resulting in the formation of a linear intermediate, pppG(2',5')pA.[6][7]
Step 2: Cyclization to form this compound The linear intermediate then undergoes a conformational rearrangement within the active site.[4] This is followed by a second nucleophilic attack, this time by the 3'-hydroxyl group of the adenosine moiety on the α-phosphate of the guanosine moiety.[7] This reaction forms the second phosphodiester bond, resulting in the cyclized product, this compound, which contains one 2'-5' and one 3'-5' phosphodiester linkage.[6][8][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to cGAS activity and binding affinities.
| Parameter | Value | Species | Conditions | Reference |
| DNA Binding Affinity (Kd) | ||||
| hcGAS-FL with 80 bp dsDNA | 18.0 ± 2.5 nM | Human | Electrophoretic Mobility Shift Assay (EMSA) | [3] |
| hcGAS-d160 with 80 bp dsDNA | 102.3 ± 11.2 nM | Human | Electrophoretic Mobility Shift Assay (EMSA) | [3] |
| cGAMP Binding Affinity (Kd) | ||||
| This compound to STING | ~4 nM | Human | [16] | |
| Inhibitor Potency (IC50) | ||||
| G140 | 14.0 nM | Human | Biochemical Assay | [17] |
| G140 | 442 nM | Mouse | Biochemical Assay | [17] |
| G140 | 1.7 µM | Human | Cell-based (IFNB1 mRNA) | [17] |
| G140 | 1.36 µM | Human | Cell-based (NF-κB reporter) | [17] |
Note: hcGAS-FL refers to full-length human cGAS, and hcGAS-d160 refers to a truncated form lacking the N-terminal 160 amino acids.
Experimental Protocols
In Vitro cGAS Activity Assay
This protocol describes a method to measure the in vitro synthesis of this compound by recombinant cGAS.
1. Reagents and Materials:
-
Recombinant human cGAS protein
-
Double-stranded DNA (e.g., 80 bp dsDNA)
-
ATP and GTP solutions
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Reaction quench solution (e.g., 0.5 M EDTA)
-
Detection method for this compound (e.g., competitive ELISA, TR-FRET, or LC-MS)
2. Procedure:
-
Prepare a master mix of cGAS and dsDNA in the assay buffer.
-
Prepare a master mix of ATP and GTP in the assay buffer.
-
For inhibitor studies, prepare serial dilutions of the test compound.
-
Add the cGAS/dsDNA master mix to the reaction wells.
-
Add the test compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the ATP/GTP master mix. Final concentrations can be optimized, with typical starting points being 10-50 nM cGAS, 5-10 ng/µL dsDNA, and 100 µM each of ATP and GTP.[17]
-
Incubate the reaction at 37°C for 30-90 minutes.[17]
-
Stop the reaction by adding the quench solution.
-
Quantify the amount of this compound produced using a validated detection method.[17]
3. Data Analysis:
-
Subtract the background signal from a no-enzyme control.
-
Normalize the data to a no-inhibitor control (100% activity).
-
For inhibitor studies, plot the normalized cGAMP production as a function of the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro cGAS-STING Pathway Activation in Cell Culture
This protocol describes a method to induce and assess the activation of the cGAS-STING pathway in cultured cells.[18][19][20]
1. Reagents and Materials:
-
Murine or human cell lines (e.g., MEFs, HEK293T)
-
Synthetic single-stranded DNA oligonucleotides (e.g., 80 bp sense and antisense strands)[18]
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer
-
Reagents for Western blotting and RT-qPCR
2. Procedure:
-
Preparation of dsDNA probes:
-
Resuspend the sense and antisense ssDNA oligos in annealing buffer.
-
Mix equal molar amounts of the sense and antisense oligos.
-
Anneal the oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Cell Transfection:
-
Seed the cells in appropriate culture plates.
-
Transfect the cells with the prepared dsDNA probes using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Assessment of Pathway Activation:
-
After a suitable incubation period (e.g., 6 hours), harvest the cells.[19]
-
For Western blot analysis, lyse the cells and analyze the phosphorylation of STING, TBK1, and IRF3.
-
For gene expression analysis, extract total RNA and perform RT-qPCR to measure the mRNA levels of downstream target genes such as IFNB1, CXCL10, and ISG15.[19]
-
Visualizations
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Regulation of cGAS Activity and Downstream Signaling [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The catalytic mechanism of cyclic GMP-AMP synthase (cGAS) and implications for innate immunity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGAS and CD-NTase enzymes: structure, mechanism, and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cGAS, an innate dsDNA sensor with multifaceted functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cytosolic DNA sensor cGAS forms an oligomeric complex with DNA and undergoes switch-like conformational changes in the activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Cornerstone of Innate Immunity: A Technical Guide to 2',3'-cGAMP STING Activation
For Immediate Release
This technical guide provides an in-depth exploration of the structural basis for the activation of the Stimulator of Interferon Genes (STING) protein by its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the intricate molecular interactions, conformational dynamics, and signaling cascades that underpin this critical innate immune pathway. Through a detailed presentation of quantitative data, experimental methodologies, and visual schematics, this guide serves as a comprehensive resource for understanding and targeting the cGAS-STING pathway for therapeutic innovation.
Introduction: The cGAS-STING Signaling Axis
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Upon encountering cytosolic dsDNA, cGAS catalyzes the synthesis of the second messenger this compound from ATP and GTP.[2][4] This cyclic dinucleotide then binds directly to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[5][6][7] This binding event initiates a cascade of conformational changes in STING, leading to its activation, oligomerization, and translocation from the ER to the Golgi apparatus.[2][8][9] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a potent antimicrobial and antitumor immune response.[1][2][8]
The Structural Choreography of STING Activation
The activation of STING by this compound is a highly orchestrated process governed by specific structural rearrangements. STING exists as a homodimer, and the binding of a single molecule of this compound occurs within a cleft at the dimer interface of its cytosolic ligand-binding domain (LBD).[10][11][12]
Conformational Changes: Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that this compound binding induces a significant conformational change in the STING dimer.[10][11][13][14] The LBD undergoes a large-scale rotation of approximately 180° relative to the transmembrane domain.[11][13][14] This movement is coupled with the closure of a "lid" over the ligand-binding pocket, securing the this compound molecule and stabilizing the active conformation.[10][15] This "closed" conformation is crucial for the subsequent steps in STING activation.[10]
Oligomerization: The ligand-induced conformational change exposes surfaces on the STING dimer that promote higher-order oligomerization.[9][11][13] These oligomers are essential for the recruitment and activation of downstream signaling partners like TBK1.[13] Cryo-EM structures have shown that activated STING dimers can assemble into tetramers and even larger linear arrays.[11][13]
Quantitative Analysis of STING Ligand Interactions
The affinity and specificity of the interaction between this compound and STING are critical determinants of signaling efficacy. Various biophysical techniques have been employed to quantify these interactions.
| Ligand | STING Variant | Method | Dissociation Constant (Kd) | Reference |
| This compound | Human STING | Isothermal Titration Calorimetry (ITC) | ~nM range | [2] |
| This compound | Human STING | Surface Plasmon Resonance (SPR) | 3.79 nM | [16] |
| c-di-GMP | Human STING | Isothermal Titration Calorimetry (ITC) | ~µM range | [2] |
| This compound | Mouse STING | Isothermal Titration Calorimetry (ITC) | Not specified | [10] |
| DMXAA | Mouse STING | Isothermal Titration Calorimetry (ITC) | Not specified | [10] |
Key Experimental Protocols
The elucidation of the structural basis of STING activation has been made possible through a combination of sophisticated experimental techniques.
Protein Expression and Purification for Structural Studies
-
Construct Design: The C-terminal domain (CTD) of human STING (residues 139-379) or full-length STING is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His6).[17][18]
-
Expression System: Escherichia coli is a commonly used expression host.[17][18] For full-length protein, insect or mammalian cells may be required for proper folding and membrane integration.
-
Purification: The protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA), ion-exchange chromatography, and size-exclusion chromatography to achieve high purity.[17]
X-ray Crystallography
-
Crystallization: Purified STING protein, in its apo or ligand-bound state, is concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).[17][18]
-
Data Collection: Diffraction-quality crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.[18]
-
Structure Determination: The crystal structure is solved using molecular replacement, and the model is refined against the diffraction data.[17]
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation: Purified full-length STING, often in the presence of detergents or nanodiscs to solubilize the transmembrane domains, is applied to EM grids and vitrified by plunge-freezing.
-
Data Acquisition: Micrographs are collected using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Individual particle images are picked, classified, and reconstructed into a 3D density map.[19][20] An atomic model is then built into the map.[13]
STING Activation and Signaling Assays
-
Luciferase Reporter Assays: HEK293T cells are co-transfected with a STING expression plasmid and a luciferase reporter plasmid under the control of an IFN-β promoter.[5] STING activation by this compound or other agonists leads to luciferase expression, which can be quantified by luminescence.[5]
-
ELISA: Enzyme-linked immunosorbent assays are used to measure the secretion of IFN-β or other cytokines into the cell culture supernatant following STING activation.[21][22]
-
Western Blotting: This technique is used to detect the phosphorylation of STING, TBK1, and IRF3, which are key markers of pathway activation.[13][23] STING oligomerization can be assessed using native PAGE followed by western blotting.[23]
-
Ligand Binding Assays: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive binding assay used to screen for compounds that bind to the cGAMP-binding site of STING.[21]
Visualizing the STING Activation Pathway and Experimental Workflows
To provide a clearer understanding of the molecular events and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to type I interferon gene expression.
Caption: A simplified workflow for determining the crystal structure of the STING protein.
Caption: Workflow for a luciferase reporter assay to measure STING activation.
Conclusion
The structural elucidation of the this compound-STING interaction has provided unprecedented insights into the molecular mechanisms of innate immune sensing. This knowledge is not only crucial for understanding host defense against pathogens but also opens new avenues for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and infectious diseases. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore and manipulate this pivotal signaling pathway for the next generation of immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structures of STING reveal ... | Article | H1 Connect [archive.connect.h1.co]
- 12. pnas.org [pnas.org]
- 13. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP [ideas.repec.org]
- 15. researchgate.net [researchgate.net]
- 16. crispr-casx.com [crispr-casx.com]
- 17. benchchem.com [benchchem.com]
- 18. Crystallization studies of the murine c-di-GMP sensor protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
Beyond the First Line of Defense: A Technical Guide to the Non-Canonical Functions of 2',3'-cGAMP
For Immediate Release
A deep dive into the expanding roles of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) reveals a landscape of cellular regulation extending far beyond its canonical function in innate immunity. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the non-canonical signaling pathways of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Traditionally recognized as the trigger for STING-dependent type I interferon production in response to cytosolic DNA, this compound is now emerging as a multifaceted signaling molecule implicated in a range of physiological and pathological processes. These non-canonical functions, often independent of the interferon axis, open new avenues for therapeutic intervention in oncology, neurodegenerative diseases, and metabolic disorders.
Core Non-Canonical Functions of this compound
Our investigation has identified several key areas where this compound exerts non-immune functions:
-
DNA Damage Response (DDR): this compound is intrinsically linked to the cellular response to genotoxic stress. Its production is stimulated by DNA damage, and it, in turn, can activate core DDR pathways, leading to cell cycle arrest. Intriguingly, some evidence suggests a role for this compound in modulating DNA repair mechanisms, including the suppression of homology-directed repair.[1][2][3][4][5]
-
Cellular Senescence: In response to various stressors, including oncogene activation and irradiation, this compound signaling contributes to the induction of cellular senescence, a state of irreversible cell cycle arrest.[1][6][7]
-
Autophagy: A growing body of evidence demonstrates that this compound can induce autophagy, a cellular recycling process, through a STING-dependent but interferon-independent mechanism.[6][8][9][10][11][12]
-
Cancer Biology: The role of this compound in cancer is complex and dual-faceted. Beyond its immunomodulatory functions, it exhibits cell-autonomous effects within cancer cells. Notably, it has been shown to promote cell migration and metastasis through a novel STING-independent signaling axis involving Rab18 and FosB.[13] Furthermore, cancer cells can export this compound, influencing the tumor microenvironment.[14][15]
-
Metabolic Regulation: The cGAS-cGAMP-STING pathway is increasingly recognized for its role in metabolic homeostasis. Dysregulation of this pathway has been linked to metabolic diseases such as obesity and type 2 diabetes.[16][17][18][19][20]
-
Cardiovascular System: Emerging research implicates this compound signaling in the pathophysiology of cardiovascular diseases, including the promotion of vascular inflammation and the development of atherosclerosis.[21][22][23]
-
Inflammasome Activation: this compound can function as both a priming and an activation signal for the inflammasome, a key component of the innate immune system. This role displays distinct signaling requirements compared to the canonical interferon pathway.[24][25][26]
Quantitative Data Summary
To facilitate a clear understanding of the experimental findings in these non-canonical pathways, the following tables summarize key quantitative data from the cited literature.
| Non-Canonical Function | Parameter Measured | Cell Type/Model | Key Finding | Reference |
| Cancer Cell Migration | Transwell migration assay | MDA-MB-231 breast cancer cells | 2'3'-cGAMP treatment significantly increased cell migration, an effect dependent on Rab18. | [27] |
| cGAMP Export | Extracellular cGAMP concentration (LC-MS/MS) | 4T1-Luc cells | Ionizing radiation increased extracellular cGAMP production after 48 hours. | [14] |
| Autophagy Induction | LC3-II/LC3-I ratio (Western Blot) | HeLa cells | cGAMP treatment (15 µg/ml for 8h) induced a significant increase in LC3-II levels, indicative of autophagy. | [11] |
| DNA Damage Response | Phosphorylation of H2AX (γH2AX) (Western Blot) | THP-1 cells | Stimulation with cGAMP for 16 hours resulted in increased levels of γH2AX, a marker of DNA double-strand breaks. | [3] |
| Inflammasome Activation | IL-1β secretion (ELISA) | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Transfection with cGAMP induced significant IL-1β secretion in a dose-dependent manner. | [21] |
Signaling Pathways and Experimental Workflows
To visually delinate the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Inflammasome Activation by Cytokine and Danger Signal Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Protein Oligomers by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Easier Detection of Inflammasome Activation [worldwide.promega.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
- 20. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rupress.org [rupress.org]
- 24. researchgate.net [researchgate.net]
- 25. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 26. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2′3′-cGAMP interactome identifies 2′3′-cGAMP/Rab18/FosB signaling in cell migration control independent of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
2',3'-cGAMP as a second messenger in viral infection
An In-depth Technical Guide to 2',3'-cGAMP as a Second Messenger in Viral Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The innate immune system serves as the first line of defense against invading pathogens. A critical component of this system is the ability to detect nucleic acids in aberrant locations, such as the presence of DNA in the cytoplasm, which often signals a viral infection or cellular damage.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central mechanism for cytosolic DNA sensing in mammalian cells.[1][2] Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (this compound).[3][4][5] This unique cyclic dinucleotide then binds to and activates the adaptor protein STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines, establishing a potent antiviral state.[3][4][5][6][7] This guide provides a detailed overview of the core biochemistry, signaling mechanics, quantitative data, and experimental methodologies related to this compound's role in viral infection.
The cGAS-STING Signaling Pathway
The activation of the antiviral response through this pathway is a multi-step, highly regulated process that begins with the detection of a threat and results in a broad cellular defense.
1. Cytosolic DNA Sensing by cGAS: Cyclic GMP-AMP synthase (cGAS) is a primary sensor that detects cytosolic dsDNA.[8] This DNA can originate from DNA viruses, retroviruses, or damaged mitochondria.[6][7][9] cGAS binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, although its activation is sensitive to DNA length, with a preference for longer fragments (>45 bp) in human cells.[7][10] This binding induces a significant conformational change in cGAS, leading to the formation of a 2:2 cGAS-DNA complex, which is essential for its enzymatic activity.[3][11]
2. Synthesis of this compound: Once activated, cGAS utilizes ATP and GTP as substrates to catalyze the synthesis of this compound.[3][4] This molecule is a unique cyclic dinucleotide featuring one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from bacterial cyclic dinucleotides.[4] this compound then functions as a second messenger, diffusing through the cytoplasm to engage its downstream target.[4][12]
3. STING Activation and Translocation: STING (also known as TMEM173, MITA, MPYS, or ERIS) is an endoplasmic reticulum (ER)-resident transmembrane protein.[5][12] Under basal conditions, it exists as a dimer. The binding of this compound to the cytosolic domain of STING induces a conformational change that promotes its oligomerization and subsequent translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[5][6][12]
4. Downstream Signal Transduction: During its translocation, the activated STING oligomer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[5][6] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[1][5][6] Concurrently, STING activation also leads to the activation of the NF-κB pathway, which promotes the expression of various pro-inflammatory cytokines.[1][6]
Signaling Pathway Diagram
Caption: The cGAS-STING pathway from DNA sensing to gene induction.
Quantitative Data on the cGAS-STING Pathway
Precise quantitative measurements are essential for understanding the molecular interactions and enzymatic activities within the pathway. This data is crucial for kinetic modeling and for the rational design of therapeutic modulators.
| Parameter | Molecule(s) | Value / Range | Context / Method |
| Binding Affinity (Kd) | This compound to STING | ~10 nM | Significantly stronger than bacterial c-di-GMP |
| dsDNA to cGAS | Varies with length and structure | Human cGAS shows preference for DNA >45 bp | |
| Enzyme Kinetics | cGAS catalytic activity | DNA-dependent | Activated by dsDNA binding, leading to cGAMP synthesis |
| Assay Detection Limits | This compound ELISA | 6.1 pg/mL - 100 ng/mL | Sensitive competitive ELISA for cell lysates |
| This compound ELISA (LLOD) | 9.6 pg/mL | Lower Limit of Detection | |
| HPLC-Tandem Mass Spectrometry | High specificity and quantification | Gold standard for cGAMP measurement in cells |
LLOD: Lower Limit of Detection
Role in Viral Infection
The cGAS-STING pathway is a critical host defense mechanism against a wide array of viruses.
-
DNA Viruses : The pathway is robustly activated by numerous DNA viruses, including Herpes Simplex Virus-1 (HSV-1), Vaccinia virus, and Murine gammaherpesvirus 68 (MHV68).[1][4][7] Mice deficient in cGAS or STING are highly susceptible to lethal infection from these viruses, highlighting the pathway's essential protective role.[1][4]
-
Retroviruses : Retroviruses like Human Immunodeficiency Virus (HIV) produce reverse-transcribed dsDNA intermediates in the cytoplasm, which are potent activators of the cGAS-STING pathway.[1][7]
-
RNA Viruses : While cGAS does not directly bind viral RNA, some RNA viruses, such as Dengue, Vesicular Stomatitis Virus (VSV), and Sendai Virus, can indirectly activate the pathway.[1][7][9] This can occur through mechanisms like the induction of mitochondrial stress, leading to the release of mitochondrial DNA into the cytosol, which is then detected by cGAS.[7][9]
Interestingly, this compound can be transferred between cells. It has been shown that cGAMP can be incorporated into viral particles during their production and subsequently delivered to newly infected cells, priming an antiviral response independently of de novo synthesis.[13]
Experimental Protocols
Studying the cGAS-STING pathway requires a variety of molecular and cellular biology techniques. Below are methodologies for key experiments.
Protocol 1: In Vitro Activation of cGAS-STING Pathway by DNA Transfection
This protocol describes how to activate the pathway in cultured cells and validate the activation via Western blot and RT-qPCR.[14]
Objective: To induce and confirm STING pathway activation in murine or human cell lines.
Materials:
-
Cell line (e.g., Mouse Embryonic Fibroblasts (MEFs), THP-1 monocytes)
-
Herring Testis DNA (HT-DNA) or specific dsDNA probes
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or similar serum-free medium
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Reagents for Western Blot (antibodies for p-TBK1, p-IRF3, total TBK1, total IRF3, β-actin)
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for Ifnb1, Cxcl10, and a housekeeping gene like Actb)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
DNA Probe Preparation: Prepare dsDNA by annealing complementary ssDNA oligos or use commercially available DNA like HT-DNA.
-
Transfection Complex Formation:
-
For each well, dilute 2 µg of dsDNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 4 µL of Lipofectamine 2000 into 100 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine solutions. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Cell Transfection: Add the 200 µL DNA-lipid complex dropwise to the cells. Swirl the plate gently.
-
Incubation: Incubate cells for 4-6 hours (for protein analysis) or 6-9 hours (for RNA analysis) at 37°C.[4]
-
Harvesting:
-
For Western Blot: Wash cells with ice-cold PBS, then lyse directly in the well with 100 µL of lysis buffer. Scrape, collect, and centrifuge to pellet debris.
-
For RT-qPCR: Wash cells with PBS and proceed with RNA extraction according to the kit manufacturer's protocol.
-
-
Analysis:
-
Western Blot: Measure protein concentration of lysates. Run SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total TBK1/IRF3 to detect activation.
-
RT-qPCR: Synthesize cDNA from extracted RNA. Perform qPCR to measure the relative expression of target genes (Ifnb1, Cxcl10) normalized to the housekeeping gene. An increase in expression indicates pathway activation.
-
Experimental Workflow Diagram
Caption: A typical workflow for inducing and measuring pathway activation.
Protocol 2: Quantification of this compound by ELISA
This protocol provides a general outline for using a competitive ELISA to measure this compound levels in cell lysates.
Objective: To quantify the concentration of this compound produced by cells following pathway stimulation.
Materials:
-
This compound ELISA Kit (e.g., from Cayman Chemical or Invitrogen).[15][16]
-
Stimulated and control cell lysates (prepared as in Protocol 1).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation: Lyse cells using the buffer recommended by the ELISA kit manufacturer (e.g., M-PER™). Centrifuge to pellet debris. The supernatant is the sample.
-
Standard Curve Preparation: Prepare a serial dilution of the provided this compound standard according to the kit manual to generate a standard curve.
-
Assay Plate Setup:
-
Pipette standards and samples into the appropriate wells of the antibody-coated microplate.
-
Add the this compound-peroxidase conjugate to each well.
-
Add the specific anti-2',3'-cGAMP antibody to each well.
-
-
Competitive Binding: Incubate the plate (typically for 2 hours at room temperature on a shaker). During this time, the cGAMP in the sample and the cGAMP-peroxidase conjugate compete for binding to the primary antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate (typically for 30 minutes) to allow color development. The enzyme on the bound conjugate converts the substrate, generating a color.
-
Stopping the Reaction: Add the stop solution to each well. The color will change (e.g., from blue to yellow).
-
Measurement: Read the absorbance of each well at 450 nm.
-
Calculation: The intensity of the color is inversely proportional to the amount of this compound in the sample. Calculate the concentration of this compound in your samples by interpolating from the standard curve.
Mechanism of this compound Synthesis
The synthesis of this compound by cGAS is a unique enzymatic reaction that is structurally distinct from other nucleotidyl transferases.
Caption: Enzymatic synthesis of this compound from ATP and GTP by cGAS.
Therapeutic Targeting of the cGAS-STING Pathway
The central role of the cGAS-STING pathway in immunity has made it a prime target for therapeutic development.
-
Agonists: STING agonists, including synthetic cyclic dinucleotides and other small molecules, are being developed as adjuvants for vaccines and as cancer immunotherapies.[17][18][19] By activating the pathway, these agonists can enhance T-cell responses and promote anti-tumor immunity.[2][18][20]
-
Antagonists: In contrast, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in autoimmune and inflammatory diseases, such as Aicardi-Goutières syndrome and lupus.[1][17][18] Therefore, inhibitors targeting cGAS or STING are being investigated as potential treatments for these conditions.[8][17]
Conclusion
This compound is a pivotal second messenger that translates the detection of cytosolic DNA into a robust innate immune response crucial for combating viral infections. The cGAS-STING signaling axis represents a fundamental component of host defense, with its discovery reshaping our understanding of innate immunity. The detailed characterization of this pathway, supported by quantitative data and robust experimental methodologies, continues to pave the way for novel therapeutic strategies aimed at modulating immune responses in a wide range of diseases, from infectious and autoimmune disorders to cancer.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Therapeutic targeting of cGAS-STING pathway in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of innate immunity by the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cGAS and STING: At the intersection of DNA and RNA virus-sensing networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. The cGAS-STING pathway in viral infections: a promising link between inflammation, oxidative stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viruses transfer the antiviral second messenger cGAMP between cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 17. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]
- 19. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic targeting of cGAS–STING pathway in lung cancer | Semantic Scholar [semanticscholar.org]
The Role of 2',3'-cGAMP in Autoimmune Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator of innate immunity. Its activation by cytosolic double-stranded DNA (dsDNA) leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense against pathogens, aberrant activation of this pathway by self-DNA is increasingly implicated in the pathogenesis of a wide range of autoimmune diseases. At the heart of this pathway lies the second messenger molecule, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), synthesized by cGAS. This technical guide provides a comprehensive overview of the role of this compound in autoimmune diseases, including quantitative data on pathway activation, detailed experimental protocols for its study, and visualizations of the core signaling and experimental workflows.
The cGAS-STING Signaling Pathway: A Central Hub in Autoimmunity
The cGAS-STING pathway is a key sensor of cytosolic DNA.[1][2] Under normal physiological conditions, self-DNA is sequestered within the nucleus and mitochondria. However, in the context of cellular stress, damage, or impaired clearance of dead cells, self-DNA can accumulate in the cytoplasm, triggering a cGAS-dependent inflammatory cascade.[3][4]
The sequence of events is as follows:
-
DNA Sensing by cGAS: Cytosolic dsDNA binds to and activates cyclic GMP-AMP synthase (cGAS).[1]
-
This compound Synthesis: Activated cGAS catalyzes the synthesis of the second messenger this compound from ATP and GTP.[1]
-
STING Activation: this compound binds to the dimeric STING protein located on the endoplasmic reticulum (ER) membrane, inducing a conformational change.[1]
-
Trafficking and Signaling Complex Formation: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1]
-
Downstream Signaling: TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, promoting the expression of other pro-inflammatory cytokines.[1][4]
This sustained production of type I IFNs and other inflammatory mediators is a hallmark of many autoimmune diseases and contributes to tissue damage and disease progression.[3][4]
Quantitative Data on cGAS-STING Pathway Activation in Autoimmune Diseases
Elevated activation of the cGAS-STING pathway is a consistent finding across several autoimmune diseases. The following tables summarize key quantitative data from patient samples.
| Disease | Analyte | Tissue/Cell Type | Finding | Reference(s) |
| Systemic Lupus Erythematosus (SLE) | cGAS mRNA | Peripheral Blood Mononuclear Cells (PBMCs) | Significantly higher expression in SLE patients compared to healthy controls. | [5] |
| cGAS Protein | PBMCs | Elevated protein levels in SLE patients. | [5] | |
| STING mRNA | PBMCs | Trend towards increased expression in SLE patients. | [5] | |
| This compound | Serum | Modestly elevated in a subset of SLE patients. | [5] | |
| Rheumatoid Arthritis (RA) | cGAS mRNA | Fibroblast-like Synoviocytes (FLS) | Higher levels in RA-FLS compared to osteoarthritis (OA) FLS. | [6] |
| cGAS Protein | Synovial Tissue | Positive correlation between cGAS expression and synovitis score. | [7] | |
| STING Protein | Synovial Tissue | Highest concentrations in RA patients compared to other arthritides. | [6] | |
| Cell-free DNA | Serum and Synovial Fluid | Elevated levels in RA patients, associated with disease activity. | [5] | |
| Sjögren's Syndrome | cGAS/STING Pathway Proteins (Phosphorylated) | Salivary Gland and PBMCs | Elevated levels in Sjögren's patients, correlating with immune cell infiltration. | |
| STING Protein | Acinar and Ductal Cells | Increased expression in salivary glands of Sjögren's patients. | ||
| Type I IFN Signature | Salivary Gland | Significantly increased scores, correlating with lymphocytic inflammation. | ||
| Multiple Sclerosis (MS) | STING Protein | Neurons in MS lesions | Induced expression in neurons in MS and its mouse model. | [8] |
| cGAS and STING mRNA | PBMCs | Downregulated in relapsed MS patients compared to remitting patients and healthy controls. | [9] |
Experimental Protocols for Studying this compound and the cGAS-STING Pathway
Accurate and reproducible methods are crucial for investigating the role of this compound in autoimmune diseases. This section provides detailed protocols for key assays.
Quantification of this compound by Competitive ELISA
This protocol is adapted from commercially available ELISA kits and is suitable for measuring this compound in cell lysates, plasma, serum, and tissue samples.
Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of a this compound-tracer conjugate for binding to a limited number of anti-2',3'-cGAMP antibody sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of this compound in the sample.
Materials:
-
96-well microplate coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
This compound standard
-
This compound-horseradish peroxidase (HRP) conjugate (tracer)
-
Anti-2',3'-cGAMP antibody
-
Assay buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Cell Lysates: Lyse cells in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma). Centrifuge to separate plasma/serum.
-
Tissue: Homogenize tissue in lysis buffer on ice. Centrifuge and collect the supernatant.
-
Dilute samples as necessary in assay buffer to bring the this compound concentration within the range of the standard curve.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve (e.g., ranging from 100 ng/mL to 1 pg/mL).
-
-
Assay Protocol:
-
Add standards and samples to the appropriate wells of the microplate.
-
Add the this compound-HRP conjugate to each well, followed by the anti-2',3'-cGAMP antibody.
-
Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 30 minutes at room temperature.
-
Add stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is typically used.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Correct for any dilution factors used during sample preparation.
-
Quality Control:
-
Run standards and samples in duplicate or triplicate.
-
Include a blank (assay buffer only) and a zero standard (no this compound) on each plate.
-
The coefficient of variation (CV) for replicate wells should be less than 15%.
Assessment of STING Pathway Activation by Western Blot for Phospho-STING
This protocol details the detection of phosphorylated STING (p-STING) as a marker of pathway activation.
Principle: Western blotting is used to separate proteins by size, transfer them to a membrane, and detect a specific protein of interest using an antibody. A primary antibody specific for the phosphorylated form of STING is used, followed by a secondary antibody conjugated to an enzyme that allows for chemiluminescent detection.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (e.g., Ser366) and anti-total STING
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STING antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total STING antibody as a loading control.
-
Quantify band intensities using densitometry software. Normalize the phospho-STING signal to the total STING signal.
-
Validation and Quality Control:
-
Antibody Validation: Ensure the primary antibody is specific for the phosphorylated form of STING. This can be confirmed by treating cell lysates with a phosphatase to dephosphorylate proteins and observing a loss of signal.
-
Positive Control: Include a positive control sample, such as cells stimulated with a known STING agonist (e.g., this compound).
-
Loading Control: Normalize to total STING to account for variations in protein loading.
Visualizing Experimental Workflows and Logical Relationships
Preclinical Workflow for Evaluating a cGAS Inhibitor in a Mouse Model of Lupus
The following diagram illustrates a typical preclinical workflow for the evaluation of a novel cGAS inhibitor for the treatment of an autoimmune disease like lupus, using a TREX1-deficient mouse model which spontaneously develops a lupus-like phenotype.
Logical Framework for the Causal Role of this compound in Autoimmunity
This diagram illustrates the logical connections between key pieces of evidence that support a causal role for the cGAS-STING pathway in autoimmune disease and provide the rationale for therapeutic targeting.
Conclusion and Future Directions
This understanding has paved the way for the development of novel therapeutic strategies aimed at inhibiting the cGAS-STING pathway.[3][4] Small molecule inhibitors of both cGAS and STING are currently in preclinical and clinical development, offering the promise of a new class of targeted therapies for autoimmune diseases.[3][4]
Future research will likely focus on:
-
Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to respond to cGAS-STING pathway inhibitors.
-
Combination Therapies: Exploring the potential of combining cGAS-STING inhibitors with existing autoimmune disease therapies.
-
Understanding Tissue-Specific Roles: Further elucidating the specific roles of the cGAS-STING pathway in different tissues and cell types to refine therapeutic targeting and minimize off-target effects.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to unravel the complexities of this compound in autoimmune diseases and to translate this knowledge into effective therapies for patients.
References
- 1. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cGAS-STING axis: a comprehensive review from immune defense to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets [frontiersin.org]
- 7. cGAS/STING signaling in the regulation of rheumatoid synovial aggression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the cGAS-STING signaling pathway in viral infections, inflammatory and autoimmune diseases. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
The Evolutionary Arms Race: An In-depth Guide to the cGAS-STING-2',3'-cGAMP Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the evolutionary trajectory of the cyclic GMP-AMP synthase (cGAS)-Stimulator of Interferon Genes (STING) signaling pathway. We delve into its ancient origins, the molecular diversification of its core components, and the functional consequences of this evolution. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the pathway's core logic and evolutionary development to support advanced research and therapeutic innovation.
The Canonical cGAS-STING Pathway in Mammals
In mammals, the cGAS-STING pathway is a central mechanism of innate immunity responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal indicating pathogen invasion or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a unique cyclic dinucleotide, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[2] This second messenger binds with high affinity to the STING protein, an adaptor anchored in the endoplasmic reticulum (ER) membrane.[3] Ligand binding induces a conformational shift in STING, leading to its trafficking from the ER to the Golgi apparatus.[4] In this new location, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other inflammatory cytokines, establishing a potent antiviral state.[4]
Figure 1. The mammalian cGAS-STING signaling cascade.
Evolutionary Origins and Diversification
The cGAS-STING pathway is not a recent vertebrate invention. Its core components have deep evolutionary roots, tracing back over 600 million years and originating in ancient prokaryotic defense systems.[6][7]
Prokaryotic Ancestors: The CBASS System
The evolutionary precursors to cGAS and STING are found in bacteria as part of the Cyclic oligonucleotide-Based Antiphage Signaling System (CBASS).[5] In these systems, cGAS-like enzymes, known as cGAS/DncV-like nucleotidyltransferases (CD-NTases), are activated upon bacteriophage infection.[5][8] These bacterial enzymes synthesize a diverse array of cyclic dinucleotides and trinucleotides, including 3',3'-cGAMP, c-di-GMP, and c-di-AMP, which act as second messengers.[5] These molecules then activate various effector proteins, some of which are related to STING, to trigger an abortive infection mechanism, often leading to cell death to prevent phage propagation.[5] This establishes the ancestral function of the cGAS-STING cassette as a primordial antiviral defense mechanism.
Emergence in Metazoans
Phylogenetic analyses trace the origins of eukaryotic cGAS and STING to early metazoans, with homologs identified in choanoflagellates, the closest living relatives of animals.[9][10] A functional cGAS-STING pathway has been characterized in the sea anemone Nematostella vectensis, an organism that diverged from humans over 500 million years ago.[11][12]
However, this ancestral pathway differs significantly from its mammalian counterpart:
-
Anemone cGAS: Appears to synthesize a canonical 3',3'-linked CDN, similar to those in bacteria, and notably lacks the N-terminal zinc-ribbon domain that is critical for direct dsDNA binding in vertebrates.[11][13] The direct activator of invertebrate cGAS remains an open question.
-
Anemone STING: Can recognize both 3',3'-cGAMP and the vertebrate-specific this compound.[11] Crucially, it lacks the C-terminal tail (CTT) domain, which in vertebrates is essential for recruiting IRF3 and inducing the interferon response.[13] This suggests that the ancestral function of STING signaling, predating the evolution of interferons, was likely linked to other immune responses such as NF-κB activation and autophagy.[6][7]
Vertebrate Specialization
The modern vertebrate cGAS-STING pathway acquired several key features that refined its function:
-
cGAS DNA Sensing: Vertebrate cGAS evolved a positively charged N-terminal region and a zinc-ribbon domain, which together confer the ability to directly and efficiently bind cytosolic dsDNA, acting as a primary sensor.[13][14]
-
This compound Synthesis: The catalytic pocket of vertebrate cGAS evolved to exclusively synthesize the mixed-linkage this compound.[11] This specific isomer binds to vertebrate STING with nanomolar affinity, orders of magnitude stronger than bacterial 3',3'-CDNs, ensuring a highly sensitive and specific signaling response.[14][15]
-
STING C-Terminal Tail (CTT): Vertebrate STING acquired a C-terminal tail which contains the critical pLxIS motif for recruiting and activating IRF3 via TBK1.[9] This innovation directly coupled cytosolic DNA sensing to the powerful type I interferon system, a hallmark of vertebrate immunity.
Figure 2. Key events in the evolution of cGAS-STING.
Quantitative Data on Pathway Components
The evolution of the cGAS-STING pathway is reflected in the changing biochemical and biophysical properties of its components. The affinity of protein-ligand interactions and the efficiency of enzymatic reactions have been fine-tuned for potent immune signaling in vertebrates.
cGAS-DNA Binding Affinity
Vertebrate cGAS binds dsDNA with high affinity in a length-dependent but sequence-independent manner. The N-terminal domain significantly enhances binding affinity compared to the catalytic core alone.
| Protein | DNA Ligand | Method | Dissociation Constant (Kd) | Reference(s) |
| Human cGAS (full-length) | 45 bp ISD | Fluorescence Anisotropy | ~90 nM | [16] |
| Human cGAS (full-length) | ssDNA | Fluorescence Anisotropy | ~1.5 µM | [16] |
| Human cGAS (full-length) | 45 bp dsDNA | EMSA | 140 nM | [17] |
| Human cGAS (ΔN160) | 45 bp dsDNA | EMSA | 1.1 µM | [17] |
| Kluyveromyces lactis cGAS | 45 bp dsDNA | Fluorescence Polarization | 0.15 ± 0.02 µM | [18] |
| Kluyveromyces lactis cGAS | 60 bp dsDNA | Fluorescence Polarization | 0.16 ± 0.01 µM | [18] |
Table 1: Summary of reported dissociation constants (Kd) for cGAS binding to DNA.
cGAS Enzymatic Activity
The catalytic efficiency of cGAS determines the rate of this compound production upon DNA stimulation.
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference(s) |
| Human cGAS | ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min-1 | 101.5 | [19] |
| Human cGAS | GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min-1 | 460.0 | [19] |
Table 2: Michaelis-Menten kinetics for human cGAS.
STING-CDN Binding Affinity
A key evolutionary innovation was the dramatic increase in affinity of vertebrate STING for the metazoan-specific this compound compared to ancestral or bacterial CDNs.
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference(s) |
| Human STING | This compound | Not Specified | ~10 nM | [14] |
| Human STING | This compound | ITC | ~60 nM | [16] |
| Human STING | This compound | Not Specified | 4 nM | |
| Human STING | 3',3'-cGAMP | ITC | >50-fold weaker than this compound | [16] |
| Human STING (H232 allele) | c-di-GMP | Not Specified | ~μM range | [3] |
| Mouse STING (R231 allele) | This compound | ITC | 0.1 - 0.3 µM | [12] |
Table 3: Summary of reported dissociation constants (Kd) for STING binding to cyclic dinucleotides.
Key Experimental Protocols
Studying the cGAS-STING pathway involves a range of biochemical and cell-based assays. Below are detailed methodologies for core experiments.
Figure 3. A typical experimental workflow for cGAS-STING research.
Recombinant Protein Expression and Purification
Objective: To produce pure, active cGAS and STING proteins for in vitro assays.
-
Cloning: Sub-clone the coding sequence for human cGAS (e.g., residues 155-522 for the catalytic domain) or STING (e.g., residues 139-379 for the cytosolic domain, STINGΔTM) into a bacterial expression vector, such as pET-28a, which provides an N-terminal 6x-His tag for purification.
-
Transformation: Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)).
-
Culture Growth: Grow a 1 L culture in LB medium with appropriate antibiotics at 37°C until the OD600 reaches 0.4-0.8.[20][21]
-
Induction: Cool the culture and induce protein expression with 0.5-1 mM IPTG. Continue shaking at a lower temperature (e.g., 18°C) for ~20 hours.[20][21]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM Imidazole, 1 mM PMSF, lysozyme). Lyse cells by sonication on ice.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a HisPur Cobalt or Ni-NTA resin. Wash the resin extensively with wash buffer (lysis buffer with 20 mM Imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM Imidazole).[22]
-
Size Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto an SEC column (e.g., Superdex 75 or 200) pre-equilibrated with a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and ensure protein homogeneity.
-
QC: Assess purity by SDS-PAGE and concentration by Bradford assay or A280 measurement.
In Vitro cGAS Activity Assay (HPLC Method)
Objective: To quantitatively measure the synthesis of this compound by purified cGAS.
-
Reaction Setup: In a microcentrifuge tube, prepare a 20-50 µL reaction mix. A typical reaction contains:
-
Initiation and Incubation: Initiate the reaction by adding the ATP/GTP mix. Incubate at 37°C for 30-90 minutes.[8][24]
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM or by heat inactivation at 95°C for 5 minutes.
-
Sample Preparation: Centrifuge the samples to pellet any denatured protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto an anion-exchange chromatography column (e.g., a Dionex DNAPac PA100 or similar).[6][9]
-
Detection and Quantification: Elute the nucleotides using a salt gradient (e.g., 20 mM to 1 M NaCl in a buffered solution). Monitor the absorbance at 254 nm. The this compound product will have a characteristic retention time, which can be confirmed using a purified standard.[19] Calculate the amount of product formed by integrating the area under the peak and comparing it to a standard curve.
STING Activation Reporter Assay (IFN-β Luciferase)
Objective: To measure STING-dependent signaling in a cell-based system.
-
Cell Seeding: Seed HEK293T cells (which lack endogenous STING) in a 96-well plate at a density that will result in ~80% confluency the next day.
-
Transfection: Co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine). The plasmid mix per well should include:
-
Incubation: Incubate the cells for 18-24 hours to allow for protein expression.
-
STING Agonist Stimulation: Stimulate the cells by adding a STING agonist. For cell-permeable agonists like DMXAA (for mouse STING) or SR-717, add them directly to the media. For non-permeable agonists like this compound, either add at a high concentration (>50 µM) or use a permeabilizing agent like digitonin.[1][11]
-
Incubation: Incubate for an additional 6-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by comparing the normalized activity of stimulated cells to that of unstimulated control cells.[25]
References
- 1. researchgate.net [researchgate.net]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Functional Analyses of DNA-Sensing and Immune Activation by Human cGAS | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Function Analysis of STING Activation by c[G(2′,5′)pA(3′,5′)p] and Targeting by Antiviral DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular evolutionary and structural analysis of the cytosolic DNA sensor cGAS and STING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. The Mechanism of Double-stranded DNA Sensing through the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 21. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to 2',3'-cGAMP Transport and Intercellular Communication
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) has emerged as a critical second messenger in innate immunity and a key mediator of intercellular communication, playing a pivotal role in anti-viral and anti-tumor responses. Synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), this compound activates the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. Beyond its cell-autonomous role, this compound can be transferred between cells, acting as an immunotransmitter to propagate immune signals to neighboring cells. This guide provides a comprehensive overview of the mechanisms governing this compound transport, its role in intercellular communication, and detailed experimental protocols for its study.
The cGAS-STING Signaling Pathway: An Overview
The cGAS-STING pathway is a central component of the innate immune system's response to cytosolic DNA, which can originate from pathogens or damaged host cells.
-
cGAS Activation: Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of this compound from ATP and GTP.[1][2]
-
STING Activation: this compound then binds to the endoplasmic reticulum (ER)-resident protein STING. This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1]
-
Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β).[3][4] Activated STING can also lead to the activation of the NF-κB pathway, promoting the expression of pro-inflammatory cytokines.
Mechanisms of this compound Transport and Intercellular Communication
The transfer of this compound between cells is a critical mechanism for amplifying the innate immune response. This intercellular communication can occur through several distinct pathways.
Gap Junctions
Gap junctions are channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of small molecules and ions. This compound can be transferred through gap junctions, enabling a rapid and localized propagation of the immune signal to neighboring cells. This mode of transport is particularly important in tissues where cells are in close contact.
Cellular Importers
Several membrane transporters have been identified that facilitate the uptake of extracellular this compound.
-
SLC19A1 (Reduced Folate Carrier 1): This transporter, primarily known for its role in folate transport, has been identified as a major importer of this compound and other cyclic dinucleotides in human monocytic cell lines.[5][6][7] The transport of this compound by SLC19A1 can be competitively inhibited by its natural substrate, folate, and by the drug methotrexate.[5]
-
P2X7 Receptor (P2X7R): This ATP-gated ion channel can form a non-selective pore upon prolonged activation, allowing the passage of molecules up to 900 Da, including this compound. This mechanism suggests a link between ATP-mediated danger signals and the potentiation of cGAMP-induced immune responses.
Cellular Exporters
The mechanisms for this compound export are less well understood, but it is clear that cancer cells can actively secrete this immunotransmitter into the tumor microenvironment.[8][9][10] This extracellular this compound can then be taken up by immune cells to mount an anti-tumor response.
Regulation by Extracellular Enzymes
-
ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): This ectoenzyme is the primary hydrolase of extracellular this compound, breaking it down into GMP and AMP.[10] By degrading extracellular this compound, ENPP1 acts as a negative regulator of STING signaling, and its inhibition can enhance anti-tumor immunity.
Quantitative Data on this compound Transport and Signaling
The following tables summarize key quantitative data related to this compound transport and signaling from published literature.
Table 1: Inhibition of this compound Transport
| Transporter | Inhibitor | Cell Line | Ki (Inhibition Constant) | Reference |
| SLC19A1 | Methotrexate | U937 | ~724 µM | [5] |
Table 2: Extracellular this compound Concentrations
| Cell Line | Condition | Extracellular cGAMP Concentration | Reference |
| 4T1-Luc, E0771, MC38, MDA-MB-231 | Basal | ~10 nM (in conditioned media) | [9] |
| 4T1-Luc | Ionizing Radiation | Increased | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound transport and intercellular communication.
Whole-Genome CRISPR Screen to Identify cGAMP Importers
This protocol outlines a general workflow for a pooled CRISPR-Cas9 loss-of-function screen to identify genes involved in the cellular response to extracellular this compound.
Protocol:
-
Library Preparation: A pooled sgRNA library targeting the entire genome is packaged into lentiviral particles.[11][12]
-
Cell Transduction: Cas9-expressing cells (e.g., U937 human monocytic cells) are transduced with the lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.[11]
-
Selection: The transduced cell population is split into two groups. One group is treated with a lethal dose (e.g., LD50) of extracellular this compound, while the other serves as an untreated control.[5]
-
Analysis: Genomic DNA is extracted from the surviving cells in the treated group and from the control group. The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing. Genes whose sgRNAs are enriched in the cGAMP-treated population are candidate genes required for cGAMP import or downstream signaling.[11][12]
Quantification of Extracellular this compound by LC-MS/MS
This protocol describes the absolute quantification of this compound in biological samples, such as cell culture supernatants or plasma, using liquid chromatography-tandem mass spectrometry.
Protocol:
-
Sample Preparation:
-
To 100 µL of sample (e.g., cell culture supernatant), add an internal standard (e.g., ¹³C₁₀-labeled this compound).
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the components of the reconstituted sample on a C18 reverse-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[14]
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluent from the LC column using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[13]
-
Assessment of STING Pathway Activation by Western Blot
This protocol details the detection of key phosphorylation events in the STING pathway as a readout of its activation.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Also, probe for total STING, TBK1, and IRF3, as well as a loading control (e.g., β-actin or GAPDH).[4][15][16]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[3]
-
Gap Junction Intercellular Communication (GJIC) Assay using Calcein
This assay measures the transfer of the fluorescent dye calcein between adjacent cells as an indicator of functional gap junctions.
Protocol:
-
Cell Labeling:
-
Donor cells: Label one population of cells with a membrane-impermeable fluorescent dye that can pass through gap junctions, such as calcein-AM. Calcein-AM is non-fluorescent but becomes fluorescent upon hydrolysis by intracellular esterases.[17]
-
Recipient cells: Label a second population of cells with a membrane-permanent dye that does not pass through gap junctions, such as DiI or DiD, to distinguish them from the donor cells.[17]
-
-
Co-culture:
-
Mix the labeled donor and recipient cells and co-culture them to allow for the formation of gap junctions.[18]
-
-
Imaging and Quantification:
-
After a suitable incubation period, visualize the cells using fluorescence microscopy. The transfer of calcein from donor to recipient cells will be observed as green fluorescence in the red-labeled recipient cells.[17][19]
-
Quantify the extent of dye transfer by counting the number of recipient cells that have taken up calcein or by using flow cytometry to measure the percentage of double-positive cells.[18]
-
Enzymatic Synthesis and Purification of this compound
This protocol describes the production of this compound using recombinant cGAS enzyme.
Protocol:
-
Enzymatic Reaction:
-
Purification:
Biotinylated this compound Pull-Down Assay
This assay is used to identify proteins that bind to this compound.
Protocol:
-
Probe Immobilization:
-
Protein Binding:
-
Incubate the cGAMP-immobilized beads with a cell lysate or a purified protein of interest.[21]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the cGAMP-binding proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of non-biotinylated cGAMP or by changing the pH).[22]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and identify them by western blotting or mass spectrometry.[21]
-
Conclusion
The discovery of this compound as a key immunotransmitter has opened up new avenues for understanding and manipulating the innate immune system. The intricate network of transport mechanisms that govern its intercellular communication highlights the sophisticated strategies employed by the host to mount a coordinated defense against pathogens and cancer. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further investigate the biology of this compound and to develop novel therapeutic strategies that harness the power of the cGAS-STING pathway. As our understanding of this compound transport and signaling continues to evolve, so too will our ability to translate these fundamental discoveries into innovative treatments for a wide range of human diseases.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS/STING/TBK1/IRF3 Signaling Pathway Activates BMDCs Maturation Following Mycobacterium bovis Infection [mdpi.com]
- 5. SLC19A1 is an importer of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLC19A1 transports immunoreactive cyclic dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Import of extracellular 2'-3'cGAMP by the folate transporter, SLC19A1, establishes an antiviral response that limits herpes simplex virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 12. broadinstitute.org [broadinstitute.org]
- 13. embopress.org [embopress.org]
- 14. Establishing Quality Control Metrics for Large-Scale Plasma Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 17. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating Intercellular Channels: Focus on Gap Junctions | AAT Bioquest [aatbio.com]
- 19. A modified parachute assay for assessment of gap junction intercellular communication in placental trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Cyclic di-GMP Binding Proteins Utilizing a Biotinylated Cyclic di-GMP Pull-Down Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Enzymatic Synthesis of 2',3'-cGAMP for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the enzymatic synthesis of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This second messenger is a critical component of the cGAS-STING signaling pathway, a key player in the innate immune response to cytosolic DNA. Its availability is essential for research into infectious diseases, autoimmune disorders, and cancer immunotherapy. The protocols outlined below describe the expression and purification of murine cyclic GMP-AMP synthase (cGAS), the enzymatic synthesis of this compound, and its subsequent purification and analysis.
cGAS-STING Signaling Pathway
The cGAS-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage. Upon binding to dsDNA, cGAS is catalytically activated and synthesizes this compound from ATP and GTP.[1][2] This cyclic dinucleotide then acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of type I interferons and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor immune response.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for this compound Production
The overall process for producing this compound for research use involves several key stages, from the expression of the cGAS enzyme to the final analysis of the purified product. This workflow ensures a high-yield and high-purity product suitable for in vitro and in vivo studies.
References
Application Notes and Protocols for the Chemical Synthesis of 2',3'-cGAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of various 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) analogs. These compounds are crucial tools for studying the cGAS-STING signaling pathway, a key component of the innate immune system, and for developing novel therapeutics for cancer, infectious diseases, and autoimmune disorders.
Introduction
This compound is a second messenger produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA. It binds to and activates the stimulator of interferon genes (STING), leading to the production of type I interferons and other inflammatory cytokines. The synthesis of this compound analogs with modified properties, such as enhanced stability, cell permeability, or fluorescent labeling, is essential for advancing our understanding of this pathway and for therapeutic applications. This document outlines established chemical and enzymatic methods for the synthesis of these valuable research tools.
cGAS-STING Signaling Pathway
The diagram below illustrates the central role of this compound in the cGAS-STING signaling pathway.
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
Chemical Synthesis Protocols
Chemical synthesis offers a versatile platform for producing a wide range of this compound analogs with specific modifications. The phosphoramidite and phosphotriester methods are the most common approaches.
Solid-Phase Phosphoramidite Synthesis of this compound Analogs
This protocol describes a generalized solid-phase synthesis of this compound analogs. This method allows for the sequential addition of nucleosides to a solid support, providing a high degree of control and automation.
Caption: Workflow for solid-phase synthesis of this compound analogs.
Experimental Protocol:
-
Preparation of the Solid Support: Start with a controlled pore glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside (e.g., guanosine).
-
Synthesis Cycle (performed on an automated DNA synthesizer):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Coupling: Add the next nucleoside as a phosphoramidite monomer, activated by a tetrazole derivative (e.g., 5-(ethylthio)-1H-tetrazole), to couple with the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite triester to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Repeat: Repeat the cycle to obtain the linear dinucleotide.
-
-
Cleavage and Deprotection: Cleave the synthesized dinucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using a concentrated ammonium hydroxide solution, often with heating.
-
Intramolecular Cyclization: Perform the intramolecular cyclization to form the 2'-5' phosphodiester bond. This is a critical step and is often achieved using a phosphotriester or H-phosphonate approach in solution.
-
Purification: Purify the crude cyclic dinucleotide by reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data for Phosphoramidite Synthesis of a Fluorescent 2',3'-cthGAMP Analog [1]
| Step | Reagents and Conditions | Yield |
| TBS-protection of thG | thG nucleoside, TBS-Cl, Imidazole | Mixture of 2'- and 3'-OTBS isomers |
| Phosphitylation | Protected nucleoside, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, pyridinium trifluoroacetate | High |
| Solid-Phase Synthesis | Automated DNA synthesizer | Not specified |
| Overall Yield | - | Adaptable for large scale |
Enzymatic Synthesis Protocols
Enzymatic synthesis provides a highly specific and efficient method for producing this compound and certain analogs, such as phosphothioates, under mild reaction conditions.
Enzymatic Synthesis of Phosphothioate this compound Analogs using cGAS
This protocol describes the synthesis of this compound analogs containing one or two phosphorothioate linkages, which confer resistance to hydrolysis by phosphodiesterases.[2]
Caption: Workflow for enzymatic synthesis of phosphothioate this compound analogs.
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂):
-
Recombinant cGAS enzyme (e.g., murine cGAS)
-
ATP and GTP, or their corresponding phosphorothioate analogs (ATPαS or GTPαS)
-
A dsDNA activator (e.g., herring testes DNA or a synthetic oligonucleotide)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-12 hours), depending on the desired conversion rate.
-
Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 3-5 minutes to denature the cGAS enzyme.
-
Purification:
-
Centrifuge the reaction mixture to pellet the denatured protein.
-
Filter the supernatant through a molecular weight cutoff filter (e.g., 3 kDa) to remove the enzyme.
-
Purify the this compound analog from the remaining nucleotides and byproducts using anion-exchange or reversed-phase HPLC.[3]
-
-
Characterization: Analyze the purified product by mass spectrometry and NMR to confirm its identity and purity.
Quantitative Data for Enzymatic Synthesis of this compound Analogs [2][3]
| Analog | Enzyme | Substrates | Reaction Time | Yield |
| This compound | mcGAS (1-10 µM) | 1 mM ATP, 1 mM GTP | 12 h | High |
| 2',3'-c(GSAMP) | mcGAS | 1 mM ATP, 1 mM GTPαS | 12 h | Not specified |
| 2',3'-c(GAMPS) | mcGAS | 1 mM ATPαS, 1 mM GTP | 12 h | Not specified |
| 2',3'-c(GSAMPS) | mcGAS | 1 mM ATPαS, 1 mM GTPαS | 12 h | Not specified |
| This compound | mcGAS in E. coli | Endogenous ATP/GTP | Not specified | up to 186 ± 7 mg/L |
Characterization of this compound Analogs
Accurate characterization of synthesized this compound analogs is crucial to ensure their identity, purity, and suitability for biological assays.
Table of Analytical Techniques:
| Technique | Purpose | Typical Observations |
| Reversed-Phase HPLC | Purity assessment and purification | A single major peak at a characteristic retention time. |
| Anion-Exchange HPLC | Purification based on charge | Separation from starting materials (NTPs) and byproducts. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Observation of the expected molecular ion peak ([M-H]⁻ or [M+H]⁺). Fragmentation patterns can confirm the structure. For this compound, a characteristic fragment ion is observed at m/z 476.1.[3] |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation | 1H, 13C, and 31P NMR spectra provide information on the connectivity and stereochemistry of the molecule. |
Conclusion
The protocols outlined in these application notes provide a foundation for the synthesis and characterization of a variety of this compound analogs. Both chemical and enzymatic approaches offer distinct advantages, and the choice of method will depend on the specific analog and the desired scale of production. The availability of these synthetic analogs is critical for the continued exploration of the cGAS-STING pathway and the development of next-generation immunotherapies.
References
Application Notes and Protocols for the Purification and Quantification of 2',3'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification and quantification of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), a critical second messenger in the innate immune system. Accurate and reliable measurement of this compound is essential for studying the cGAS-STING signaling pathway and for the development of novel therapeutics targeting this pathway.
Introduction to this compound and the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of this compound from ATP and GTP.[1][2][3] This cyclic dinucleotide then acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum.[2][4] STING activation initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, orchestrating an immune response.[1][3]
Due to its central role in immunity, the cGAS-STING pathway is a major target for drug development in various fields, including oncology, infectious diseases, and autoimmune disorders. Therefore, robust methods for the purification and quantification of this compound are crucial for both basic research and preclinical studies.
Purification of this compound
The choice of purification method for this compound depends on the sample matrix and the desired purity. Common techniques include anion exchange chromatography and solid-phase extraction (SPE).
Anion Exchange Chromatography
Anion exchange chromatography is a powerful technique for purifying this compound from complex mixtures, such as bacterial culture supernatants.[5] This method separates molecules based on their net negative charge.
-
Column Equilibration: Equilibrate an anion exchange column (e.g., a strong anion exchanger) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Sample Loading: Dilute the sample containing this compound (e.g., bacterial supernatant) and load it onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 7.5).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable quantification method (e.g., HPLC or LC-MS/MS).
-
Concentration: Pool the fractions containing pure this compound and concentrate them, for example, using a vacuum centrifuge.[5]
Solid-Phase Extraction (SPE)
SPE is a versatile and rapid method for sample cleanup and concentration prior to quantification.[6] For this compound, a reversed-phase mechanism can be employed.
-
Sample Pre-treatment: Adjust the pH and ionic strength of the sample to ensure optimal retention on the SPE sorbent.[6] For cell lysates or tissue homogenates, dilution with a suitable buffer may be necessary.[6]
-
Sorbent Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water or an aqueous buffer.
-
Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove hydrophilic impurities.
-
Elution: Elute the retained this compound with a stronger solvent, such as methanol or acetonitrile. The elution can be performed in one or more steps.
-
Drying and Reconstitution: Evaporate the elution solvent and reconstitute the purified this compound in a buffer compatible with the downstream quantification method.
Quantification of this compound
Several methods are available for the accurate quantification of this compound, each with its own advantages in terms of sensitivity, throughput, and required instrumentation. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and sensitive method for quantifying this compound in various biological samples, including cell lysates, tissue homogenates, and plasma.[7][8] Commercially available ELISA kits are based on a competitive immunoassay format.[7][9][10]
-
Standard Preparation: Prepare a serial dilution of the provided this compound standard to generate a standard curve.[9][11]
-
Sample Preparation: Dilute samples to fall within the assay's detection range.[7] For complex matrices, purification may be required to avoid interference.[10]
-
Assay Procedure:
-
Pipette standards and samples into the wells of a microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).[7]
-
Add the this compound-peroxidase conjugate and a specific polyclonal rabbit antibody against this compound to each well.[7]
-
Incubate the plate for a specified time (e.g., 2 hours) at room temperature with shaking.[7][11] During this incubation, the this compound in the sample competes with the this compound-peroxidase conjugate for binding to the primary antibody.
-
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.[11]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well.[7][11] The peroxidase enzyme on the bound conjugate will convert the substrate, leading to a color change.
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution.[11]
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[7][11]
-
Calculation: Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[8]
| Parameter | Vendor A (Arbor Assays)[7] | Vendor B (Cayman Chemical)[9] | Vendor C (Invitrogen)[8] |
| Assay Range | Not specified | 6.1 pg/mL - 100 ng/mL | 0.08 - 20 pmol/mL |
| Sensitivity (LOD) | Not specified | 85.3 pg/mL (80% B/B0) | 0.048 pmol/mL |
| Sample Types | Lysed cells, tissue, EDTA plasma, tissue culture media | Cell lysates | Lysed cells, tissue, tissue culture media, EDTA plasma |
| Assay Time | 2.5 hours | 2.5 hours | 2 hours 30 minutes |
| Intra-assay CV | Not specified | Not specified | 6% |
| Inter-assay CV | Not specified | Not specified | 8% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and reliable method for the quantification of this compound. It offers good resolution and can be used for both purification and quantification.
-
Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 7.81 to 1,000 µM) in a suitable solvent like distilled water.[5]
-
Sample Preparation: Prepare samples by dissolving them in the mobile phase or a compatible solvent.
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.[12]
-
-
Mobile Phase and Gradient:
-
Injection and Detection:
-
Data Analysis: Generate a standard curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the quantification of this compound.[13] It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
-
Standard Preparation: Prepare a standard curve of this compound over the desired concentration range (e.g., 10 pg/mL to 10 ng/mL).[13]
-
Sample Preparation: Extract this compound from the sample matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC System and Column:
-
LC System: A high-performance liquid chromatography system.
-
Column: A Biobasic® AX LC column (5 μm, 50 × 3 mm) or a similar anion exchange column.[5]
-
-
Mobile Phase and Gradient:
-
Mass Spectrometer Conditions:
-
Data Analysis: Quantify this compound by comparing the peak area of the specific MRM transition in the samples to the standard curve.
| Parameter | Value | Reference |
| Precursor Ion [M+H]+ | m/z 675.1 | [13] |
| Product Ion for Quantification | m/z 476.1 | [13] |
| Limit of Detection (LOD) | 10 pg/mL | [13] |
| Limit of Quantification (LOQ) | 10 pg/mL | [13] |
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for this compound Purification and Quantification
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. arborassays.com [arborassays.com]
- 8. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. interchim.fr [interchim.fr]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. mz-at.de [mz-at.de]
- 13. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular 2',3'-cGAMP Measurement Using an ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative measurement of intracellular 2',3'-cyclic GMP-AMP (2',3'-cGAMP) using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended for researchers, scientists, and professionals in drug development who are investigating the cGAS-STING signaling pathway.
Introduction
This compound is a critical second messenger in the innate immune system. It is synthesized by cyclic GMP-AMP synthase (cGAS), which acts as a cytosolic DNA sensor.[1][2][3] Upon detection of double-stranded DNA (dsDNA) in the cytoplasm, cGAS catalyzes the formation of this compound from ATP and GTP.[4][5][6] This cyclic dinucleotide then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[4][5][7] Activation of STING leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4][5][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory genes, leading to an antiviral or anti-tumor immune response.[4][5][7]
Given its central role in the cGAS-STING pathway, the quantification of intracellular this compound levels is essential for studying innate immunity, autoimmune diseases, cancer immunology, and for the development of novel therapeutics targeting this pathway. The this compound ELISA kit provides a sensitive and specific method for this purpose.[8]
Principle of the Assay
The this compound ELISA kit is a competitive immunoassay designed to quantitatively measure this compound in various samples, including cell lysates, tissue homogenates, and tissue culture media.[1][6][9] The assay is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-conjugated this compound for a limited number of binding sites on a this compound-specific antibody.[1][10]
In the assay, a microtiter plate is pre-coated with an antibody that captures a rabbit polyclonal antibody specific for this compound.[6][9] Standards and samples are added to the wells, followed by the addition of the this compound-HRP conjugate and the anti-2',3'-cGAMP antibody.[1][6] During incubation, the this compound from the sample and the this compound-HRP conjugate compete for binding to the primary antibody.[1] After a washing step to remove unbound components, a substrate solution is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal.[1][6] The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1] The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and the concentration of this compound in the samples is determined by interpolating from this curve.[9][10]
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
Experimental Workflow
Caption: Experimental workflow for intracellular this compound measurement.
Data Presentation
The following table provides an example of how to present quantitative data obtained from a this compound ELISA experiment. In this hypothetical experiment, THP-1 cells were treated with a known cGAS activator (dsDNA) and a potential inhibitor of the cGAS-STING pathway.
| Treatment Group | This compound Concentration (pmol/mL) | Standard Deviation | % Inhibition |
| Untreated Control | 0.15 | 0.03 | N/A |
| dsDNA (1 µg/mL) | 12.5 | 1.2 | 0 |
| dsDNA + Inhibitor A (10 µM) | 4.2 | 0.5 | 66.4 |
| dsDNA + Inhibitor B (10 µM) | 10.8 | 1.1 | 13.6 |
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, this compound standard, assay buffer, wash buffer, HRP-conjugated this compound, anti-2',3'-cGAMP antibody, substrate, and stop solution)
-
Deionized or distilled water
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent or equivalent)
-
Protease inhibitor cocktail
-
Microtiter plate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Polypropylene tubes
-
Plate shaker
Cell Culture and Stimulation
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes) in appropriate culture plates at a density that will allow for optimal growth and stimulation. Culture the cells in their recommended medium supplemented with serum and antibiotics.
-
Stimulation: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the stimuli. For example, to activate the cGAS-STING pathway, cells can be transfected with dsDNA. Include appropriate controls, such as untreated cells and vehicle-treated cells.
-
Incubation: Incubate the cells for the desired period to allow for the production of this compound. The optimal incubation time may vary depending on the cell type and stimulus and should be determined empirically.
Sample Preparation (Cell Lysates)
-
Cell Harvesting (for suspension cells): Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 600 x g for 10 minutes at 4°C.[6] Discard the supernatant.
-
Cell Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium. Centrifuge again and discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail. For adherent cells, wash the cells with ice-cold PBS directly in the plate, then add the lysis buffer.[6]
-
Incubation: Incubate the cell lysate on ice for 15-30 minutes, with occasional vortexing, to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a clean, pre-chilled tube. This fraction contains the intracellular components, including this compound.
-
Storage: Samples can be assayed immediately or stored at -80°C for later analysis. Avoid multiple freeze-thaw cycles.
ELISA Procedure
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[11] Dilute the wash buffer and assay buffer to their working concentrations.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound standard in assay buffer to generate a standard curve. The concentration range of the standards should be chosen to cover the expected range of this compound concentrations in the samples.[10][11]
-
Sample Addition: Add 50 µL of the standards and samples (cell lysates) in duplicate or triplicate to the appropriate wells of the pre-coated microtiter plate.[11] Add 50 µL of assay buffer to the wells designated as the zero standard (B0) and 75 µL to the non-specific binding (NSB) wells.[11]
-
Addition of HRP Conjugate and Antibody: Add 25 µL of the this compound-HRP conjugate to each well.[11] Then, add 25 µL of the anti-2',3'-cGAMP antibody to each well except for the NSB wells.[11]
-
Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker.[9][11]
-
Washing: After incubation, wash the plate four times with 300 µL of 1X wash buffer per well to remove any unbound reagents.[11]
-
Substrate Addition: Add 100 µL of the TMB substrate to each well and incubate for 30 minutes at room temperature in the dark. A blue color will develop.[11]
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.[11]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.[11]
Data Analysis
-
Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Generate Standard Curve: Subtract the average absorbance of the NSB wells from the average absorbance of all other wells. Plot the absorbance of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[11]
-
Determine Sample Concentrations: Determine the concentration of this compound in each sample by interpolating its average absorbance value from the standard curve.
-
Adjust for Dilution: If the samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.
References
- 1. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 2. biocat.com [biocat.com]
- 3. cGAMP ELISA Kits [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arborassays.com [arborassays.com]
- 7. youtube.com [youtube.com]
- 8. Cambridge Bioscience: 2'3'-cGAMP ELISA [bioscience.co.uk]
- 9. K067-H5 | 2'3'-Cyclic GAMP ELISA Kit Clinisciences [clinisciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
HPLC-MS/MS protocol for 2',3'-cGAMP detection
An Application Note and Protocol for the Sensitive Detection of 2',3'-cGAMP using HPLC-MS/MS.
Introduction
Cyclic GMP-AMP (this compound) is a critical second messenger in the innate immune system. It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection as well as cellular damage. This compound then binds to and activates the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This cGAS-STING pathway is crucial for host defense, and its dysregulation is implicated in various autoimmune diseases and cancer. Consequently, accurate and sensitive quantification of this compound is essential for studying innate immunity and for the development of novel therapeutics targeting this pathway. This document provides a detailed protocol for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
cGAS-STING Signaling Pathway
The diagram below illustrates the activation of the cGAS-STING signaling pathway, from the detection of cytosolic dsDNA to the downstream activation of transcription factors that drive the innate immune response.
Caption: The cGAS-STING signaling pathway.
Principle of Detection
This method utilizes reversed-phase HPLC to separate this compound from other cellular components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its corresponding stable isotope-labeled internal standard (SIL-IS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (e.g., Sigma-Aldrich)
-
¹³C₁₀,¹⁵N₅-2',3'-cGAMP internal standard (e.g., Cambridge Isotope Laboratories)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Cell lysis buffer (e.g., RIPA buffer)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase)
-
Standard laboratory equipment (pipettes, centrifuges, vials)
Sample Preparation
Effective sample preparation is crucial for removing interferences and concentrating the analyte.
-
Cell Lysis:
-
Culture cells to the desired density and apply experimental treatment.
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80:20 Methanol/Water solution to each well (for a 6-well plate).
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Protein Precipitation & Extraction:
-
Spike the lysate with the ¹³C₁₀,¹⁵N₅-2',3'-cGAMP internal standard to a final concentration of ~10 nM.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant containing the nucleotide extract.
-
-
Drying and Reconstitution:
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of 5% ACN in water for subsequent LC-MS/MS analysis.
-
HPLC Conditions
-
Column: A reversed-phase C18 column with polar end-capping is recommended (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 10 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2 2.0 2 8.0 30 8.1 95 10.0 95 10.1 2 | 12.0 | 2 |
MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: The following transitions should be monitored. Collision energies may require optimization based on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 673.1 | 321.1 | 100 | 25 |
| ¹³C₁₀,¹⁵N₅-2',3'-cGAMP (IS) | 688.1 | 329.1 | 100 | 25 |
Experimental Workflow
The following diagram outlines the major steps of the analytical workflow, from sample collection to final data analysis.
Caption: HPLC-MS/MS workflow for this compound analysis.
Quantitative Performance Data
The performance of the described method is summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.5 - 1.0 pg on column | The lowest amount of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 2.0 - 5.0 pg on column | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The correlation coefficient for the calibration curve, indicating the linearity of the response over the dynamic range. |
| Dynamic Range | 5 - 5000 pg/mL | The concentration range over which the method is accurate and precise. |
| Precision (%RSD) | < 15% | The relative standard deviation for replicate measurements, indicating the reproducibility of the method. |
| Accuracy (%Recovery) | 85 - 115% | The percentage of the true analyte amount recovered, indicating the systematic error of the method. |
Conclusion
The HPLC-MS/MS protocol detailed in this application note provides a robust, sensitive, and specific method for the quantification of this compound in biological samples. The combination of optimized sample preparation, efficient chromatographic separation, and highly selective mass spectrometric detection allows for reliable measurement of this key signaling molecule. This method is a valuable tool for researchers in immunology, oncology, and drug development who are investigating the cGAS-STING pathway.
Application Notes and Protocols for a Fluorescent Biosensor for 2',3'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3] This molecule then binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines.[4][5] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it a key target for therapeutic development.
These application notes describe the development and use of a highly specific, RNA-based fluorescent biosensor for the real-time detection and quantification of this compound. This "mix-and-go" assay provides a powerful tool for high-throughput screening (HTS) of cGAS inhibitors and for studying the dynamics of the cGAS-STING pathway in various biological contexts.[2][3]
Principle of the Biosensor
The fluorescent biosensor is an engineered RNA molecule that couples a this compound-binding aptamer (derived from a GEMM-II riboswitch) to a fluorophore-binding aptamer (Spinach2).[6] In the absence of this compound, the biosensor exists in a conformation that quenches the fluorescence of a dye-binding aptamer domain. Upon binding to this compound, the biosensor undergoes a conformational change, leading to a significant increase in fluorescence. This direct relationship between this compound concentration and fluorescence intensity allows for sensitive and quantitative measurements.
Signaling Pathway Overview
The cGAS-STING pathway is initiated by the presence of cytosolic dsDNA, which can originate from pathogens or from cellular damage.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow
The general workflow for utilizing the this compound fluorescent biosensor is straightforward and adaptable for various applications, including in vitro enzyme assays and analysis of cell lysates.
References
- 1. researchgate.net [researchgate.net]
- 2. An RNA-Based Fluorescent Biosensor for High-Throughput Analysis of the cGAS-cGAMP-STING Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An RNA-based fluorescent biosensor for high-throughput analysis of the cGAS-cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. WO2017218358A1 - FLUORESCENT BIOSENSOR FOR 2', 3'-cGAMP - Google Patents [patents.google.com]
Application Note and Protocols for In Vitro STING Activation Assay Using 2',3'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response.[3][4] The cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic double-stranded DNA (dsDNA).[5][6] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][7] This molecule then binds to and activates STING, an adaptor protein on the endoplasmic reticulum membrane.[4] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), culminating in the transcription of interferon-stimulated genes.[2][8]
This application note provides a detailed protocol for an in vitro STING activation assay using the direct STING agonist this compound. This assay is a valuable tool for studying the STING signaling pathway and for screening and characterizing novel STING modulators in drug development.
Signaling Pathway
The activation of STING by this compound initiates a well-defined signaling cascade. Upon binding of this compound, STING undergoes a conformational change, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates both STING itself and the transcription factor IRF3.[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.[2][8]
Experimental Workflow
The general workflow for the in vitro STING activation assay involves cell culture, stimulation with this compound, and subsequent analysis of downstream readouts.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human monocytic cell line (THP-1), murine macrophage cell line (RAW 264.7), or human embryonic kidney cells (HEK293T) expressing STING.
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
STING Agonist: this compound (lyophilized powder).[9]
-
Transfection Reagent (for some cell lines): Lipofectamine 3000 or similar.[10]
-
Reagents for Analysis:
-
ELISA kit for human or mouse IFN-β.[4]
-
RNA extraction kit and reagents for RT-qPCR.
-
Primers for IFNB1 and interferon-stimulated genes (e.g., CXCL10, ISG15).[8]
-
RIPA lysis buffer with protease and phosphatase inhibitors.[11]
-
Antibodies for Western blotting: primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and their total protein counterparts; HRP-conjugated secondary antibodies.[11]
-
BCA protein assay kit.
-
Cell Culture and Seeding
-
Culture cells in a T-75 flask at 37°C in a 5% CO2 incubator.
-
For THP-1 cells, differentiate into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Seed cells in 24-well or 96-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment. For example, seed THP-1 cells at 5 x 10^5 cells/well in a 24-well plate.[4]
This compound Stimulation
-
Prepare a stock solution of this compound in sterile water or PBS. Aliquot and store at -20°C.[9]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in culture medium. A typical concentration range for robust activation is 1-10 µg/mL.[12]
-
For cell lines that require transfection, prepare the this compound-lipid complex according to the manufacturer's protocol.[10]
-
Remove the old medium from the cells and add the medium containing this compound (or the transfection complex).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a 5% CO2 incubator.
Sample Collection
-
Supernatant: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis by ELISA. Store at -80°C until use.
-
Cell Lysate:
-
Wash the cells once with cold PBS.
-
For RNA extraction, lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
-
For protein analysis, add cold RIPA buffer with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C.
-
Downstream Analysis Protocols
IFN-β ELISA
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.[4]
-
Measure the absorbance using a plate reader and calculate the IFN-β concentration based on the standard curve.
RT-qPCR for Gene Expression Analysis
-
Extract total RNA from the cell lysates using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target genes (e.g., IFNB1, CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.[8]
Western Blotting for Protein Phosphorylation
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, or total proteins overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.[12]
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
| Treatment Group | This compound Conc. (µg/mL) | Incubation Time (h) | IFN-β Secretion (pg/mL) | IFNB1 mRNA Fold Change | p-IRF3 / Total IRF3 Ratio |
| Untreated Control | 0 | 24 | Baseline | 1.0 | Baseline |
| This compound | 1 | 24 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 5 | 24 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 10 | 24 | Value ± SD | Value ± SD | Value ± SD |
| Test Compound A + this compound | 10 + 5 | 24 | Value ± SD | Value ± SD | Value ± SD |
| Test Compound B + this compound | 10 + 5 | 24 | Value ± SD | Value ± SD | Value ± SD |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low STING activation | Cell line has low or no STING expression. | Verify STING expression by Western blot or qPCR. Use a cell line known to have a robust STING response.[11] |
| This compound degradation. | Prepare fresh this compound solutions. Aliquot and store properly at -20°C or -80°C. | |
| Inefficient delivery of this compound. | For cell lines that are difficult to transfect, optimize the transfection reagent and protocol. | |
| High background in control | Mycoplasma contamination. | Regularly test cell cultures for mycoplasma. Maintain sterile techniques.[13] |
| Endotoxin contamination in reagents. | Use endotoxin-free reagents and water. | |
| Inconsistent results | Variability in cell seeding density or health. | Standardize cell seeding protocols and use cells within a consistent passage number range.[14] |
| Inconsistent incubation times or reagent concentrations. | Ensure precise timing and accurate preparation of all solutions. | |
| Unclear Western blot bands | Poor antibody quality. | Use validated, high-quality antibodies specific for the phosphorylated proteins.[11] |
| Protein degradation. | Use lysis buffers containing protease and phosphatase inhibitors and keep samples on ice.[11] |
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Function and regulation of cGAS-STING signaling in infectious diseases [frontiersin.org]
- 6. portlandpress.com [portlandpress.com]
- 7. arborassays.com [arborassays.com]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, Bacterial Second Messenger - Jena Bioscience [jenabioscience.com]
- 10. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Reporter Assays for 2',3'-cGAMP Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cGAMP.[1] This cyclic dinucleotide then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum.[2][3] STING activation initiates a downstream signaling cascade, primarily through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] This response is crucial for mounting an effective defense against pathogens and is also implicated in anti-tumor immunity and autoimmune diseases.
Cell-based reporter assays are indispensable tools for studying this compound activity and the STING signaling pathway. These assays provide a quantitative measure of pathway activation, making them ideal for high-throughput screening (HTS) of STING agonists and inhibitors, as well as for fundamental research into the mechanisms of innate immunity. The most common reporter systems utilize the firefly luciferase or secreted embryonic alkaline phosphatase (SEAP) genes under the control of a promoter that is responsive to STING signaling, such as the Interferon-Stimulated Response Element (ISRE).[4][5][6]
Principle of the Assay
The core of a this compound reporter assay is a genetically engineered cell line that produces a quantifiable signal upon activation of the STING pathway. The principle is as follows:
-
Stimulation : The reporter cells are stimulated with this compound or other potential STING modulators. Due to the charged nature of this compound, it must be introduced into the cytoplasm, typically through cell permeabilization with agents like digitonin or by using specialized transfection reagents.
-
Pathway Activation : Intracellular this compound binds to STING, triggering a conformational change and its translocation from the ER.[7] This leads to the recruitment and activation of TBK1, which in turn phosphorylates IRF3.[2][8]
-
Transcriptional Activation : Phosphorylated IRF3 forms dimers, translocates to the nucleus, and binds to ISRE sequences within the promoter of the reporter gene.[3][4][8]
-
Reporter Gene Expression : This binding event drives the transcription and subsequent translation of the reporter protein (e.g., luciferase).
-
Signal Detection : The amount of reporter protein produced is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured, which is directly proportional to the level of STING pathway activation.[4]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the cGAS-STING signaling pathway and a general workflow for a cell-based reporter assay.
Caption: The cGAS-STING signaling pathway leading to reporter gene expression.
Caption: General experimental workflow for a this compound reporter assay.
Data Presentation: Quantitative Assay Parameters
The following table summarizes typical quantitative data obtained from various this compound reporter assays. These values can vary depending on the specific cell line, reporter construct, and assay conditions.
| Cell Line | Reporter System | Agonist | EC50 / Potency | Fold Induction | Assay Format | Reference |
| HEK293T | ISRE-Luciferase | This compound | ~1-10 µM | 50-200 fold | 96/384-well | [6],[9] |
| THP-1 | ISG-Lucia Luciferase | This compound | ~5-20 µM | 10-50 fold | 96-well | [10],[11] |
| HepAD38 | ISG54-Luciferase | STING Agonist (G10) | Not specified | >100 fold | 96-well | [5] |
| HEK293 | STAT6-SEAP | This compound | Not specified | ~10-15 fold | 96-well | [12] |
| THP-1 | ISG-SEAP | LPS | Not specified | ~20-30 fold | 96-well | [13] |
Note: EC50 values for this compound delivered via permeabilization are apparent potencies and can be influenced by the efficiency of delivery.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay in HEK293T Cells
This protocol describes a method for measuring this compound activity in HEK293T cells stably expressing an ISRE-luciferase reporter construct.
Materials:
-
HEK293T-ISRE-Luciferase stable cell line
-
DMEM, high glucose, with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (agonist)
-
STING inhibitors (optional, for validation)
-
Digitonin
-
Opti-MEM or other serum-free medium
-
White, clear-bottom 96-well assay plates
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding:
-
The day before the assay, seed HEK293T-ISRE-Luciferase cells into white, clear-bottom 96-well plates at a density of 20,000 to 40,000 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a semi-confluent monolayer.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and any test compounds (e.g., inhibitors) in Opti-MEM.
-
For inhibitor studies, prepare a solution of the inhibitor at 2x the final concentration.
-
-
Cell Stimulation:
-
Carefully aspirate the growth medium from the cells.
-
Prepare a permeabilization/stimulation buffer by dissolving digitonin (e.g., final concentration of 10-20 µg/mL) and the desired concentration of this compound in Opti-MEM. Note: The optimal digitonin concentration should be determined empirically to maximize cGAMP delivery while minimizing cytotoxicity.
-
Add 50 µL of the permeabilization/stimulation buffer to each well. For inhibitor studies, pre-incubate cells with 25 µL of the 2x inhibitor solution for 30-60 minutes before adding 25 µL of a 2x cGAMP/digitonin solution.
-
Include appropriate controls: cells with digitonin only (negative control) and cells with a known STING agonist (positive control).
-
-
Incubation:
-
Incubate the plate for 4 to 8 hours at 37°C with 5% CO2. Shorter incubation times (4-6 hours) are often sufficient and can minimize cytotoxicity.[5]
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Protocol 2: Secreted Reporter Assay in THP-1 Monocytes
This protocol uses THP-1 cells, a human monocytic cell line that endogenously expresses STING, engineered with a secreted Lucia luciferase reporter driven by an ISG promoter.[11]
Materials:
-
THP-1-ISG-Lucia stable cell line[11]
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound
-
LyoVec™ or similar transfection reagent for cyclic dinucleotides
-
96-well assay plates
-
QUANTI-Luc™ 4 Lucia/Gaussia detection reagent[11]
-
White 96-well detection plates
-
Luminometer
Methodology:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1-ISG-Lucia cells in suspension.
-
For adherent cultures, differentiate the cells by treating with PMA (25-50 ng/mL) for 18-24 hours.[10] After differentiation, replace the medium with fresh, PMA-free medium.
-
-
Cell Seeding:
-
Seed THP-1 cells (either in suspension or differentiated and adherent) into a 96-well plate at a density of 50,000 to 100,000 cells per well in 180 µL of complete RPMI medium.
-
-
Cell Stimulation:
-
Prepare 10x solutions of this compound in sterile water or buffer.
-
Complex the this compound with a suitable transfection reagent like LyoVec™ according to the manufacturer's instructions.
-
Add 20 µL of the complexed this compound to the appropriate wells.
-
Include controls: untreated cells and cells treated with transfection reagent only.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Reporter Assay:
-
Carefully transfer 20 µL of the cell culture supernatant from each well to a white 96-well detection plate.
-
Prepare the QUANTI-Luc™ working solution according to the manufacturer's protocol.
-
Add 50 µL of the QUANTI-Luc™ working solution to each well containing the supernatant.
-
Measure luminescence immediately on a luminometer.
-
Troubleshooting and Considerations
-
Cell Permeability: The delivery of this compound into the cytoplasm is a critical step. The concentration of the permeabilizing agent (e.g., digitonin) must be optimized for each cell line to ensure efficient delivery without causing excessive cell death. Transfection-based methods are an alternative but may also require optimization.
-
Cell Line Choice: HEK293T cells are commonly used due to their high transfection efficiency and low endogenous innate immune signaling.[8][9] However, they often require overexpression of STING for a robust response. THP-1 cells endogenously express the necessary pathway components, providing a more physiologically relevant model.[11][13]
-
Reporter Choice: Luciferase assays generally offer a wider dynamic range and higher sensitivity compared to SEAP assays. Secreted reporters (like Lucia or SEAP) allow for kinetic studies as the supernatant can be sampled at multiple time points without lysing the cells.[14]
-
Signal-to-Background Ratio: To achieve a high signal-to-background ratio, it is important to minimize basal reporter activity. This can be achieved by using reporter constructs with minimal promoters and ensuring cells are healthy and not overly dense.[15]
This document is for research use only and does not constitute a clinical recommendation.
References
- 1. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
- 9. Human STING Is Regulated by an Autoinhibitory Mechanism for Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. invivogen.com [invivogen.com]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
- 14. invivogen.com [invivogen.com]
- 15. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
Application Notes and Protocols for In Vivo Delivery of 2',3'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and emerging methods for the in vivo delivery of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP). This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in selecting and implementing the most suitable delivery strategy for their preclinical studies.
Introduction
This compound is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, effectively converting immunologically "cold" tumors into "hot" ones by promoting the infiltration and activation of cytotoxic T cells.[3][4] However, the therapeutic potential of this compound is limited by its inherent properties: the molecule is anionic, rendering it poorly membrane-permeable, and it is susceptible to rapid enzymatic degradation in the extracellular environment.[3][5][6][7] Consequently, effective in vivo delivery strategies are paramount to protect this compound from degradation and facilitate its entry into the cytosol of target cells, where STING resides.[1][8]
This document outlines various delivery methods, including direct intratumoral injection and advanced nanoparticle-based systems designed for both local and systemic administration.
Signaling Pathway and Experimental Workflow
To understand the context of this compound delivery, it is essential to visualize the STING signaling pathway and the general workflow of an in vivo study.
Figure 1: Simplified STING Signaling Pathway.
Figure 2: General Experimental Workflow for In Vivo Studies.
Delivery Methods and Protocols
Direct Intratumoral Injection
Direct injection of "free" this compound into the tumor is the simplest delivery method. This approach relies on the local concentration to drive cellular uptake and STING activation within the tumor microenvironment. While straightforward, this method can be limited by the rapid clearance of cGAMP and may not be suitable for metastatic or inaccessible tumors.[3][9]
Experimental Protocol: Intratumoral Injection of Free this compound
-
Materials:
-
This compound sodium salt
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Syringes (e.g., 30-gauge insulin syringes)
-
Tumor-bearing mice (e.g., C57BL/6 with established B16-F10 melanoma or BALB/c with CT26 colon carcinoma)
-
-
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile PBS to the desired concentration. A typical concentration might be 0.1 mg/mL. Ensure the final solution is sterile-filtered.
-
Animal Handling: Anesthetize the tumor-bearing mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection: Carefully inject a defined volume (e.g., 25-50 µL) of the this compound solution directly into the established tumor.[9] The dose can range from 2.5 to 10 µg per injection, depending on the tumor model and study design.[9][10]
-
Treatment Schedule: Injections are typically repeated every few days (e.g., on days 5, 10, and 15 post-tumor implantation).[9]
-
Monitoring: Monitor tumor growth using calipers and overall animal health and survival.
-
Nanoparticle-Based Delivery Systems
To overcome the limitations of free cGAMP, various nanoparticle-based delivery systems have been developed. These carriers protect cGAMP from degradation, improve its pharmacokinetic profile, and enhance its delivery into the cytosol of target cells.
Cationic liposomes are composed of positively charged lipids that can electrostatically interact with the negatively charged this compound and the cell membrane, facilitating cellular uptake.[5][8]
Experimental Protocol: Preparation and Administration of cGAMP-Loaded Cationic Liposomes
-
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Cholesterol
-
(Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) for PEGylation
-
This compound
-
Chloroform
-
Sterile PBS or other suitable buffer
-
Rotary evaporator, bath sonicator, and membrane extruder
-
-
Procedure:
-
Lipid Film Hydration:
-
Dissolve DOTAP and cholesterol (and DSPE-PEG2000 if applicable, at a desired molar ratio, e.g., 5 mol%) in chloroform in a round-bottom flask.[8]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Encapsulation:
-
Rehydrate the lipid film with a solution of this compound in sterile buffer.
-
The mixture is then subjected to several freeze-thaw cycles followed by sonication.[8]
-
-
Sizing:
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.[8]
-
-
Purification: Remove unencapsulated cGAMP by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
In Vivo Administration: Administer the liposomal cGAMP formulation via intratumoral or intravenous injection at a specified dose (e.g., 1-5 mg/kg).
-
Polymersomes are vesicles formed from amphiphilic block copolymers. They can be engineered to be pH-sensitive, which aids in the endosomal escape and cytosolic delivery of encapsulated cGAMP.[3][11]
Experimental Protocol: Formulation of STING-Activating Nanoparticles (STING-NPs)
-
Materials:
-
Custom-synthesized amphiphilic block copolymer
-
This compound
-
Ethanol
-
Deionized water
-
Sonicator
-
-
Procedure:
-
Polymer Dissolution: Dissolve the synthesized polymer in ethanol (e.g., at 1000 mg/mL) and heat to 37°C.[3]
-
cGAMP Addition: Add an equivalent volume of a concentrated this compound solution (e.g., 50 mg/mL in DI water) to the polymer solution.[3]
-
Equilibration: Mix and allow the solution to equilibrate at 37°C for 1 hour, resulting in a gel.[3]
-
Nanoparticle Dispersion: Dilute the gel in DI water and sonicate at 40°C for at least 2 hours to disperse the nanoparticles.[3]
-
Purification and Characterization: Purify the STING-NPs to remove free cGAMP and characterize them for size, drug loading, and release properties.
-
In Vivo Administration: Administer intravenously to tumor-bearing mice.
-
Lipid nanoparticles (LNPs) are another effective vehicle for nucleic acid and small molecule delivery. Ionizable lipids within the LNP formulation can facilitate endosomal escape.
Experimental Protocol: Preparation of cGAMP-LNPs
-
Materials:
-
Ionizable lipid (e.g., LHHK)
-
Helper lipids (e.g., cholesterol, DSPC)
-
PEG-lipid
-
This compound
-
Ethanol
-
Citrate buffer (pH 4.0)
-
PBS (pH 7.4)
-
Microfluidic mixing device
-
-
Procedure:
-
Phase Preparation:
-
Prepare a lipid phase by dissolving the ionizable lipid, helper lipids, and PEG-lipid in ethanol.
-
Prepare an aqueous phase by dissolving this compound in a low pH buffer (e.g., citrate buffer).
-
-
Microfluidic Mixing:
-
Use a microfluidic device to rapidly mix the lipid phase with the aqueous phase at a defined flow rate ratio. This process leads to the self-assembly of LNPs with encapsulated cGAMP.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH, which neutralizes the surface charge.
-
Concentrate the LNP suspension using a centrifugal filter device.
-
-
Characterization: Analyze the cGAMP-LNPs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[12]
-
In Vivo Administration: Administer systemically (e.g., intravenously) to mouse models of cancer.[12]
-
Quantitative Data Summary
The efficacy of different this compound delivery methods can be compared based on pharmacokinetic parameters, biodistribution, and anti-tumor effects observed in preclinical models.
Table 1: Pharmacokinetic and Biodistribution Data
| Delivery Method | Parameter | Value | Animal Model | Reference |
| Free cGAMP | Half-life | Very short (rapidly metabolized) | C57BL/6 Mice | [3][6] |
| STING-NPs (Polymersome) | Half-life Improvement | 40-fold increase vs. free cGAMP | C57BL/6 Mice | [3][6] |
| Biodistribution | Increased accumulation in liver and spleen | C57BL/6 Mice | [3][6] | |
| Cationic Liposomes | Tumor Retention | Increased retention at tumor site | Melanoma Model | [5][8] |
| Co-localization | Co-localizes with tumor-associated APCs | Melanoma Model | [5][8] |
Table 2: In Vivo Efficacy Data
| Delivery Method | Administration Route | Tumor Model | Key Finding | Reference |
| Free cGAMP | Intratumoral | 4T1, mSCC1, CT26 | Significantly delayed tumor growth | [9] |
| Cationic Liposomes | Intravenous | Metastatic Melanoma (Lung) | Anti-tumor activity observed (free cGAMP had no effect) | [5][8] |
| Intratumoral | Orthotopic Melanoma | Cleared established tumors and induced immune memory | [5][8] | |
| STING-NPs (Polymersome) | Intravenous | B16-F10 Melanoma | Influx of >20-fold more CD4+ and CD8+ T-cells | [3][6] |
| Increased response rates to αPD-L1 antibodies | [3] | |||
| cGAMP-LNP | Systemic | Pancreatic Cancer | Exhibited promising antitumor activity | [12] |
Conclusion
The choice of delivery method for this compound in in vivo studies depends on the specific research question, the tumor model, and the desired therapeutic outcome. While direct intratumoral injection is a viable option for accessible tumors, nanoparticle-based delivery systems offer significant advantages in terms of stability, bioavailability, and the potential for systemic administration. Cationic liposomes, polymersomes, and lipid nanoparticles have all demonstrated enhanced efficacy in preclinical models by improving the delivery of this compound to the STING pathway in immune cells within the tumor microenvironment. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies aimed at harnessing the therapeutic potential of STING activation.
References
- 1. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering and Delivery of cGAS-STING Immunomodulators for the Immunotherapy of Cancer and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',3'-cGAMP as a Vaccine Adjuvant for Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-AMP (2',3'-cGAMP) is a potent innate immune agonist and a promising vaccine adjuvant for infectious diseases.[1][2] As a natural ligand for the Stimulator of Interferon Genes (STING) pathway, this compound initiates a cascade of signaling events that lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] This robust innate immune activation enhances the adaptive immune response to co-administered antigens, leading to increased antibody production and stronger T-cell-mediated immunity.[1][2][4] These application notes provide an overview of this compound's mechanism of action, along with detailed protocols for its use and evaluation as a vaccine adjuvant in preclinical research.
Mechanism of Action: The STING Signaling Pathway
This compound is a cyclic dinucleotide (CDN) produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA, a danger signal often associated with viral or bacterial infections.[1][2] When used as a vaccine adjuvant, exogenously delivered this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), where it binds to and activates the STING protein located on the endoplasmic reticulum.[1]
STING activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase (IKK). TBK1 phosphorylates and activates Interferon Regulatory Factor 3 (IRF3), which then translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-α and IFN-β).[1] Simultaneously, IKK activation leads to the activation of the NF-κB pathway, which drives the expression of pro-inflammatory cytokines and chemokines.[1] This concerted innate immune response promotes the maturation and activation of APCs, enhancing their ability to prime antigen-specific CD4+ and CD8+ T cells and stimulate B cells to produce high-affinity antibodies.[4][5]
Figure 1: this compound-mediated STING signaling pathway.
Data Presentation: Efficacy of this compound as a Vaccine Adjuvant
The following tables summarize quantitative data from preclinical studies evaluating this compound as a vaccine adjuvant for various infectious diseases.
Table 1: Humoral Immune Response to this compound Adjuvanted Vaccines
| Infectious Agent | Vaccine Antigen | Animal Model | Adjuvant Dose | Antigen-Specific IgG Titer (vs. Antigen Alone) | Neutralizing Antibody Titer (vs. Antigen Alone) | Reference |
| Influenza A (H1N1) | Recombinant Hemagglutinin (HA) | Mice | 5 µg | ~3-fold increase in IgG/IgM ratio | 4-fold higher HAI GMT | [6] |
| Influenza A (H1N1) | mRNA LNP vaccine | Mice | Not specified | Maintained robust antibody responses | Not specified | [3] |
| Human Papillomavirus (HPV) 16 | Mutated E7 protein | Mice | Not specified | Significantly higher total IgG | Not applicable | [7] |
| Adenovirus Hu5 (AdHu5) | AdHu5 vector | Mice | ~10 µg | Significantly higher anti-hexon IgG | Not applicable | [8] |
Table 2: Cellular Immune Response to this compound Adjuvanted Vaccines
| Infectious Agent | Vaccine Antigen | Animal Model | Adjuvant Dose | T-Cell Response Metric | Result (vs. Antigen Alone) | Reference |
| Influenza A (H1N1) | mRNA LNP vaccine | Mice | Not specified | IL-4 and IFN-γ secreting cells (ELISpot) | Increased number of cytokine-secreting splenocytes | [3] |
| Human Papillomavirus (HPV) 16 | Mutated E7 protein | Mice | Not specified | IFN-γ secretion (ELISA) | Highest levels of IFN-γ in combination with CpG-C | [7] |
| Adenovirus Hu5 (AdHu5) | AdHu5 vector | Mice | ~10 µg | IFN-γ secreting splenocytes (ELISpot) | Significantly higher number of spot-forming cells | [8] |
Table 3: Protective Efficacy of this compound Adjuvanted Vaccines
| Infectious Agent | Vaccine Antigen | Animal Model | Adjuvant Dose | Challenge Model | Protection Outcome | Reference |
| Influenza A (H1N1) | Subunit vaccine with Quil-A | Aged Mice | 5 µg | Live influenza virus challenge | 100% survival and significantly reduced morbidity | [2] |
| Influenza A | Multivalent mRNA LNP vaccine | Mice | Not specified | Homologous and heterologous viral challenge | Complete protection against homologous and partial protection against heterologous strains | [3] |
Experimental Protocols
The following are detailed protocols for the formulation, administration, and evaluation of vaccines adjuvanted with this compound.
Figure 2: General experimental workflow for evaluating this compound adjuvanted vaccines.
Protocol 1: Preparation and Formulation of this compound Adjuvanted Vaccine
Materials:
-
Sterile, endotoxin-free physiological water or phosphate-buffered saline (PBS)[9]
-
Antigen of interest (e.g., recombinant protein, inactivated virus)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Reconstitution of this compound:
-
Aseptically add sterile, endotoxin-free physiological water to the lyophilized this compound to achieve a desired stock concentration (e.g., 1 mg/mL).[9]
-
Gently mix by pipetting up and down until fully dissolved. Avoid vigorous vortexing.[9]
-
Store the stock solution in aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[9]
-
-
Vaccine Formulation:
-
On the day of immunization, thaw an aliquot of the this compound stock solution.
-
In a sterile microcentrifuge tube, mix the desired amount of antigen with the appropriate volume of the this compound stock solution.
-
The final dose of this compound for mice typically ranges from 5 to 50 µg per mouse.[9][11] The optimal dose should be determined empirically for each antigen and disease model.
-
Adjust the final volume of the vaccine formulation with sterile PBS to the desired injection volume (e.g., 50-100 µL for intramuscular or subcutaneous injection in mice).
-
Keep the formulated vaccine on ice until injection.
-
Protocol 2: Immunization of Mice
Materials:
-
Formulated this compound adjuvanted vaccine
-
Appropriate animal model (e.g., C57BL/6 or BALB/c mice, 6-8 weeks old)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal handling and restraint equipment
Procedure:
-
Animal Handling: Acclimatize animals to the facility for at least one week prior to the start of the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Immunization Schedule: A typical prime-boost immunization schedule can be followed. For example:
-
Day 0: Prime immunization.
-
Day 14 or 21: Boost immunization with the same vaccine formulation.
-
-
Injection Route: The route of administration can influence the immune response. Common routes include:
-
Intramuscular (IM): Inject 50 µL into the tibialis anterior muscle.
-
Subcutaneous (SC): Inject 100 µL at the base of the tail or in the scruff of the neck.
-
-
Control Groups: Include the following control groups for comparison:
-
Antigen alone (without adjuvant)
-
Adjuvant alone (this compound without antigen)
-
Vehicle control (e.g., PBS)
-
Protocol 3: Evaluation of Humoral Immunity by ELISA
Materials:
-
Antigen-specific ELISA plates (coated with the vaccine antigen)
-
Serum samples collected from immunized and control mice (e.g., via tail bleed or terminal cardiac puncture)
-
Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Serum Collection: Collect blood samples from mice at various time points post-immunization (e.g., day 14, 28, and/or at the end of the study). Allow the blood to clot, centrifuge to separate the serum, and store at -20°C or -80°C.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the vaccine antigen at an optimized concentration (e.g., 1-5 µg/mL) in a suitable coating buffer overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Serially dilute the serum samples in blocking buffer (e.g., starting at a 1:100 dilution). Add the diluted samples to the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cut-off (e.g., 2-3 times the background).
Protocol 4: Evaluation of Cellular Immunity by ELISpot
Materials:
-
ELISpot plates (e.g., PVDF-membrane 96-well plates)
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-4)
-
Spleens or peripheral blood mononuclear cells (PBMCs) from immunized and control mice
-
Antigenic peptides or the vaccine antigen for in vitro restimulation
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Enzyme-conjugated streptavidin (if using a biotinylated detection antibody)
-
Substrate for the enzyme (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of splenocytes or isolate PBMCs from immunized mice.
-
ELISpot Plate Preparation:
-
Coat the ELISpot plate with the capture antibody overnight at 4°C.
-
Wash and block the plate.
-
-
Cell Stimulation:
-
Add the prepared cells to the wells of the ELISpot plate.
-
Stimulate the cells with the antigenic peptides or the vaccine antigen at an optimized concentration. Include a positive control (e.g., PMA/ionomycin) and a negative control (medium alone).
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add the enzyme-conjugated streptavidin.
-
Wash the plate and add the substrate to develop the spots.
-
Stop the reaction by washing with water.
-
-
Data Analysis: Count the number of spots in each well using an ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million cells.
Protocol 5: In Vivo Protection Study
Materials:
-
Immunized and control mice
-
A virulent strain of the infectious agent for challenge
-
Appropriate biosafety level (BSL) facility and procedures
-
Equipment for monitoring animal health (e.g., balance for weighing mice)
Procedure:
-
Challenge: At a specified time point after the final immunization, challenge the mice with a lethal or sub-lethal dose of the infectious agent via a relevant route of infection (e.g., intranasal for respiratory pathogens).
-
Monitoring: Monitor the mice daily for signs of disease, such as weight loss, morbidity, and mortality, for a defined period (e.g., 14 days).
-
Endpoint Analysis:
-
Survival: Record the survival rate in each group.
-
Viral Load/Bacterial Burden: At specific time points post-challenge, euthanize a subset of mice from each group and collect relevant tissues (e.g., lungs, spleen, liver) to quantify the pathogen load by plaque assay, TCID₅₀, or quantitative PCR/RT-PCR.
-
-
Data Analysis: Compare the survival curves, weight loss profiles, and pathogen loads between the vaccinated and control groups to determine the protective efficacy of the vaccine.
Figure 3: Logical relationship of this compound's adjuvant effect.
References
- 1. Immunization protocol. EuroMAbNet [euromabnet.com]
- 2. cGAMP/Saponin Adjuvant Combination Improves Protective Response to Influenza Vaccination by Microneedle Patch in an Aged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAMP-adjuvanted multivalent influenza mRNA vaccines induce broadly protective immunity through cutaneous vaccination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 6. Frontiers | cGAMP/Saponin Adjuvant Combination Improves Protective Response to Influenza Vaccination by Microneedle Patch in an Aged Mouse Model [frontiersin.org]
- 7. Co-administration of 2'3'-cGAMP STING activator and CpG-C adjuvants with a mutated form of HPV 16 E7 protein leads to tumor growth inhibition in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. invivogen.com [invivogen.com]
- 11. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intratumoral Injection of 2',3'-cGAMP in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical protocols for utilizing intratumoral (IT) injection of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) as a cancer therapeutic agent. The information compiled is based on preclinical studies and is intended to guide the design and execution of research in this promising area of cancer immunotherapy.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] In the context of oncology, the activation of the cGAS-STING pathway within the tumor microenvironment (TME) has emerged as a potent strategy to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them susceptible to immune-mediated destruction.[4]
This compound is a potent, natural STING agonist produced by cGAS in mammalian cells.[5] Intratumoral administration of this compound directly activates STING in tumor-resident immune cells, such as dendritic cells (DCs), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[6][7] This, in turn, promotes the recruitment and activation of various immune effector cells, including cytotoxic T lymphocytes and natural killer (NK) cells, to mount a robust anti-tumor response.[8][9]
Mechanism of Action: The cGAS-STING Signaling Pathway
The intratumoral delivery of this compound bypasses the need for endogenous cGAS activation and directly engages the STING pathway. The key steps are outlined below:
-
STING Activation: Exogenously delivered this compound binds to the STING protein located on the endoplasmic reticulum (ER) of immune cells within the TME.[6]
-
Conformational Change and Trafficking: This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[6][10]
-
TBK1 and IRF3 Recruitment and Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[1][6]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it acts as a transcription factor.
-
Type I Interferon Production: Nuclear IRF3 drives the transcription of genes encoding for type I interferons (e.g., IFN-α and IFN-β).[1]
-
NF-κB Activation: STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1][5]
-
Anti-Tumor Immune Response: The secreted type I IFNs and cytokines orchestrate a broad anti-tumor immune response, including the maturation of dendritic cells, cross-presentation of tumor antigens, and the activation and recruitment of cytotoxic T lymphocytes and NK cells.[7][8]
Data Presentation: Preclinical Efficacy of Intratumoral this compound
The following tables summarize quantitative data from key preclinical studies investigating the anti-tumor effects of intratumoral this compound administration in various murine cancer models.
Table 1: In Vivo Anti-Tumor Efficacy of Intratumoral this compound Monotherapy
| Tumor Model | Mouse Strain | This compound Dose | Dosing Schedule | Key Outcomes | Reference |
| 4T1 (Breast Cancer) | BALB/c | 2.5 µg/25 µL | Days 5 and 10 post-implantation | Significant delay in tumor growth | [11] |
| mSCC (Squamous Cell Carcinoma) | BALB/c | 2.5 µg/25 µL | Days 5 and 10 post-implantation | Significant delay in tumor growth | [11] |
| CT26 (Colon Cancer) | BALB/c | 2.5 µg/25 µL | Days 5 and 10 post-implantation | Significant delay in tumor growth | [11] |
| B16F10 (Melanoma) | C57BL/6 | 2.5 µg/25 µL | Not specified | STING-dependent macrophage accumulation | [11] |
| E0771 (Breast Cancer) | C57BL/6 | 1 µg/25 µL | Day 7 post-implantation | Increased neutrophil infiltration | [12] |
| B16F10 (Melanoma) | C57BL/6 | 1-2.5 µg/25 µL | Day 7 post-implantation | Enhanced neutrophil infiltration | [12] |
| 3LL (Lung Cancer) | C57BL/6 | 1-2.5 µg/25 µL | Day 7 post-implantation | Enhanced neutrophil infiltration | [12] |
Table 2: In Vivo Efficacy of Intratumoral this compound in Combination Therapies
| Tumor Model | Mouse Strain | Combination Agent | This compound Dose | Dosing Schedule | Key Outcomes | Reference |
| B16-PSMA (Melanoma) | C57BL/6 | CART-PSMA cells | 5 µg | Days 11 and 17 post-implantation | Synergistic tumor regression and improved survival | [13] |
| B16OVA (Melanoma) | C57BL/6 | CART-gp75 cells | 5 µg | Days 11 and 17 post-implantation | Synergistic tumor regression and improved survival | [13] |
Table 3: Cellular and Cytokine Responses to Intratumoral this compound
| Tumor Model | Mouse Strain | This compound Dose | Time Point | Cellular/Cytokine Response | Reference |
| 4T1, mSCC, CT26 | BALB/c | 2.5 µg/25 µL | 16-24 hours | Transient accumulation of CD11bmid Ly6C+ F4/80+ macrophages | [11][14] |
| E0771, B16F10, 3LL | C57BL/6 | 0.5-2.5 µg/25 µL | 4 hours | Significant increase in CD11b+Ly6G+ neutrophils | [12] |
| 4T1 | BALB/c | Not specified | 12 hours | Systemic increase in IFN-β and other cytokines | [15] |
Experimental Protocols
Protocol 1: General Procedure for Intratumoral Injection of this compound in Murine Tumor Models
This protocol provides a generalized workflow for evaluating the anti-tumor efficacy of intratumorally administered this compound.
Materials:
-
This compound (e.g., from InvivoGen)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or physiological water
-
Tumor cells (e.g., 4T1, CT26, B16F10)
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
30-gauge needles and insulin syringes
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free PBS or physiological water to a desired stock concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to the final working concentration (e.g., 0.1 mg/mL for a 2.5 µg/25 µL dose).
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[5]
-
-
Tumor Cell Implantation:
-
Subcutaneously or orthotopically inject a predetermined number of tumor cells into the flank or relevant tissue (e.g., mammary fat pad for 4T1 cells) of the mice. For example, 1.5 x 105 4T1 cells or 2 x 105 CT26 cells.[11]
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Intratumoral Injection:
-
When tumors reach the desired size (e.g., on day 5 or 7 post-implantation), randomize mice into treatment and control groups.[11][12]
-
Lightly anesthetize the mouse.
-
Carefully insert a 30-gauge needle into the center of the tumor.
-
Slowly inject the desired volume of this compound solution (e.g., 25 µL) or vehicle control (PBS).
-
Monitor the mouse until it has recovered from anesthesia.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Follow the predetermined dosing schedule (e.g., injections on days 5 and 10).[11]
-
Monitor mice for signs of toxicity or distress.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., >300 mm²) or at the end of the study.[11]
-
Protocol 2: Analysis of Tumor-Infiltrating Leukocytes (TILs)
Materials:
-
Tumor-bearing mice treated as in Protocol 1.
-
Collagenase type II (e.g., Worthington)
-
DNase I
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, Ly6C, F4/80, CD8)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Euthanize mice at a specified time point after the final this compound injection (e.g., 4 to 24 hours).[11][12]
-
Excise tumors and mince them into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing collagenase type II and DNase I.
-
Incubate at 37°C for 60 minutes with gentle agitation.[11]
-
-
Single-Cell Suspension Preparation:
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet.
-
If necessary, treat with RBC Lysis Buffer to remove red blood cells. Wash the cells with PBS.
-
-
Flow Cytometry Staining:
-
Count the cells and aliquot approximately 1-2 x 106 cells per tube.
-
Stain for cell viability using a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies to identify specific immune cell populations (e.g., macrophages: CD45+, CD11b+, F4/80+; neutrophils: CD45+, CD11b+, Ly6G+).
-
Incubate on ice, protected from light, for 30 minutes.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage and absolute number of different immune cell populations within the tumor.
-
Logical Relationship of the Therapeutic Mechanism
The therapeutic effect of intratumoral this compound is a multi-step process involving the direct activation of innate immunity, which then bridges to a potent adaptive anti-tumor response.
References
- 1. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor cGAMP awakens the natural killers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridging innate and adaptive tumor immunity: cGAS–STING pathway activation to potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asahikawa-med.repo.nii.ac.jp [asahikawa-med.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Protocols for Transfecting Cells with 2',3'-cGAMP: A Guide for STING Pathway Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the transfection of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP) into mammalian cells to activate the Stimulator of Interferon Genes (STING) signaling pathway. These guidelines are intended for researchers in immunology, oncology, and drug development who are investigating the innate immune response and its therapeutic applications.
Introduction
This compound is a potent second messenger that activates the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral and anti-tumor response.[1][2] Direct delivery of this compound into cells bypasses the need for upstream DNA sensing by cGAS and provides a direct method to study and modulate STING-dependent signaling. This document outlines protocols for the effective transfection of this compound using common lipid-based and polymer-based transfection reagents, along with methods to quantify downstream pathway activation.
STING Signaling Pathway
Upon successful transfection, this compound binds to STING dimers located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5][6]
Caption: Overview of the this compound-induced STING signaling cascade.
Experimental Protocols
Successful transfection of this compound and subsequent STING activation are dependent on several factors, including the choice of transfection reagent, cell type, and the concentration of both the reagent and this compound. Below are detailed protocols for two commonly used transfection methods.
Protocol 1: Lipid-Based Transfection using Lipofectamine 3000
Lipofectamine 3000 is a widely used lipid-based transfection reagent that can efficiently deliver nucleic acids and other small molecules into a variety of cell types.[7]
Materials:
-
Cells of interest (e.g., EA.hy926, HEK293T, THP-1)
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
This compound sodium salt (lyophilized powder)
-
Lipofectamine 3000™ Reagent
-
P3000™ Reagent
-
Sterile, nuclease-free microcentrifuge tubes
-
24-well tissue culture plates
Experimental Workflow:
Caption: Step-by-step workflow for transfecting cells with this compound.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed approximately 5 x 10^4 EA.hy926 cells per well.[8]
-
Preparation of this compound Stock Solution: Reconstitute lyophilized this compound sodium salt in sterile, nuclease-free water or DMSO to a stock concentration of 1-5 mg/mL.
-
Transfection Complex Formation (per well of a 24-well plate):
-
cGAMP-P3000 Complex: In a sterile microcentrifuge tube, dilute the desired amount of this compound (starting with 0.5-2.5 µg) and 1-2 µL of P3000™ Reagent in 25-65 µL of Opti-MEM™ Medium.[8][9] Mix gently.
-
Lipofectamine 3000 Complex: In a separate sterile microcentrifuge tube, dilute 0.75-1.5 µL of Lipofectamine 3000™ Reagent in 25-65 µL of Opti-MEM™ Medium.[8][9] Mix gently.
-
Combine Complexes: Add the diluted this compound/P3000™ complex to the diluted Lipofectamine 3000™ Reagent. Mix gently by pipetting up and down.
-
Incubation: Incubate the combined transfection complex at room temperature for 10-15 minutes.[8][9]
-
-
Transfection: Carefully add the transfection complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for each cell type and downstream application.[10]
-
Post-Transfection: After the incubation period, the medium can be replaced with fresh complete culture medium if desired, although it is not always necessary.[9]
-
Analysis: Harvest the cell supernatant to measure cytokine secretion (e.g., IFN-β) by ELISA, or lyse the cells to analyze protein phosphorylation (e.g., pSTING, pTBK1) by Western blot or gene expression by RT-qPCR.
Protocol 2: Polymer-Based Transfection using Polyethylenimine (PEI)
Polyethylenimine (PEI) is a cationic polymer that can be a cost-effective alternative to lipid-based reagents for transfecting some cell lines, including HEK293T.[11][12]
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™ or DMEM)
-
This compound sodium salt
-
Linear PEI (25 kDa), sterile, pH 7.0, 1 mg/mL stock solution
-
Sterile, nuclease-free microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection.
-
Transfection Complex Formation (per well of a 6-well plate):
-
In a sterile microcentrifuge tube, dilute 2-5 µg of this compound in 250 µL of serum-free medium.
-
In a separate sterile microcentrifuge tube, dilute PEI at a 1:2 to 1:3 ratio (µg of this compound to µL of 1 mg/mL PEI stock). For example, for 2 µg of this compound, use 4-6 µL of PEI. Dilute the PEI in 250 µL of serum-free medium.
-
Add the diluted PEI solution to the diluted this compound solution and mix immediately by vortexing gently.
-
Incubate the mixture at room temperature for 15-30 minutes.[11][12]
-
-
Transfection: Add the 500 µL of the this compound-PEI complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change: After the incubation, gently aspirate the medium containing the transfection complexes and replace it with fresh, complete culture medium to minimize cytotoxicity.
-
Further Incubation and Analysis: Continue to incubate the cells for a total of 24-48 hours post-transfection before harvesting for downstream analysis as described in Protocol 1.
Data Presentation: Quantitative Analysis of STING Activation
The following tables summarize expected quantitative outcomes following this compound transfection. Note that these values are illustrative and optimal conditions and results will vary depending on the specific cell line, passage number, and experimental setup.
Table 1: Recommended Transfection Parameters for this compound
| Parameter | Lipofectamine 3000 | PEI |
| Cell Line Examples | EA.hy926, THP-1, HEK293T, A549 | HEK293T, CHO |
| This compound Conc. | 0.1 - 10 µg/mL[10] | 5 - 10 µg/mL[13] |
| Reagent Ratio | 1:1.5 to 1:3 (µg cGAMP:µL Lipo 3000) | 1:2 to 1:3 (µg cGAMP:µL PEI)[13] |
| Incubation Time | 4 - 24 hours[10] | 24 - 48 hours (post-media change) |
Table 2: Representative Quantification of Downstream STING Activation
| Assay | Cell Line | This compound Conc. | Time Point | Expected Result | Reference |
| pSTING (Western Blot) | Differentiated THP-1 | 10 µg/mL | 6 hours | Clear band indicating phosphorylation | [14] |
| IFN-β (ELISA) | J2-BMMs | 3 µg/mL | 12 hours | >1000 pg/mL | [15] |
| IFN-β (ELISA) | Hepa1-6 | 83.3 µM (~58 µg/mL) | 24 hours | ~150 pg/mL | [16] |
| ISG Expression (qPCR) | Mouse Lung (in vivo) | 5 µ g/mouse | Not specified | Strong induction of Mx1, ISG15 | [17] |
| Cell Viability (MTS) | Murine Cancer Cells | 10 µM (~7 µg/mL) | Not specified | >80% viability | [18] |
Troubleshooting
Low Transfection Efficiency:
-
Optimize cell confluency: Ensure cells are in a logarithmic growth phase and are 70-90% confluent.[8][19]
-
Optimize reagent and this compound ratio: Perform a dose-response matrix to find the optimal ratio for your specific cell line.
-
Use high-quality reagents: Ensure transfection reagents have been stored correctly and this compound is of high purity.
-
Check for contaminants: Mycoplasma contamination can significantly affect transfection efficiency.[20]
High Cell Toxicity:
-
Reduce the amount of transfection reagent and/or this compound. [8]
-
Decrease the incubation time with the transfection complex.
-
Change the medium 4-6 hours post-transfection.
-
Ensure cells are healthy and not at a high passage number. [21]
No or Low STING Pathway Activation:
-
Confirm transfection efficiency: Use a fluorescently labeled control molecule to verify delivery.
-
Check for endogenous STING expression: Some cell lines, like HEK293T, have low or absent endogenous STING expression and may require co-transfection with a STING expression plasmid.[22]
-
Optimize harvest time: The kinetics of STING pathway activation can vary. Perform a time-course experiment to identify the peak of phosphorylation and cytokine production.[10]
-
Verify antibody and assay performance: Use positive controls to ensure that your detection methods (Western blot, ELISA, qPCR) are working correctly.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. crispr-casx.com [crispr-casx.com]
- 11. addgene.org [addgene.org]
- 12. Transient Mammalian Cell Transfection with Polyethylenimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 15. Positive feedback regulation of type I IFN production by the IFN-inducible DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. JCI Insight - STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology [insight.jci.org]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 20. genscript.com [genscript.com]
- 21. Evaluation of Lipid-Based Transfection in Primary Monocytes Within an Ex Vivo Whole-Blood Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Illuminating the Innate Immune Response: Imaging the cGAS-STING Pathway with Fluorescently Labeled 2',3'-cGAMP
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. A key player in this cascade is the second messenger molecule 2',3'-cyclic GMP-AMP (2',3'-cGAMP). The development of fluorescently labeled this compound has provided researchers with a powerful tool to visualize and dissect this signaling pathway in real-time. These fluorescent analogs allow for the direct observation of this compound uptake, localization, and interaction with its receptor, STING, within living cells. This document provides detailed application notes and protocols for utilizing fluorescently labeled this compound in various imaging studies, including fluorescence microscopy, flow cytometry, and high-content screening.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage. Cytosolic dsDNA binds to and activates cGAS, which in turn synthesizes this compound from ATP and GTP.[1] This cyclic dinucleotide then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER).[1] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines, culminating in an antiviral and anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Applications of Fluorescently Labeled this compound
Fluorescently labeled this compound serves as a versatile tool for a range of imaging applications aimed at understanding the cGAS-STING pathway.
-
Live-Cell Imaging of Cellular Uptake and Localization: Visualizing the entry and distribution of fluorescent this compound in real-time provides insights into its transport mechanisms and subcellular destination.
-
Monitoring STING Activation and Trafficking: The binding of fluorescent this compound to STING can be used to track the subsequent translocation of the STING protein from the ER to the Golgi, a key step in pathway activation.
-
High-Throughput Screening (HTS) for Modulators of the cGAS-STING Pathway: Fluorescently labeled this compound is amenable to automated imaging platforms, enabling the screening of large compound libraries for potential inhibitors or activators of the pathway.[2][3]
-
Flow Cytometry Analysis of STING Pathway Activation: Flow cytometry can be employed to quantify the uptake of fluorescent this compound at a single-cell level and to correlate this with downstream signaling events, such as the phosphorylation of IRF3.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of fluorescently labeled this compound in various imaging applications.
Table 1: Commonly Used Fluorescently Labeled this compound Analogs
| Fluorescent Label | Excitation (nm) | Emission (nm) | Common Applications |
| Cy5 | ~650 | ~670 | Fluorescence Microscopy, Flow Cytometry |
| Fluorescein (FITC) | ~495 | ~525 | Fluorescence Microscopy, Flow Cytometry |
| Rhodamine | ~550 | ~575 | Fluorescence Microscopy |
| Intrinsic Fluorescent Analog (cthGAMP) | ~310 | ~450 | Two-Photon Microscopy |
Table 2: Recommended Concentration Ranges and Incubation Times
| Application | Cell Type | Fluorescent this compound Concentration | Incubation Time |
| Live-Cell Microscopy (Uptake) | THP-1 cells | 50 - 200 µM | 1 - 4 hours |
| Flow Cytometry (STING Stimulation) | Immune cells | 10 µg/mL | 1 - 2 hours |
| High-Content Screening | Various | 1 - 10 µM | 30 min - 2 hours |
| Photoaffinity Labeling | HeLa cell lysate | 0.5 - 2 µM | 30 minutes |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescent this compound Uptake by Fluorescence Microscopy
This protocol describes the visualization of fluorescently labeled this compound uptake in live cells using a confocal or wide-field fluorescence microscope.
Materials:
-
Fluorescently labeled this compound (e.g., Cy5-cGAMP)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells of interest (e.g., THP-1 monocytes)
-
Glass-bottom imaging dishes or slides
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Preparation of Fluorescent this compound: Prepare a stock solution of fluorescently labeled this compound in sterile, nuclease-free water or DMSO. Dilute the stock solution to the desired final concentration (e.g., 50 µM) in pre-warmed live-cell imaging medium.
-
Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the imaging medium containing the fluorescent this compound to the cells.
-
Incubation: Incubate the cells for the desired time (e.g., 1-4 hours) in an incubator or on the microscope stage within an environmental chamber.
-
Image Acquisition: Acquire images using the fluorescence microscope. Use the appropriate laser lines and emission filters for the chosen fluorophore. Acquire both fluorescence and brightfield (or DIC) images. Time-lapse imaging can be performed to monitor uptake over time.
References
cGAS activity assay measuring 2',3'-cGAMP production
This document provides detailed application notes and protocols for measuring the enzymatic activity of cyclic GMP-AMP synthase (cGAS) by quantifying its product, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). These assays are crucial for basic research into the innate immune system and for the development of novel therapeutics targeting the cGAS-STING pathway.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[2] It utilizes adenosine triphosphate (ATP) and guanosine triphosphate (GTP) as substrates to synthesize the second messenger 2',3'-cyclic GMP-AMP (this compound).[2][3] This cyclic dinucleotide then binds to and activates STING, an adaptor protein located on the endoplasmic reticulum membrane.[1][4] STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3), ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[4][5]
Given its central role in immunity, the cGAS-STING pathway is a promising target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infectious diseases.[1][6] Therefore, robust and accurate methods for measuring cGAS enzymatic activity are essential for screening and characterizing potential modulators of this pathway. The most direct method to determine cGAS activity is to quantify the production of this compound.
cGAS-STING Signaling Pathway
The diagram below illustrates the key steps in the cGAS-STING signaling cascade, from cytosolic DNA sensing to the production of type I interferons.
General Experimental Workflow
Measuring cGAS activity typically involves an in vitro enzymatic reaction followed by a specific detection step to quantify the this compound produced. The workflow is amenable to high-throughput screening (HTS) for identifying cGAS inhibitors or activators.[7][8]
Protocols
Several methods are available for quantifying this compound. Below are detailed protocols for two common approaches: a competitive ELISA and quantification by LC-MS/MS.
Protocol 1: cGAS Activity Assay using Competitive ELISA
This protocol is based on commercially available inhibitor screening kits and provides a robust platform for identifying novel inhibitors of human cGAS.[6][9] The assay indirectly measures this compound via a competitive enzyme-linked immunosorbent assay.
A. Materials and Reagents
-
Recombinant human cGAS enzyme
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[7]
-
ATP and GTP stock solutions (10 mM each)[3]
-
dsDNA activator (e.g., Interferon Stimulatory DNA (ISD), Herring Testes DNA)
-
Test compounds (dissolved in an appropriate solvent like DMSO)
-
Positive Control Inhibitor (e.g., cGAS inhibitor CU-76)[6]
-
This compound ELISA Kit (containing this compound-coated plate, primary antibody, HRP-conjugated secondary antibody, standards, and substrate)[9][10]
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
B. cGAS Enzymatic Reaction
-
Thaw all reagents on ice.
-
Prepare the cGAS Reaction Mix in the assay buffer containing the required final concentrations of ATP, GTP, and dsDNA activator. A typical reaction might contain 2.5 mM ATP, 2.5 mM GTP, and 80 ng/µl dsDNA.[11]
-
For inhibitor screening, add 5 µL of the test compound at various concentrations to the wells of a 96-well plate. Include wells for a "100% activity" control (vehicle only) and a positive control inhibitor.
-
Initiate the reaction by adding the cGAS enzyme to the Reaction Mix, and then dispense the complete solution into the wells containing the test compounds.
-
Incubate the plate at 37°C for a predetermined time (e.g., 2 hours) to allow for this compound production.
-
Stop the reaction according to the kit manufacturer's instructions, often by adding a solution containing EDTA. The reaction products can be stored at -80°C or used immediately in the ELISA.[6]
C. This compound Quantification (Competitive ELISA)
-
Prepare a standard curve using the this compound standards provided in the ELISA kit. The typical range is between 4.6-10,000 pM.[9]
-
Add the standards, controls, and the stopped cGAS reaction samples to the appropriate wells of the this compound antibody-coated ELISA plate.
-
Add the this compound-HRP conjugate to each well. This conjugate will compete with the this compound in the samples for binding to the antibody.[10]
-
Incubate the plate as specified in the kit manual (e.g., 2 hours at room temperature).[10]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate until sufficient color develops.
-
Add the stop solution to quench the reaction. The solution in the wells will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound produced in the enzymatic reaction.[6]
D. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations using a four-parameter logistic (4-PL) curve fit.[10]
-
Determine the concentration of this compound in each sample by interpolating from the standard curve.
-
Calculate the percentage of cGAS inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of this compound in complex samples.[12] This method is ideal for detailed kinetic studies or for measuring cGAMP levels in cell lysates.
A. Materials and Reagents
-
Reagents for the cGAS enzymatic reaction (as described in Protocol 1).
-
This compound analytical standard.
-
Isotopically labeled this compound internal standard (e.g., ¹³C₁₀,¹⁵N₅-2',3'-cGAMP) for accurate quantification.[12]
-
Acetonitrile (ACN), Formic Acid (FA), Ammonium Carbonate (LC-MS grade).[13]
-
Ultrapure water.
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[14]
B. cGAS Enzymatic Reaction & Sample Preparation
-
Perform the in vitro cGAS enzymatic reaction as described in Protocol 1 (steps B1-B5).
-
Stop the reaction by adding ice-cold acetonitrile to a final concentration of 50-80% to precipitate the enzyme and other proteins.
-
Spike the samples with the isotopically labeled internal standard to a known final concentration.
-
Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitate.
-
Carefully collect the supernatant, which contains the soluble this compound.
-
Dry the supernatant completely using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 90% ACN with 0.1% formic acid) for LC-MS/MS analysis.[13]
C. LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a reverse-phase or anion-exchange column.[13][15] A gradient of mobile phases (e.g., A: 100 mM ammonium carbonate; B: 0.1% formic acid in acetonitrile) is used to elute the analytes.[13]
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte (this compound) and the internal standard.
-
Standard Curve: Prepare a standard curve by analyzing known concentrations of the this compound analytical standard (spiked with the same amount of internal standard as the samples).
D. Data Analysis
-
Integrate the peak areas for the specific MRM transitions for both the endogenous this compound and the internal standard in all samples and standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration for the analytical standards.
-
Determine the absolute concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Quantitative data from cGAS activity assays should be summarized in a clear and organized manner. Tables are an effective way to present results from inhibitor screens or comparative studies.
Table 1: Example Data from a cGAS Inhibitor Screening Assay (ELISA-based)
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD, n=3) | IC₅₀ (µM) |
| Vehicle | - | 0 ± 4.5 | - |
| CU-76 (PC) | 10 | 98.7 ± 2.1 | 0.85 |
| Cmpd-A | 0.1 | 12.3 ± 3.8 | 1.5 |
| 1.0 | 45.1 ± 5.2 | ||
| 10 | 85.6 ± 4.1 | ||
| Cmpd-B | 0.1 | 2.1 ± 1.5 | > 50 |
| 1.0 | 8.9 ± 3.3 | ||
| 10 | 15.4 ± 6.0 | ||
| PC: Positive Control |
Table 2: Example Data for this compound Quantification by LC-MS/MS
| Condition | cGAS Conc. (nM) | Activator DNA (ng/µL) | This compound Produced (nM) (Mean ± SD, n=3) |
| No Enzyme Control | 0 | 50 | < 0.5 (BQL) |
| No DNA Control | 20 | 0 | 1.2 ± 0.4 |
| Standard Reaction | 20 | 50 (ISD) | 452.6 ± 35.1 |
| High Enzyme | 40 | 50 (ISD) | 895.3 ± 62.8 |
| Alternative Activator | 20 | 50 (HT-DNA) | 388.1 ± 29.5 |
| BQL: Below Quantification Limit |
References
- 1. researchgate.net [researchgate.net]
- 2. cGAS: action in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Sensitive Anion Exchange Chromatography Method for Measuring cGAS Activity in vitro [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The virus-induced cyclic dinucleotide 2′3′-c-di-GMP mediates STING-dependent antiviral immunity in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low signal in 2',3'-cGAMP ELISA
Welcome to the technical support center for the 2',3'-cGAMP ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the this compound ELISA assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound ELISA kit?
This kit is a competitive enzyme-linked immunosorbent assay (ELISA). The assay is designed to quantitatively measure the amount of 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (this compound) in samples such as cell lysates and tissue culture media.[1][2] In this competitive format, this compound from the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a this compound-specific antibody coated on the microplate wells.[3] Therefore, the intensity of the signal is inversely proportional to the concentration of this compound in the sample.[4] Higher concentrations of this compound in the sample will lead to a lower signal, and vice versa.[3]
Q2: What is the typical assay range and sensitivity of a this compound ELISA kit?
The assay range and sensitivity can vary between manufacturers. However, a typical this compound ELISA kit may have an assay range of 6.1 pg/mL to 100 ng/mL.[4] The sensitivity, often defined as the minimum detectable dose, can be as low as 0.04 pmol/mL.[1]
Q3: What sample types are compatible with this assay?
This assay is generally compatible with lysed cells, tissue extracts, and tissue culture media samples.[1] It has also been matrix-tested for EDTA plasma.[1] It is important to note that samples of rabbit origin may contain antibodies that can interfere with the assay.[2][4]
Q4: How should I prepare my samples for the this compound ELISA?
Proper sample preparation is critical for accurate results. For cell lysates, it is recommended to use a lysis buffer that does not interfere with the assay, such as M-PER™.[2] To minimize the degradation of cyclic nucleotides, lysis buffers should contain EDTA.[1] If your sample contains a high concentration of interfering substances, purification may be necessary.[2][4] A simple way to check for interference is to perform a spike and recovery experiment or to test serial dilutions of the sample. If different dilutions do not yield consistent results (e.g., differ by more than 20%), sample purification is advised.[2][4]
Q5: How should I store the kit and the prepared reagents?
Upon receipt, the kit should be stored at -20°C. Once opened, it is recommended to store the kit at 4°C and use it within two weeks.[1] Diluted buffers can typically be stored at 4°C for up to two months.[2] Always refer to the manufacturer's specific instructions for storage conditions.
Troubleshooting Guide: Low Signal
A weak or no signal is a common issue encountered during ELISA experiments. The following guide provides potential causes and solutions to help you troubleshoot low signal in your this compound ELISA.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal in this compound ELISA.
Detailed Troubleshooting Q&A for Low Signal
Q: My standard curve is flat or has a very low optical density (OD). What could be the problem?
A: A poor standard curve is a primary indicator of a problem with the assay. Several factors could be at play:
-
Degraded Standard: The this compound standard may have degraded due to improper storage or handling. It is recommended to prepare fresh standards for each assay and avoid repeated freeze-thaw cycles.[5]
-
Incorrect Preparation: Errors in the serial dilution of the standard can lead to an inaccurate curve. Double-check your calculations and pipetting technique.[5]
-
Expired Reagents: Ensure that none of the kit components, especially the standard and HRP-conjugate, have expired.
Q: I have a good standard curve, but my samples show very low or no signal. What should I do?
A: If the standard curve is performing as expected, the issue likely lies with your samples:
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[6] You may need to concentrate your samples or use a more sensitive detection method if available.
-
Sample Matrix Interference: Components in your sample matrix (e.g., salts, detergents) could be interfering with the antibody-antigen binding.[7] To test for this, you can perform a spike and recovery experiment by adding a known amount of this compound standard to your sample and measuring the recovery. If recovery is low, sample purification or dilution may be necessary.[2][4]
-
Improper Sample Storage: Samples that have been stored improperly or for a long time may have degraded this compound. It is recommended to assay samples immediately after collection or store them at -80°C.[2]
Q: Could my experimental technique be the cause of the low signal?
A: Yes, improper technique can significantly impact the assay results:
-
Inadequate Incubation: Ensure that you are following the recommended incubation times and temperatures.[8] Insufficient incubation can lead to incomplete binding and a weaker signal. Some protocols suggest that if you get lackluster results with a 2-hour incubation at room temperature, you can try incubating overnight at 4°C.[6]
-
Overly Aggressive Washing: While washing is necessary to remove unbound reagents, excessive or harsh washing can lead to the removal of the antibody-antigen complexes, resulting in a lower signal.
-
Incorrect Reagent Addition: Adding reagents in the wrong order or omitting a step will lead to a failed assay. Carefully review the protocol before starting the experiment.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for a typical this compound ELISA. Note that these values are examples and may vary between different kit manufacturers. Always refer to the product-specific datasheet for the most accurate information.
| Parameter | Typical Value | Source |
| Assay Range | 6.1 pg/mL - 100 ng/mL | [4] |
| Sensitivity (LOD) | ~0.04 pmol/mL | [1] |
| Incubation Time (Antigen Binding) | 2 hours at room temperature | [1] |
| Incubation Time (Substrate) | 30 minutes at room temperature | [1] |
| Wavelength for Reading | 450 nm | [1] |
| Reagent | Recommended Dilution | Source |
| Wash Buffer Concentrate | 1:20 to 1:400 depending on the kit | [1][4] |
| Assay Buffer Concentrate | 1:5 to 1:10 depending on the kit | [1][4] |
| This compound Standard | Serial dilutions from a stock solution | [1][4] |
| This compound-HRP Conjugate | Refer to kit-specific instructions | [2][3] |
| This compound Antibody | Refer to kit-specific instructions | [1] |
Experimental Protocols
Detailed this compound ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure and should be adapted based on the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
-
Allow all reagents to reach room temperature before use.
-
Prepare the 1X Wash Buffer by diluting the provided concentrate with deionized or distilled water.
-
Prepare the 1X Assay Buffer by diluting the provided concentrate.
-
Prepare the this compound standards by performing serial dilutions of the stock standard in 1X Assay Buffer. Use the standards within 2 hours of preparation.[1]
2. Assay Procedure:
-
Add 50 µL of either the prepared standards or your samples to the appropriate wells of the antibody-coated microplate.
-
For the non-specific binding (NSB) wells, add 75 µL of 1X Assay Buffer.
-
For the maximum binding (B0 or zero standard) wells, add 50 µL of 1X Assay Buffer.
-
Add 25 µL of the this compound-HRP conjugate to each well.
-
Add 25 µL of the this compound Antibody to each well, except for the NSB wells.
-
Mix the plate gently by tapping the side.
-
Cover the plate with a plate sealer and incubate for 2 hours at room temperature with shaking. Shaking is important as not shaking can result in a signal that is approximately 35% lower.[1]
3. Washing:
-
After incubation, aspirate the solution from each well.
-
Wash each well 4 times with 300 µL of 1X Wash Buffer.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining wash buffer.
4. Signal Development and Reading:
-
Add 100 µL of TMB Substrate to each well. The solution will begin to turn blue.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of binding for each standard and sample using the formula: %B/B0 = [(Sample or Standard OD) / (B0 OD)] x 100.
-
Plot the %B/B0 for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in your samples by interpolating their %B/B0 values on the standard curve.
This compound ELISA Workflow Diagram
Caption: General workflow for a competitive this compound ELISA.
Signaling Pathway
cGAS-STING Signaling Pathway
The this compound ELISA is a critical tool for studying the cGAS-STING signaling pathway, a key component of the innate immune system that detects cytosolic DNA.
Caption: Overview of the cGAS-STING signaling pathway.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. interchim.fr [interchim.fr]
- 3. neobiolab.com [neobiolab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. ELISA Kit Troubleshooting | Rockland [rockland.com]
Technical Support Center: Optimizing 2',3'-cGAMP for STING Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP to activate the STING (Stimulator of Interferon Genes) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for STING activation?
The optimal concentration of this compound can vary significantly depending on the cell type, the delivery method, and the specific experimental readout. For in vitro studies, a general working concentration range is 0.1-100 µg/ml.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare and store my this compound stock solution?
This compound is soluble in water.[2][3] It is recommended to reconstitute it in sterile, nuclease-free water to a desired stock concentration (e.g., 1 mg/mL). To maintain its bioactivity, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[2][3] this compound is insoluble in ethanol and DMSO.[2][3]
Q3: Why am I not observing STING activation after treating my cells with this compound?
Several factors could contribute to a lack of STING activation. A primary reason is the poor cell permeability of this compound due to its hydrophilic nature and negative charges.[4] Effective delivery into the cytosol, where STING resides, is critical.[4] Other potential issues include the use of a suboptimal concentration of this compound, low or absent STING expression in the chosen cell line, or degradation of the this compound.
Q4: How can I efficiently deliver this compound into my cells?
Due to its membrane impermeability, this compound requires a delivery vehicle to reach the cytosol.[4] Common methods include:
-
Transfection Reagents: Lipofectamine and TransIT-X2 can be used to deliver this compound into cells like HEK293T.[5][6]
-
Lipid Nanoparticles (LNPs): Encapsulating this compound in LNPs can significantly enhance its cellular uptake and cytosolic delivery.[4][7]
-
Digitonin Permeabilization: This method can be used to transiently permeabilize the cell membrane, allowing this compound to enter the cytosol.[8][9]
Q5: What are the best methods to measure STING activation?
STING activation can be assessed through various downstream readouts:
-
Phosphorylation of STING Pathway Proteins: Western blotting can be used to detect the phosphorylation of STING, TBK1, and IRF3.[10]
-
Interferon (IFN) Production: The production of type I interferons, such as IFN-β, is a hallmark of STING activation. This can be measured at the mRNA level using RT-qPCR or at the protein level using ELISA.[5][11]
-
Interferon-Stimulated Gene (ISG) Expression: Activation of the STING pathway leads to the upregulation of numerous ISGs. The expression of genes like IFIT1, ISG15, and Mx1 can be quantified by RT-qPCR.[12]
-
Reporter Assays: Cell lines engineered with an Interferon-Stimulated Response Element (ISRE) driving the expression of a reporter gene like luciferase can be used to quantify STING activation.[5]
-
Cytokine and Chemokine Production: STING activation also induces the production of various pro-inflammatory cytokines and chemokines, such as CXCL10, which can be measured by ELISA.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low STING activation | Inefficient delivery of this compound: The negatively charged this compound molecule does not readily cross the cell membrane. | Optimize the delivery method. For transfection reagents, perform a titration of the reagent-to-cGAMP ratio.[6] Consider using lipid nanoparticles or digitonin for permeabilization.[4][8] |
| Suboptimal this compound concentration: The concentration used may be too low to elicit a detectable response. | Perform a dose-response curve to determine the EC50 in your specific cell line and assay. Concentrations can range from µM to mM depending on the delivery method and cell type.[11] | |
| Low or no STING expression: The cell line used may not express STING or express it at very low levels. HEK293T cells, for example, do not endogenously express STING.[8] | Confirm STING expression in your cell line by Western blot or qPCR. If necessary, use a cell line known to have a functional STING pathway (e.g., THP-1, RAW264.7) or transfect your cells with a STING expression plasmid.[5][8] | |
| Degradation of this compound: this compound can be hydrolyzed by ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[13][14] | Use freshly prepared or properly stored aliquots of this compound. Consider using hydrolysis-resistant analogs such as 2'3'-cGsAsMP (a bis-phosphothioate analog).[13] | |
| High cell toxicity or death | High concentration of this compound: Excessive concentrations of the agonist can lead to cytotoxicity. | Perform a cell viability assay (e.g., MTS or MTT) to determine the toxic concentration range of this compound in your cell line and use concentrations below this level.[15] |
| Toxicity of the delivery vehicle: Transfection reagents and other delivery systems can be toxic to cells at high concentrations. | Optimize the concentration of the delivery vehicle. Include a vehicle-only control in your experiments to assess its toxicity. | |
| High background signal in reporter assays | Leaky reporter construct: The reporter plasmid may have some basal level of expression in the absence of STING activation. | Include an unstimulated control and a mock-transfected control to determine the baseline reporter activity. |
| Contamination: Mycoplasma or other contaminants can activate innate immune pathways, leading to background signal. | Regularly test cell cultures for contamination. | |
| Inconsistent results | Variability in cell health and passage number: Cell health and the number of times cells have been passaged can affect their responsiveness. | Use cells that are healthy and within a consistent, low passage number range for all experiments. |
| Inconsistent delivery efficiency: The efficiency of transfection or other delivery methods can vary between experiments. | Standardize the delivery protocol as much as possible. Include a positive control for delivery efficiency if available (e.g., a GFP-expressing plasmid for transfection). |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay | Effective Concentration | Reference |
| Human PBMCs | IFN-β Secretion (ELISA) | EC50: ~70 µM | [11] |
| THP-1 | IFN-β Secretion (ELISA) | EC50: 124 µM | [11] |
| RAW264.7 | IFN-β mRNA (qPCR) | 0.1, 1, 10 µM (with LNP delivery) | [7] |
| DC2.4 | IFN-β mRNA (qPCR) | 0.1, 1, 10 µM (with LNP delivery) | [7] |
| HEK293T (with STING) | ISRE Luciferase Reporter | 0.025 µg cGAMP per 1 µg STINGΔTM protein | [5] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Administration Route | Effective Dose | Reference |
| Mouse | Intranasal | 5 µ g/mouse | [12] |
| Mouse | Intratumoral | 20 µg | [16] |
Experimental Protocols
Protocol 1: In Vitro STING Activation using Transfection
This protocol describes the activation of STING in a reporter cell line, such as HEK293T cells stably expressing an ISRE-luciferase construct and STING.
Materials:
-
HEK293T-ISRE-STING cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Transfection reagent (e.g., Lipofectamine 3000 or TransIT-X2)
-
Opti-MEM or other serum-free medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed HEK293T-ISRE-STING cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of this compound-Transfection Reagent Complex:
-
For each well, dilute the desired amount of this compound and the transfection reagent in separate tubes containing Opti-MEM, following the manufacturer's instructions. A starting concentration of 2.5 µg of this compound can be used.[6]
-
Combine the diluted this compound and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Cell Treatment: Add the this compound-transfection reagent complex to the cells.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
Protocol 2: Quantification of STING Activation by ELISA
This protocol outlines the measurement of IFN-β or CXCL10 secretion from STING-competent cells like THP-1 or RAW264.7.
Materials:
-
THP-1 or RAW264.7 cells
-
Complete culture medium
-
This compound
-
Delivery vehicle (e.g., lipid nanoparticles or digitonin)
-
24-well plates
-
ELISA kit for IFN-β or CXCL10
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate. For THP-1 cells, differentiate them into macrophage-like cells using PMA for 48-72 hours prior to the experiment.
-
Cell Treatment: Treat the cells with a range of this compound concentrations delivered via your chosen method. Include appropriate controls (untreated cells, vehicle-only control).
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for IFN-β or CXCL10 according to the manufacturer's instructions.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low STING activation.
References
- 1. invivogen.com [invivogen.com]
- 2. disodiumsalt.com [disodiumsalt.com]
- 3. crispr-casx.com [crispr-casx.com]
- 4. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The STING-IFN-β-Dependent Axis Is Markedly Low in Patients with Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2',3'-cGAMP Stability in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of 2',3'-cGAMP in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture?
A1: The primary cause of extracellular this compound degradation is the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2][3][4] ENPP1 is a transmembrane glycoprotein that can also exist in a soluble, secreted form.[3][5] It efficiently hydrolyzes the 2'-5' phosphodiester bond of this compound, converting it to a linear dinucleotide and ultimately to AMP and GMP, thereby terminating its signaling activity.[3][4][6] While intracellular degradation mechanisms are less understood, this compound is considered to be relatively stable within the cytosol, allowing it to diffuse through gap junctions to neighboring cells.[1][4]
Q2: How can I improve the stability of this compound in my cell culture experiments?
A2: To improve the stability of this compound, you can employ the following strategies:
-
Use of ENPP1 Inhibitors: Co-treatment with a specific and cell-impermeable ENPP1 inhibitor can protect extracellular this compound from degradation.[2]
-
Nuclease-Resistant Analogs: Utilize synthetic analogs of this compound that are modified to resist hydrolysis by phosphodiesterases like ENPP1. Common modifications include phosphorothioate linkages or alterations to the sugar moieties.[7][8][9] These analogs often retain their ability to activate the STING pathway.[7][8]
-
Serum-Free Media: If experimentally feasible, using serum-free or low-serum media can reduce the concentration of soluble ENPP1 and other potential degrading enzymes present in serum.
-
Knockout/Knockdown of ENPP1: For long-term studies or in specific cell lines, genetic knockout or siRNA-mediated knockdown of ENPP1 can be an effective way to prevent this compound degradation.[2][4]
Q3: What are the best methods to quantify this compound in cell lysates and supernatants?
A3: The most common and reliable methods for quantifying this compound are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a sensitive and high-throughput method for quantifying this compound in various sample types, including cell lysates, tissue homogenates, and culture media.[10][11][12][13] These are typically competitive assays.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the absolute quantification of this compound.[2] It is often considered the gold standard but requires specialized equipment and expertise.
Q4: Can this compound be transported in and out of cells? How does this affect its stability and concentration?
A4: Yes, this compound can be transported across the cell membrane. It can be exported from producer cells and imported into bystander cells through various mechanisms, including specialized importers like SLC19A1 and exporters like MRP1.[1][14][15] This intercellular transport means that the concentration of this compound in the supernatant is a balance between production, export, degradation by ENPP1, and re-uptake by other cells.[2][16] Consequently, what appears as instability (disappearance from the supernatant) may also be due to cellular uptake.
Troubleshooting Guides
Problem 1: I am not observing the expected downstream signaling (e.g., IFN-β production) after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound by ENPP1 | 1. Co-administer a known ENPP1 inhibitor with this compound. 2. Switch to a nuclease-resistant this compound analog.[7][8] 3. Test for ENPP1 expression in your cell line. If high, consider using an ENPP1 knockout or knockdown cell line.[2][4] |
| Inefficient Cellular Uptake | 1. Use a transfection reagent, such as Lipofectamine, to deliver this compound into the cells.[17] 2. Permeabilize cells with a mild detergent like digitonin for direct cytosolic delivery.[18] 3. Verify the expression of known this compound importers (e.g., SLC19A1) in your cell line.[1][14] |
| Inactive STING Pathway | 1. Confirm that your cell line expresses functional STING. Some common lab cell lines, like 293T, do not express STING.[2] 2. Use a positive control, such as a cell line known to have a robust STING response (e.g., THP-1).[7][19] |
| Incorrect this compound Concentration | 1. Verify the concentration and purity of your this compound stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your cell type. |
Problem 2: The concentration of this compound in my cell culture supernatant is much lower than expected.
| Possible Cause | Troubleshooting Step |
| Extracellular Degradation by ENPP1 | 1. Add an ENPP1 inhibitor to the culture medium.[2] 2. Measure the rate of this compound degradation in your specific culture medium (with and without cells) to assess the contribution of soluble ENPP1. 3. Use an ENPP1-deficient cell line to determine the baseline export rate.[2] |
| Cellular Re-uptake | 1. Analyze the intracellular concentration of this compound in parallel with the supernatant concentration to see if it is accumulating inside the cells. 2. Consider that this compound may be transferred to adjacent cells via gap junctions, which would not be detected in the supernatant.[1] |
| Low Export Rate | 1. Ensure your cells are stimulated appropriately to induce cGAS activation and this compound production and export. For example, transfection with dsDNA or treatment with ionizing radiation can increase export.[2][16] 2. Verify the expression of known this compound exporters (e.g., MRP1) in your cell line.[1] |
Quantitative Data Summary
Table 1: Commercially Available this compound Quantification Kits
| Kit Name | Manufacturer | Assay Type | Sample Types | Sensitivity/Range |
| 2',3'-Cyclic GAMP ELISA Kit | Invitrogen | Competitive ELISA | Cell Lysate, Supernatant, Plasma, Tissue Homogenate | Sensitivity: 0.048 pmol/mL; Range: 0.08-20 pmol/mL[10] |
| DetectX® 2',3'-Cyclic GAMP Immunoassay Kit | Arbor Assays | Competitive ELISA | Cell Lysates, Tissue Extracts, Tissue Culture Media | Sensitivity: 0.048 pmol/mL[11][12] |
| 2'3'-cGAMP ELISA Kit | Cayman Chemical | Competitive ELISA | Cell Lysates | Detection Range: 6.1 pg/ml - 100 ng/ml[13] |
Table 2: Kinetic Parameters of ENPP1-Mediated Hydrolysis
| Substrate | Km (μM) | kcat (s-1) | Reference |
| This compound | 15 | 4 | [4] |
| ATP | 20 | 12 | [4] |
Table 3: Stability of this compound Analogs
| Analog | Modification | Stability Feature | Reference |
| 2'3'-cGsAsMP | Phosphorothioate | Resistant to hydrolysis by ENPP1 | [4] |
| Arabinose/Xylose-modified this compound | Sugar modification | Significant resistance to hydrolysis by ENPP1 and increased stability in human serum | [8] |
| 3′O-Me-cGAMP | 3'-hydroxyl methylation | Resistant to degradation by mouse hepatocytes and liver microsomes | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Lysates and Supernatants by ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits.[10][11][12]
-
Sample Preparation:
-
Supernatant: Collect cell culture media and centrifuge at ≥600 x g for 15 minutes at 4°C to pellet cells and debris. Assay the supernatant directly or after dilution in the provided assay buffer.[11]
-
Adherent Cells: Aspirate media, wash cells with PBS. Add a suitable lysis buffer (e.g., M-PER™ or a buffer provided in the kit) and incubate for 10 minutes at room temperature. Scrape cells and centrifuge the lysate at ≥600 x g for 15 minutes at 4°C. Collect the supernatant for analysis.[11]
-
Suspension Cells: Pellet cells by centrifugation (≥600 x g, 15 min, 4°C). Wash with PBS and resuspend the pellet in lysis buffer. Incubate for 10 minutes at room temperature. Centrifuge to pellet debris and collect the supernatant.[11]
-
-
ELISA Procedure (Competitive Assay):
-
Prepare a standard curve using the provided this compound standard, performing serial dilutions in the assay buffer.[11]
-
Pipette standards and diluted samples into the wells of the antibody-coated microtiter plate.[12]
-
Add the this compound-peroxidase conjugate to each well.[11]
-
Add the anti-2',3'-cGAMP antibody to each well to initiate the competitive binding reaction.[11]
-
Incubate for the time specified in the kit manual (typically 2-2.5 hours) at room temperature, often with shaking.[11][12]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a short period (e.g., 30 minutes) to allow color development.[10]
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the sample.[10][11]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Assessing this compound Stability in the Presence of an ENPP1 Inhibitor
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare solutions of this compound at a final concentration relevant to your experiment.
-
Prepare solutions of the ENPP1 inhibitor at its effective concentration (e.g., STF-1084 at 10 µM).[2]
-
Treat cells with:
-
Vehicle control
-
This compound alone
-
ENPP1 inhibitor alone
-
This compound + ENPP1 inhibitor
-
-
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), collect aliquots of the cell culture supernatant.
-
Quantification: Quantify the concentration of this compound remaining in the supernatant samples using a validated ELISA or LC-MS/MS method.
-
Analysis: Plot the concentration of this compound versus time for the "this compound alone" and "this compound + ENPP1 inhibitor" groups. A slower rate of decline in the inhibitor-treated group indicates that ENPP1 contributes to the degradation of this compound in your culture system.
Visualizations
Caption: cGAS-STING signaling and this compound degradation pathway.
Caption: Troubleshooting workflow for low STING signaling activity.
References
- 1. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Arabinose- and xylose-modified analogs of this compound act as STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 11. arborassays.com [arborassays.com]
- 12. K067-H1 | 2'3'-Cyclic GAMP ELISA Kit Clinisciences [clinisciences.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Structure-based mechanisms of 2'3'-cGAMP intercellular transport in the cGAS-STING immune pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Sodium Salt | STING activator | Mechanism | Concentration [selleckchem.com]
- 19. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
challenges in delivering 2',3'-cGAMP to specific cell types
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in delivering this potent STING agonist to specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery so challenging?
A1: 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (this compound) is the endogenous ligand for the Stimulator of Interferon Genes (STING) protein, a central component of the innate immune system.[1] Upon binding to STING on the endoplasmic reticulum, it triggers a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, mounting an anti-viral or anti-tumor response.[2][3]
Delivery is challenging due to two primary obstacles:
-
Poor Membrane Permeability : As a cyclic dinucleotide, this compound possesses two negative charges, which severely limits its ability to passively diffuse across the negatively charged and hydrophobic cell membrane to reach its cytosolic target.[4][5]
-
Extracellular Degradation : The ectoenzyme Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is highly efficient at hydrolyzing and inactivating extracellular this compound, significantly reducing its bioavailability when administered in vivo.[5][6][7]
Q2: What is ENPP1 and how does it affect my experiments?
A2: ENPP1 is the dominant hydrolase responsible for degrading this compound in the extracellular space, in tissue extracts, and in blood.[6][7] Its catalytic domain faces the extracellular environment or the lumen of the endoplasmic reticulum.[6] If you are administering "free" this compound to cells in vitro or systemically in vivo, ENPP1 expressed on cell surfaces or present in serum can rapidly break it down before it has a chance to enter the target cell. This leads to low or no STING activation.[5] Knockdown of ENPP1 in cell lines has been shown to significantly reduce this degradation.[6][8]
Q3: What are the main strategies to overcome these delivery challenges?
A3: The main strategies focus on protecting this compound from degradation and facilitating its entry into the cytosol. These include:
-
Encapsulation: Using delivery vehicles like lipid nanoparticles (LNPs), polymersomes, or iron oxide nanoparticles protects cGAMP from ENPP1 and improves its pharmacokinetic profile.[1][9][10]
-
Chemical Modification: Synthesizing non-hydrolyzable analogs of cGAMP (e.g., 2′3′-cGsAsMP) makes them resistant to ENPP1, increasing potency.[7][11]
-
Targeted Delivery: Conjugating cGAMP to antibodies that recognize tumor-specific antigens can create antibody-drug conjugates (ADCs) that deliver the payload specifically to cancer cells, minimizing systemic toxicity.[12]
-
Pharmacological Inhibition: Using small-molecule inhibitors of ENPP1 can prevent cGAMP degradation, increasing its local concentration and enhancing STING activation.[5]
Troubleshooting Guide
Problem: I am observing low or no STING pathway activation (e.g., no p-IRF3/p-TBK1 or low IFN-β expression) after treating my cells with this compound.
This is a common issue that can stem from several causes. Follow this guide to diagnose and solve the problem.
Diagram: Troubleshooting Workflow for Low STING Activation
References
- 1. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering and Delivery of cGAS-STING Immunomodulators for the Immunotherapy of Cancer and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2’3’-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1 | bioRxiv [biorxiv.org]
- 6. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs [dash.harvard.edu]
- 12. pnas.org [pnas.org]
minimizing off-target effects of 2',3'-cGAMP treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. Our goal is to help you minimize off-target effects and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with this compound treatment?
A1: Off-target effects in the context of this compound treatment primarily refer to unintended systemic immune activation, induction of a broad range of cytokines beyond Type I interferons, and activation of STING in non-target cell populations. This can lead to inflammatory side effects.[1] The main contributors to these effects are the poor membrane permeability and rapid degradation of naked this compound, which can necessitate higher concentrations and lead to broader, less controlled activation.
Q2: How can I improve the stability of this compound in my experiments?
A2: this compound is susceptible to hydrolysis by the ectoenzyme ENPP1.[2][3] To improve stability, consider using ENPP1-resistant analogs, such as those with phosphorothioate modifications.[3][4] Alternatively, co-administration with an ENPP1 inhibitor can prolong the half-life of this compound.[5][6] Encapsulating this compound in delivery vehicles like liposomes or nanoparticles can also protect it from enzymatic degradation.
Q3: What are the advantages of using this compound analogs?
A3: Analogs of this compound are designed to have improved properties over the natural molecule. Key advantages include increased resistance to degradation by phosphodiesterases like ENPP1, which leads to a longer half-life and greater potency.[2][7][8][9] Some analogs may also exhibit altered binding affinities for STING variants or improved cellular uptake.
Q4: How do I choose the right delivery system for this compound?
A4: The choice of delivery system depends on your experimental goals. For targeted delivery to specific cell types, consider using liposomes or nanoparticles functionalized with targeting ligands. If the goal is to enhance cytosolic delivery and protect this compound from degradation, endosomolytic polymersomes can be effective. For in vivo studies, nanoparticle delivery can improve the pharmacokinetic properties of this compound.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no STING activation (e.g., no IFN-β production) | 1. Degradation of this compound: The compound may be degraded by ENPP1 expressed by the cells. 2. Poor cellular uptake: this compound has low membrane permeability. 3. Low STING expression: The cell line used may have low or no endogenous STING expression. 4. Inactive this compound: The compound may have degraded due to improper storage or handling. | 1. a) Use an ENPP1-resistant analog of this compound. b) Co-administer with an ENPP1 inhibitor. c) Use a delivery system (e.g., liposomes) to protect the this compound. 2. a) Use a transfection reagent or a delivery system to facilitate cellular uptake. b) Permeabilize cells with a low concentration of digitonin before treatment. 3. a) Verify STING expression in your cell line by Western blot or qPCR. b) Use a cell line known to have robust STING expression (e.g., THP-1). 4. a) Aliquot this compound upon receipt and store at -20°C or below. b) Avoid repeated freeze-thaw cycles. |
| High background signal in STING activation assays | 1. Contamination: Mycoplasma or endotoxin contamination can activate innate immune pathways. 2. Non-specific activation: High concentrations of this compound or the delivery vehicle may cause non-specific cellular stress. | 1. a) Regularly test cell cultures for mycoplasma contamination. b) Use endotoxin-free reagents and consumables. 2. a) Perform a dose-response curve to determine the optimal concentration of this compound. b) Include a vehicle-only control in your experiments. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to phenotypic and genotypic drift, affecting STING pathway components. 2. Variability in this compound delivery: Inconsistent formation of delivery vehicle-cGAMP complexes. 3. Cell density: Differences in cell confluency can alter cellular responses. | 1. Use cells within a defined low passage number range. 2. Standardize the protocol for preparing and delivering this compound. 3. Seed cells at a consistent density for all experiments. |
| Unexpected cell death | 1. Toxicity of delivery vehicle: Some transfection reagents or nanoparticles can be cytotoxic at high concentrations. 2. Over-activation of the STING pathway: Prolonged or excessive STING signaling can induce apoptosis. | 1. a) Titrate the concentration of the delivery vehicle to find the optimal balance between delivery efficiency and cell viability. b) Include a vehicle-only toxicity control. 2. a) Perform a time-course experiment to determine the optimal treatment duration. b) Reduce the concentration of this compound. |
Data Summary
Table 1: Comparison of this compound Analogs
| Analog | Modification | Key Feature(s) | Potency (relative to this compound) | Reference |
| dd-2',3'-cGAMP | Dideoxy modification | Resistant to poxin degradation | Superior tumor growth delay in vivo | [7] |
| 2'3'-cG(s)A(s)MP | Bisphosphothioate | Resistant to ENPP1 hydrolysis | ~10-fold more potent in inducing IFN-β | [2][3][9][11] |
| Arabinose/Xylose modified analogs | Sugar modification | Resistant to ENPP1 hydrolysis, increased stability in human serum | Similar IFN-β induction to this compound | [8] |
Signaling Pathways and Workflows
References
- 1. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Poxin Stable cGAMP‐Derivatives Are Remarkable STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs [dash.harvard.edu]
- 10. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Technical Support Center: Preventing 2',3'-cGAMP Degradation by ENPP1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at preventing the degradation of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ENPP1 degrades this compound?
A1: ENPP1 is a type II transmembrane glycoprotein that functions as a phosphodiesterase.[1][2] It specifically hydrolyzes the 2'-5' phosphodiester bond of this compound, initiating its breakdown into 5'-AMP and 5'-GMP.[1] This enzymatic activity effectively terminates the signaling cascade mediated by the cGAS-STING pathway.[1]
Q2: What are the main strategies to prevent this compound degradation by ENPP1 in my experiments?
A2: There are two primary strategies to protect this compound from ENPP1-mediated degradation:
-
Use of ENPP1 Inhibitors: Small molecule inhibitors that block the active site of ENPP1 are a common approach. These can be either nucleotide-based analogs or non-nucleotide small molecules.[1][3]
-
Use of Non-hydrolyzable this compound Analogs: Modified versions of this compound, such as those with phosphothioate linkages (e.g., 2’3’-cGˢAˢMP), are resistant to hydrolysis by ENPP1.[4][5][6] These analogs can effectively activate the STING pathway without being degraded.
Q3: How do I choose between using an ENPP1 inhibitor and a non-hydrolyzable cGAMP analog?
A3: The choice depends on your experimental goals.
-
Use an ENPP1 inhibitor when you want to study the effects of endogenous or exogenously supplied natural this compound. This approach is relevant for understanding the regulation of the cGAS-STING pathway in a more physiological context.
-
Use a non-hydrolyzable cGAMP analog when you need sustained and potent activation of the STING pathway and want to eliminate the variable of cGAMP degradation.[4] This is useful for mechanistic studies of STING signaling and for therapeutic applications where prolonged pathway activation is desired.[6]
Q4: Are there commercially available ENPP1 inhibitors?
A4: Yes, several small-molecule ENPP1 inhibitors are commercially available and have been developed with high potency.[7][8] It is recommended to consult scientific literature and manufacturer specifications to select an inhibitor with appropriate potency (IC50 or Ki values), selectivity, and solubility for your experimental system.
Troubleshooting Guides
Issue 1: My ENPP1 inhibitor does not seem to prevent this compound degradation.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Determine the IC50 or Ki of your inhibitor under your specific assay conditions. Perform a dose-response experiment to find the optimal concentration. |
| Inhibitor Instability | Check the stability of the inhibitor in your assay buffer and at the experimental temperature. Some compounds may degrade over time. Prepare fresh solutions for each experiment. |
| High ENPP1 Concentration or Activity | Titrate the amount of recombinant ENPP1 or cell lysate to ensure the inhibitor concentration is sufficient to achieve inhibition.[9] |
| Sub-optimal Assay Conditions | Ensure the pH, temperature, and buffer components of your assay are optimal for both ENPP1 activity and inhibitor binding. ENPP1 activity can be pH-dependent.[5] |
| Compound Interference | The inhibitor itself might interfere with the detection method (e.g., fluorescence). Run a control with the inhibitor in the absence of the enzyme to check for interference.[9] |
Issue 2: I am observing high background or inconsistent results in my ENPP1 activity assay.
| Possible Cause | Troubleshooting Step |
| Non-enzymatic Substrate Degradation | This compound can be sensitive to pH and temperature. Run a "no-enzyme" control to quantify the rate of spontaneous substrate degradation and subtract this from your measurements.[9] |
| Contaminated Reagents | Use fresh, high-quality reagents, including the substrate and buffers. Ensure your this compound solution has not prematurely hydrolyzed.[9] |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique to ensure accurate and reproducible dispensing of all reagents, especially the enzyme and inhibitor. |
| Variable Enzyme Activity | Aliquot and store the ENPP1 enzyme at the recommended temperature to avoid multiple freeze-thaw cycles that can reduce its activity. Confirm the activity of your enzyme stock with a known substrate.[9] |
Issue 3: My non-hydrolyzable cGAMP analog is not activating the STING pathway as expected.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | Cyclic dinucleotides are charged molecules and may have poor cell membrane permeability. Consider using a transfection reagent or a cell line with known efficient uptake mechanisms. |
| Incorrect Analog Concentration | Perform a dose-response experiment to determine the optimal concentration for STING activation in your cell type. |
| STING Pathway Deficiencies | Ensure your cell line expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3).[4] |
| Analog Quality | Verify the purity and integrity of your non-hydrolyzable cGAMP analog. Degradation during storage can affect its activity. |
Quantitative Data Summary
The following table summarizes the kinetic parameters of ENPP1 for its key substrates and the inhibitory constants (Ki) for some representative small molecule inhibitors.
| Molecule | Parameter | Value | Reference |
| This compound | Km | 15 µM | [4] |
| ATP | Km | 20 µM | [4] |
| This compound | kcat | 4 s⁻¹ | [4] |
| ATP | kcat | 12 s⁻¹ | [4] |
| Phosphonate Inhibitor | Ki | < 2 nM | [7] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Assay for ENPP1 Activity
This protocol is adapted from methods used to monitor the degradation of radiolabeled this compound.[10][11]
Materials:
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Recombinant human or mouse ENPP1
-
[³²P]-labeled this compound
-
Unlabeled this compound
-
ENPP1 activity buffer (50 mM Tris-HCl pH 9.0, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)
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ENPP1 inhibitor or vehicle (e.g., DMSO)
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HP-TLC silica gel plates
-
Mobile phase (e.g., 85% ethanol, 5 mM NH₄HCO₃)
-
Phosphor screen and imager
Procedure:
-
Prepare a reaction mixture containing ENPP1 activity buffer, unlabeled this compound (e.g., 1 µM), and a trace amount of [³²P]-labeled this compound.
-
Add the ENPP1 inhibitor at the desired concentration or the vehicle control. Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ENPP1 (e.g., 1-5 nM final concentration).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by spotting 1 µL of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the mobile phase until the solvent front is near the top.
-
Dry the plate and expose it to a phosphor screen.
-
Image the screen and quantify the spots corresponding to intact this compound and the degradation products (e.g., AMP/GMP).
Protocol 2: Fluorescence Polarization (FP) Assay for ENPP1 Inhibition
This protocol is based on a competitive binding assay format.[12]
Materials:
-
Recombinant human ENPP1
-
This compound
-
Recombinant human STING (ligand-binding domain)
-
Fluorescently labeled c-di-GMP (F-c-di-GMP) as a tracer
-
Assay buffer (e.g., 50 mM Tris pH 9.5, 250 mM NaCl)
-
ENPP1 inhibitor or vehicle
-
384-well microplate
Procedure:
-
ENPP1 Reaction:
-
In a microplate, set up the ENPP1 reaction containing assay buffer, this compound (e.g., 50 µM), and the ENPP1 inhibitor at various concentrations.
-
Initiate the reaction by adding ENPP1 (e.g., 9 nM).
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes).
-
-
Detection:
-
To a separate plate, add the heat-inactivated reaction mixture.
-
Add a solution containing STING (e.g., 10 µM) and F-c-di-GMP (e.g., 50 nM).
-
Incubate at room temperature for 5-10 minutes.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The amount of remaining this compound will compete with F-c-di-GMP for binding to STING, leading to a decrease in fluorescence polarization.
-
Calculate the percent inhibition and determine the IC50 value for the inhibitor.
-
Visualizations
Caption: The cGAS-STING signaling pathway and the role of ENPP1 in degrading extracellular this compound.
Caption: A generalized experimental workflow for screening ENPP1 inhibitors.
Caption: A logical troubleshooting workflow for ENPP1 inhibition experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]
- 3. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs [dash.harvard.edu]
- 7. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into small-molecule inhibitors targeting extracellular nucleotide pyrophosphatase/phosphodiesterase1 for potential multiple human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00187B [pubs.rsc.org]
Technical Support Center: Overcoming Poor Cell Permeability of 2',3'-cGAMP
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor cell permeability of this critical second messenger in the cGAS-STING pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of free this compound so low?
A1: The poor cell permeability of this compound is primarily due to its molecular properties. As a cyclic dinucleotide, it possesses two negative charges at physiological pH, which hinders its ability to passively diffuse across the negatively charged and hydrophobic cell membrane.[1] Furthermore, its hydrophilic nature is not conducive to traversing the lipid bilayer.[2]
Q2: My in vitro experiments with free this compound are showing weak or no STING activation. What could be the issue?
A2: This is a common issue stemming from the aforementioned poor cell permeability. Even at high concentrations in the culture medium, the intracellular concentration of this compound may not be sufficient to activate the STING pathway effectively. Additionally, the presence of the ectoenzyme ENPP1 in the cell culture medium or on the cell surface can degrade extracellular this compound, further reducing its availability for uptake.[3][4]
Q3: What are the most common strategies to enhance the intracellular delivery of this compound?
A3: Several strategies have been developed to overcome the poor cell permeability of this compound. These primarily involve the use of delivery vehicles or chemical modifications. The most common and effective approaches include:
-
Liposomal Formulations: Encapsulating this compound within lipid-based nanoparticles (liposomes) can significantly improve its cellular uptake.[3][5][6] Cationic liposomes, in particular, can interact with the anionic cell membrane, facilitating entry into the cell.[1]
-
Nanoparticle Delivery Systems: Various types of nanoparticles, including polymeric nanoparticles and lipid nanoparticles, serve as effective carriers for this compound.[7][8][9] These systems can protect cGAMP from degradation and facilitate its entry into cells.
-
Chemical Modifications: Although less common for direct application of this compound, the development of synthetic, more membrane-permeable analogs of cGAMP is an active area of research.[10][11]
-
Cell Permeabilization Agents: For in vitro experiments, agents like digitonin can be used to transiently permeabilize the cell membrane, allowing direct entry of this compound into the cytosol.[12]
Troubleshooting Guides
Problem: Inconsistent or low STING activation in vitro using a delivery system.
Possible Causes & Solutions:
-
Suboptimal delivery vehicle formulation: The size, charge, and composition of your liposomes or nanoparticles are critical for efficient cellular uptake.
-
Troubleshooting Step: Characterize your delivery vehicle for size, polydispersity index (PDI), and zeta potential. Refer to the literature for optimal parameters for your cell type. For example, nanoparticles in the size range of 100-200 nm are often effective.[8]
-
-
Inefficient encapsulation of this compound: A low encapsulation efficiency will result in a lower effective concentration of delivered cGAMP.
-
Troubleshooting Step: Quantify the encapsulation efficiency of your formulation using methods like HPLC after separating the encapsulated from the free drug.
-
-
Instability of the delivery system in culture media: Components in the serum or the media itself could destabilize your nanoparticles, leading to premature release of this compound.
-
Troubleshooting Step: Assess the stability of your formulation in your specific cell culture medium over the time course of your experiment.
-
Problem: High variability in experimental replicates.
Possible Causes & Solutions:
-
Inconsistent preparation of the this compound delivery system: Minor variations in the preparation of liposomes or nanoparticles can lead to significant differences in their properties and performance.
-
Troubleshooting Step: Standardize your preparation protocol meticulously. Ensure consistent parameters such as sonication time, extrusion pore size, and component concentrations.
-
-
Cell health and density: The physiological state of your cells can impact their ability to internalize nanoparticles.
-
Troubleshooting Step: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments.
-
Data Presentation
Table 1: Comparison of Delivery Strategies for this compound
| Delivery Strategy | Key Advantages | Reported Efficacy | Key Considerations |
| Free this compound | Simple to use | Low potency (EC50 values of ~70 µM in PBMCs and 124 µM in THP-1 cells for IFNβ secretion)[13] | Poor cell permeability, degradation by ENPP1.[3][5] |
| Liposomal Delivery | Enhanced cellular uptake, protection from degradation.[3][6] | Substantially improved cellular uptake and pro-inflammatory gene induction compared to free drug.[6] | Formulation optimization is crucial (lipid composition, size, charge). |
| Nanoparticle Encapsulation | Improved half-life (up to 40-fold increase), allows for systemic administration.[7][9] | Sufficient accumulation in tumors to activate the STING pathway.[7] | Biodistribution and potential for off-target effects in vivo.[7] |
| Polymeric Carriers | Can be designed for controlled release and targeted delivery.[14] | Enhanced cytosolic delivery and biological potency of cGAMP.[14] | Polymer chemistry and biocompatibility need careful consideration. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced STING Activation via IFN-β ELISA
This protocol is adapted from a method used to measure the potency of STING agonists in peripheral blood mononuclear cells (PBMCs) and the monocytic cell line, THP-1.[13]
Materials:
-
Human PBMCs or THP-1 cells
-
This compound (free or formulated in a delivery vehicle)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Plate freshly isolated human PBMCs or THP-1 cells in a 96-well plate at a desired density.
-
Treatment: Prepare serial dilutions of your this compound formulation and free this compound as a control. Add the treatments to the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatants.
-
ELISA: Perform the human IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance on a plate reader and calculate the concentration of IFN-β. The EC50 value can be determined by plotting the IFN-β concentration against the log of the this compound concentration.
Protocol 2: Quantification of Intracellular this compound using LC-MS/MS
This protocol is based on methods developed for the sensitive detection of this compound in cell extracts.[4][15][16]
Materials:
-
Cultured cells treated with this compound (with or without a delivery system)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Water
-
Acetonitrile
-
Formic acid
-
Internal standard (e.g., isotopically labeled this compound)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with a cold extraction solvent (e.g., 80% methanol).
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it down (e.g., using a speed vacuum). Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use appropriate column and mobile phases to separate this compound. Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Calculate the concentration of intracellular this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations
Caption: STING signaling pathway and points of intervention for cGAMP delivery.
Caption: Troubleshooting workflow for low STING activation in vitro.
References
- 1. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary Administration Of The 2’3’cgamp Entrapped In Liposomes Reprogrammes Immunosuppressive Into Antitumoral Macrophages Against Lung Cancer - DDL [ddl-conference.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Encapsulation of STING Agonist cGAMP with Folic Acid-Conjugated Liposomes Significantly Enhances Antitumor Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delivery of a STING Agonist Using Lipid Nanoparticles Inhibits Pancreatic Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection Efficiency of 2',3'-cGAMP
Welcome to the technical support center for optimizing the transfection efficiency of 2',3'-cGAMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
A1: 2',3'-cyclic GMP-AMP (this compound) is a second messenger molecule produced in mammalian cells by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA).[1][2][3] It plays a crucial role in the innate immune system by binding to and activating the STimulator of INterferon Genes (STING) protein.[1][2][4][5] This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for antiviral and antitumor immune responses.[1][2][4][6][7]
Q2: Why is optimizing the delivery of this compound into cells challenging?
A2: Optimizing the delivery of this compound is challenging primarily due to its chemical nature. As a cyclic dinucleotide, it is a relatively large, negatively charged molecule with poor membrane permeability, making it difficult for it to passively cross the cell membrane.[8][9] Furthermore, extracellular this compound can be degraded by enzymes like ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which reduces its availability to activate intracellular STING.[4][10]
Q3: What are the common methods for introducing this compound into cells?
A3: Several methods are used to deliver this compound into cells, including:
-
Lipid-based transfection reagents: Reagents like Lipofectamine 3000 are commonly used to form complexes with this compound, facilitating its entry into cells.[11]
-
Digitonin permeabilization: This method involves using the mild non-ionic detergent digitonin to create pores in the cell membrane, allowing for the entry of molecules like this compound from the culture medium.[8]
-
Electroporation: Applying an electrical field to cells can transiently increase the permeability of the cell membrane, enabling the uptake of this compound.[12]
-
Polymer-based reagents: Cationic polymers like polyethyleneimine (PEI) can be used to form complexes with negatively charged this compound, aiding in its cellular uptake.[13]
Q4: How can I quantify the efficiency of this compound transfection?
A4: The efficiency of this compound transfection is typically assessed by measuring the activation of the downstream STING signaling pathway. Common methods include:
-
Western Blotting: Detecting the phosphorylation of key signaling proteins such as STING (at Ser366) and TBK1.[14]
-
RT-PCR: Measuring the mRNA expression levels of downstream target genes, such as Interferon-β (IFN-β).[11]
-
ELISA: Quantifying the secretion of IFN-β or other cytokines into the cell culture supernatant.[11][15]
-
Reporter Assays: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).[16][17]
-
Fluorescently-labeled this compound: Using a fluorescent conjugate of this compound (e.g., Cy5-labeled) to visualize its uptake by microscopy or flow cytometry.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no STING pathway activation (e.g., no phospho-STING, low IFN-β) | Inefficient this compound delivery | - Optimize the ratio of transfection reagent to this compound.[11] - Ensure cell confluence is optimal (typically 60-80%) at the time of transfection.[11][18] - Try alternative delivery methods such as digitonin permeabilization or electroporation.[8][12] - For hard-to-transfect cells, consider a more robust transfection reagent or protocol.[19] |
| Degradation of this compound | - Use freshly prepared solutions of this compound.[12] - Store this compound stock solutions properly at -20°C and avoid repeated freeze-thaw cycles.[12][20][21][22] - Consider using nuclease-resistant analogs of this compound if degradation is a persistent issue.[10][23] | |
| Cell line does not express STING or other key pathway components | - Verify the expression of STING, cGAS, and TBK1 in your cell line by Western blot or RT-PCR. - Use a positive control cell line known to have a functional STING pathway (e.g., THP-1).[14] - Some cell lines, like HEK293T, do not express endogenous STING and require co-transfection with a STING expression plasmid.[8] | |
| High cell toxicity or death after transfection | Too much transfection reagent | - Reduce the concentration of the transfection reagent. Perform a titration to find the optimal concentration that balances efficiency and toxicity.[11] - Ensure the transfection complex is not left on the cells for too long. Change the media 4-6 hours post-transfection if necessary.[11] |
| High concentration of this compound | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. | |
| Cells are not healthy or are at a high passage number | - Use cells that are healthy, actively dividing, and at a low passage number.[18] - Ensure proper cell culture conditions. | |
| Inconsistent results between experiments | Variation in cell confluency or health | - Maintain consistent cell seeding density and ensure cells are in the logarithmic growth phase during transfection.[18][19] |
| Inconsistent preparation of transfection complexes | - Prepare transfection complexes in a consistent manner, following the manufacturer's protocol precisely.[19] - Use serum-free media for complex formation as serum can interfere with complexation.[19] | |
| Degradation of this compound stock | - Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles.[20][21] |
Experimental Protocols
Protocol 1: this compound Transfection using a Lipid-Based Reagent (e.g., Lipofectamine 3000)
This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Cells to be transfected
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound stock solution
-
Lipofectamine 3000 reagent
-
P3000™ Reagent
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection.[11][18]
-
Preparation of this compound-Lipid Complexes: a. In a sterile microcentrifuge tube, dilute the desired amount of this compound (e.g., 2.5 µg) and P3000™ reagent in serum-free medium to a final volume of 65 µL. Mix gently.[11] A 1:2 ratio of this compound to P3000™ reagent is a good starting point.[11] b. In a separate sterile microcentrifuge tube, dilute the Lipofectamine 3000 reagent in serum-free medium to a final volume of 65 µL. Mix gently. A 1:3 ratio of this compound to Lipofectamine 3000 is often recommended.[11] c. Combine the diluted this compound/P3000™ mixture with the diluted Lipofectamine 3000. Mix gently by pipetting. d. Incubate the mixture for 15 minutes at room temperature to allow for complex formation.[11]
-
Transfection: a. Carefully add the 130 µL of the this compound-lipid complex dropwise to the cells in the 24-well plate. b. Gently rock the plate to ensure even distribution.
-
Post-Transfection: a. Incubate the cells at 37°C in a CO₂ incubator. b. Approximately 5-6 hours post-transfection, the medium can be replaced with fresh complete culture medium to reduce cytotoxicity.[11] c. Harvest cells or supernatant for downstream analysis at the desired time point (e.g., 6-24 hours post-transfection).[14]
Protocol 2: this compound Delivery using Digitonin Permeabilization
Materials:
-
Cells to be permeabilized
-
Permeabilization Buffer (e.g., buffer containing 10-50 µg/mL digitonin in a physiological salt solution)
-
This compound stock solution
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in an appropriate plate format.
-
Permeabilization and Treatment: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with a physiological buffer (e.g., PBS). c. Add the permeabilization buffer containing the desired concentration of this compound to the cells. A low concentration of this compound (e.g., 4 µM) is often effective with this method.[8] d. Incubate for a short period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to maximize uptake and minimize cell death.
-
Recovery: a. Aspirate the permeabilization buffer. b. Gently wash the cells with fresh culture medium. c. Add fresh, pre-warmed complete culture medium to the cells.
-
Post-Treatment: a. Incubate the cells at 37°C in a CO₂ incubator. b. Harvest cells or supernatant for downstream analysis at the desired time point.
Signaling Pathway and Workflow Diagrams
Caption: The cGAS-STING signaling pathway is activated by cytosolic dsDNA.
Caption: A general workflow for this compound transfection and subsequent analysis.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Cy5 conjugate | AAT Bioquest [aatbio.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis [pubmed.ncbi.nlm.nih.gov]
- 7. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crispr-casx.com [crispr-casx.com]
- 13. researchgate.net [researchgate.net]
- 14. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]
- 15. DNA-induced 2′3′-cGAMP enhances haplotype-specific human STING cleavage by dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]
- 18. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. invivogen.com [invivogen.com]
- 22. invivogen.com [invivogen.com]
- 23. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy [mdpi.com]
Technical Support Center: cGAS Enzyme Activity In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cGAS (cyclic GMP-AMP synthase) in vitro enzyme activity assays.
Troubleshooting Guides
This section addresses common issues encountered during cGAS in vitro assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No cGAS Activity (Weak or Absent Signal)
Question: My cGAS assay is showing very low or no signal. What are the possible reasons and how can I fix this?
Answer: Low or no signal in a cGAS assay can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution(s) |
| Inactive cGAS Enzyme | - Storage and Handling: Ensure the recombinant cGAS enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon first use. - Enzyme Purity and Integrity: Verify the purity of the enzyme preparation. Contaminating proteases can degrade cGAS. Run a small amount of the enzyme on an SDS-PAGE gel to check for degradation. - Enzyme Concentration: The concentration of cGAS might be too low. Titrate the enzyme concentration in the assay to find the optimal level (e.g., 10-50 nM). |
| Suboptimal dsDNA Activator | - DNA Integrity and Purity: Ensure the dsDNA used for activation is of high quality, double-stranded, and free of contaminants. Annealing of single-stranded oligonucleotides should be confirmed. - DNA Length: cGAS activity is dependent on the length of the dsDNA. For human cGAS, a minimum length of 45 base pairs is generally required for robust activation. - DNA Concentration: Titrate the dsDNA concentration to find the optimal range for cGAS activation. Both too little and too much DNA can lead to suboptimal activity. A common starting range is 5-10 ng/µL. |
| Incorrect Substrate Concentrations | - ATP and GTP Requirement: cGAS requires both ATP and GTP to synthesize 2'3'-cGAMP. Ensure that both nucleotides are present in the reaction mixture. - Substrate Concentration: The concentrations of ATP and GTP may be too low. Typical starting concentrations are around 100 µM for each. For kinetic studies, concentrations should be varied around the Km values. |
| Suboptimal Assay Buffer Conditions | - Divalent Cations: cGAS activity is dependent on divalent cations, such as Mg²⁺ or Mn²⁺. Ensure your assay buffer contains the appropriate concentration of these cations. - pH and Salt Concentration: The pH and salt concentration of the assay buffer should be optimized for cGAS activity. A pH of around 7.5 is common. High salt concentrations can be inhibitory. - Temperature: Ensure the assay is performed at the optimal temperature, typically 37°C. Using ice-cold buffers can significantly reduce enzyme activity. |
| Issues with Detection Method | - Detection Reagent Integrity: If using an ELISA, TR-FRET, or fluorescence polarization (FP) based-assay, ensure the antibody, tracer, and other detection reagents are stored correctly and are not expired. - Instrument Settings: Verify that the plate reader settings (e.g., wavelength, filters, G-factor for FP) are correct for your specific assay. - Signal Quenching: In fluorescence-based assays, components of your reaction mixture or test compounds could be quenching the signal. |
| Presence of Inhibitors | - Contaminants in Reagents: Ensure all reagents are free from contaminants that could inhibit cGAS activity. For example, high concentrations of EDTA (>0.5 mM) can chelate necessary divalent cations. - Test Compound Inhibition: If screening for inhibitors, your test compound may be highly potent, leading to a complete loss of signal. |
Issue 2: High Background Signal
Question: I am observing a high background signal in my no-enzyme control wells. What could be causing this and how do I reduce it?
Answer: High background can mask the true signal from cGAS activity and reduce the assay window. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Contaminating Enzyme Activity | - Nuclease/Phosphatase Contamination: The recombinant cGAS or other reagents may be contaminated with nucleases or phosphatases that can break down ATP/GTP, interfering with some detection methods. Ensure high-purity reagents are used. |
| Non-specific Binding in Immunoassays | - Insufficient Blocking: In ELISA-based formats, insufficient blocking of the plate can lead to non-specific binding of antibodies. Ensure the blocking step is optimized. - Antibody Cross-Reactivity: The detection antibody may be cross-reacting with other components in the assay. Run appropriate controls to test for this. |
| Fluorescence Interference | - Autofluorescent Compounds: Test compounds or contaminants in the sample may be inherently fluorescent at the assay wavelengths. Screen compounds for autofluorescence in a separate plate. - Light Scattering: High concentrations of proteins or other macromolecules can cause light scattering. Ensure all solutions are clear and free of precipitates. |
| Reagent Contamination | - cGAMP Contamination: Ensure that none of the assay components are contaminated with cGAMP, which would lead to a signal even in the absence of cGAS activity. |
| Incorrect Blanking | - Proper Controls: Ensure you are using the correct controls for background subtraction. A "no enzyme" control is essential. |
Issue 3: Poor Reproducibility and High Variability
Question: My assay results are not consistent between wells and experiments. How can I improve the reproducibility of my cGAS assay?
| Potential Cause | Recommended Solution(s) |
| Pipetting Errors | - Technique and Calibration: Ensure pipettes are properly calibrated and use correct pipetting techniques to minimize volume variations, especially when handling small volumes. - Master Mixes: Prepare master mixes for reagents to be added to multiple wells to ensure consistency. |
| Inconsistent Incubation Times/Temperatures | - Plate Effects: The outer wells of a microplate are more susceptible to temperature fluctuations and evaporation. Consider not using the outer wells or ensuring a humidified incubation environment. - Staggered Start/Stop: When processing a large number of wells, ensure that the start and stop times for the reaction are consistent for all wells. |
| Reagent Instability | - Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme and other sensitive reagents by preparing aliquots. - Reagent Preparation: Prepare fresh reagents for each experiment, especially substrates and detection reagents that may degrade over time. |
| Cell-Based Assay Variability | - Cell Health and Passage Number: If using a cell-based assay, ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. - Transfection Efficiency: Variations in transfection efficiency of dsDNA can lead to inconsistent cGAS activation. Optimize and monitor transfection efficiency. |
| Data Analysis | - Consistent Parameters: Use a consistent method for data analysis, including background subtraction and normalization. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls to include in a cGAS in vitro assay?
A1: To ensure the validity of your results, the following controls are highly recommended:
-
No Enzyme Control: This control contains all reaction components except for the cGAS enzyme. It is crucial for determining the background signal of the assay.
-
No dsDNA Control: This control includes the cGAS enzyme but lacks the dsDNA activator. This helps to confirm that the observed activity is dependent on DNA activation.
-
Positive Control (100% Activity): This well contains all reaction components and a vehicle control (e.g., DMSO) instead of a test inhibitor. It represents the maximum enzyme activity.
-
Positive Inhibitor Control: A known cGAS inhibitor should be included to confirm that the assay can detect inhibition.
Q2: What type of dsDNA should I use to activate cGAS?
A2: While cGAS activation is largely sequence-independent, the length and structure of the DNA are important. Generally, dsDNA of at least 45 base pairs is recommended for activating human cGAS. Commonly used activators include long synthetic oligonucleotides, herring testis DNA (HT-DNA), or calf thymus DNA. Ensure the DNA is double-stranded and of high purity.
Q3: My test compound is a competitive inhibitor of cGAS. How will this affect my assay conditions?
A3: For competitive inhibitors, the apparent IC50 value will be dependent on the concentration of the substrates (ATP and GTP). It is important to run the assay under conditions where the substrate concentrations are at or below their Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.
Q4: Can I use cell lysates as a source of cGAS for my in vitro assay?
A4: While possible, it is generally not recommended for quantitative inhibitor screening. Cell lysates contain numerous other proteins, including nucleases and phosphatases, which can interfere with the assay and lead to inaccurate results. Using purified recombinant cGAS is the standard for in vitro biochemical assays.
Q5: What are the different methods for detecting cGAS activity, and how do they compare?
A5: Several methods are available to quantify the product of the cGAS reaction, 2'3'-cGAMP:
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is considered the gold standard for cGAMP quantification due to its high specificity and sensitivity. However, it requires specialized equipment and expertise.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Competitive ELISAs using a cGAMP-specific antibody are a common and accessible method. They offer good sensitivity but can be susceptible to matrix effects and cross-reactivity.
-
Fluorescence Polarization (FP): This is a homogeneous assay format well-suited for high-throughput screening. It involves a fluorescently labeled cGAMP tracer and a cGAMP-specific antibody.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Another homogeneous assay format that is also suitable for HTS and can offer a good signal-to-background ratio.
-
Radiolabeled Assays: These assays use radiolabeled ATP (e.g., [α-³²P]ATP) and detect the incorporation of the radiolabel into cGAMP, often visualized by thin-layer chromatography (TLC). This is a highly sensitive method but involves handling radioactivity.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for cGAS enzyme kinetics and inhibitors to aid in experimental design and data interpretation.
Table 1: Michaelis-Menten Kinetic Parameters for Human cGAS
| Substrate | K_m (µM) | k_cat (min⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
| ATP | 393.0 ± 15.3 | 2.4 ± 0.3 | ~98.3 |
| GTP | 94.2 ± 11.1 | 2.6 ± 0.2 | ~460.4 |
| Note: These values can vary depending on the specific assay conditions, such as buffer composition and the nature of the dsDNA activator. |
Table 2: IC₅₀ Values of Selected cGAS Inhibitors
| Inhibitor | Target | Assay Type | IC₅₀ |
| G140 | Human cGAS | Biochemical | 14.0 nM |
| G140 | Mouse cGAS | Biochemical | 442 nM |
| G150 | Human cGAS | Biochemical | 10.2 nM |
| PF-06928215 | Human cGAS | Biochemical | 4.9 µM |
| RU.521 | Mouse cGAS | Biochemical | 110 nM |
| Suramin | Human cGAS | Biochemical | - |
| Antimalarial Drugs (e.g., Hydroxychloroquine) | Human cGAS | Cellular | 3-25 µM |
| CU-76 | Human cGAS | Cellular | 0.27 µM |
| IC₅₀ values are highly dependent on the assay conditions, particularly substrate concentrations for competitive inhibitors. |
Experimental Protocols
Protocol 1: In Vitro cGAS Inhibitor Screening Assay (ELISA-based)
This protocol describes a general method for screening small molecule inhibitors of cGAS using a competitive ELISA for 2'3'-cGAMP detection.
Materials:
-
Recombinant human cGAS
-
dsDNA activator (e.g., 80 bp dsDNA)
-
ATP and GTP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
-
Test compounds and a known cGAS inhibitor (positive control)
-
DMSO (for compound dilution)
-
Stop Solution (e.g., 0.5 M EDTA)
-
2'3'-cGAMP ELISA kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.
-
Reagent Preparation:
-
Thaw recombinant cGAS, dsDNA, ATP, and GTP on ice.
-
Prepare a cGAS/dsDNA master mix in Assay Buffer.
-
Prepare an ATP/GTP master mix in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted compounds or vehicle control (for 100% activity) to the wells of a 96-well plate.
-
Add the cGAS/dsDNA master mix to all wells except the "no enzyme" control wells. Add Assay Buffer to the "no enzyme" wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the ATP/GTP master mix to all wells.
-
Mix the plate gently and incubate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding Stop Solution to each well.
-
cGAMP Quantification: Quantify the amount of 2'3'-cGAMP produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" control wells) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized cGAMP production as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Fluorescence Polarization (FP) Assay for cGAS Activity
This protocol outlines a homogeneous assay for measuring cGAS activity, suitable for high-throughput screening.
Materials:
-
Recombinant human cGAS
-
dsDNA activator
-
ATP and GTP
-
Assay Buffer
-
Test compounds
-
FP detection reagents: cGAMP-specific antibody and a fluorescently labeled cGAMP tracer
Procedure:
-
Reaction Setup: In a low-volume, black microplate, combine the test compound, recombinant cGAS, dsDNA, ATP, and GTP in Assay Buffer.
-
Enzymatic Reaction: Incubate the plate at 37°C for the desired reaction time.
-
Detection: Add the FP detection reagents (antibody and tracer) to the wells.
-
Equilibration: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the antibody-cGAMP/tracer binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis: A decrease in fluorescence polarization indicates the displacement of the tracer by cGAMP produced by cGAS, signifying enzyme activity. Inhibition is observed as a smaller decrease in polarization compared to the uninhibited control. Calculate percent inhibition and determine IC₅₀ values as described in the ELISA protocol.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: General workflow for a cGAS in vitro assay.
Caption: Troubleshooting decision tree for cGAS assays.
how to reduce background noise in 2',3'-cGAMP detection assays
Welcome to the technical support center for 2',3'-cGAMP detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues encountered during the detection and quantification of this compound.
cGAS-STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is central to the production of this compound. Understanding this pathway is crucial for interpreting experimental results.
Technical Support Center: Optimizing 2',3'-cGAMP Adjuvant Dosing for In Vivo Studies
Welcome to the technical support center for the in vivo application of 2',3'-cGAMP as an immunological adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for this compound in in vivo mouse studies?
A1: The effective dose of this compound in mice can vary significantly based on the route of administration, formulation, and the specific research model. For preclinical tumor models, intratumoral injections typically range from 5 to 20 µg per tumor[1]. In vaccination studies, doses can range from 1 µg to 50 µg per mouse depending on the delivery method and co-administered antigen[2][3][4][5][6]. A dose of 5 µ g/mouse administered intranasally was found to strongly induce interferon-stimulated genes (ISGs) without significant induction of pro-inflammatory cytokines like IL-1β and TNF-α[7].
Q2: What are the common administration routes for in vivo studies?
A2: Common administration routes for this compound include intratumoral (i.t.), intramuscular (i.m.), intravenous (i.v.), subcutaneous (s.c.), and intranasal or pulmonary delivery[1][4][6][8][9][10]. The choice of route depends on the therapeutic goal. Intratumoral injection is often used in cancer immunotherapy to activate local STING signaling[1], while systemic routes like i.v. or i.m. are used for broader immune activation or as a vaccine adjuvant[4][5].
Q3: Why is a delivery vehicle or formulation often required for this compound?
A3: this compound is an anionic molecule with low cell membrane permeability, which limits its ability to reach the cytosolic STING protein[11]. It also has poor pharmacokinetics and is susceptible to degradation by enzymes like ENPP1[10][12]. Therefore, delivery systems such as liposomes, polymersomes, or nanoparticles are often employed to protect cGAMP from degradation, improve its cellular uptake, and facilitate endosomal escape for cytosolic delivery[2][10][11][13][14].
Q4: How does this compound activate the immune system?
A4: this compound is a second messenger that directly binds to and activates the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum[15][16][17][18]. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus[19]. In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines[15][17][19].
Troubleshooting Guide
Issue 1: Low or no induction of type I interferons (e.g., IFN-β) in vivo.
-
Possible Cause 1: Inadequate Dose.
-
Possible Cause 2: Poor Bioavailability/Delivery.
-
Troubleshooting Tip: Free this compound is rapidly cleared and has poor cellular uptake[2][11]. Consider using a delivery vehicle such as cationic liposomes or polymer-based nanoparticles to enhance cytosolic delivery[11][14]. For primary cells with low uptake efficiency, liposome-mediated delivery or electroporation can be considered[1].
-
-
Possible Cause 3: Degradation of this compound.
-
Possible Cause 4: Impaired STING Pathway in the Target Cells/Animal Model.
-
Troubleshooting Tip: Some cancer cell lines have impaired STING signaling due to epigenetic silencing[2]. Verify the expression and functionality of STING and downstream signaling components in your target cells or tissues.
-
Issue 2: High systemic toxicity or off-target effects.
-
Possible Cause 1: Systemic Administration of High Doses.
-
Possible Cause 2: Formulation-Related Toxicity.
-
Troubleshooting Tip: The delivery vehicle itself may have associated toxicity. Evaluate the toxicity of the formulation alone (vehicle control) in parallel with the this compound-formulated product.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent Formulation.
-
Possible Cause 2: Differences in Animal Handling and Injection Technique.
-
Possible Cause 3: Cell Type and Passage Number.
-
Troubleshooting Tip: Cellular response to this compound can vary based on cell type and passage number. Use cells within a consistent passage range for in vitro preliminary studies and be aware of the cellular composition of the target tissue in vivo[1].
-
Data Presentation
Table 1: Summary of In Vivo this compound Dosing and Administration Routes in Mice
| Dose Range | Administration Route | Model | Key Outcomes | Reference |
| 5 - 20 µ g/mouse | Intranasal | Eosinophilic Asthma | Attenuation of type 2 lung immunopathology, induction of IFN-α. | [7] |
| 5 - 20 µ g/tumor | Intratumoral | Preclinical Tumor Models | Robust local STING activation, T cell infiltration. | [1] |
| 1 µg cGAMP | Tail Base Injection | Vaccination (with STINGΔTM) | Enhanced dendritic cell activation and humoral response. | [2] |
| 2.5 - 5 µg cGAMP | Microneedle Patch (Skin) | Influenza Vaccination (Aged Mice) | Enhanced protective immunity and reduced morbidity. | [3] |
| ~10 µ g/mouse | Intramuscular | Adenoviral Vector Vaccine | Adjuvant effects are STING-dependent. | [4] |
| 50 µ g/mouse | Not specified | Influenza Vaccination | Induction of Type I interferon response. | [5] |
| 5 µ g/mouse | Intratumoral | Anti-vascular peptide vaccine | Adjuvant effect in cancer therapy. | [6] |
| 10 µ g/mouse | Not specified | Whole-cell melanoma vaccine | Synergistic anti-tumor response with other adjuvants. | [22] |
Experimental Protocols
Protocol 1: Intratumoral Administration of Liposomal this compound
This protocol is a generalized procedure based on methodologies described for enhancing STING agonist activity in cancer immunotherapy[11].
-
Preparation of Liposomal this compound:
-
Cationic liposomes are prepared using lipids such as DOTAP.
-
This compound is encapsulated within the liposomes, often leveraging charge interactions between the cationic lipid and anionic cGAMP to improve encapsulation efficiency.
-
The final formulation should be characterized for particle size, zeta potential, and encapsulation efficiency.
-
-
Animal Model:
-
Establish tumors in mice (e.g., orthotopic melanoma model).
-
-
Administration:
-
Once tumors reach a palpable size, inject the liposomal this compound formulation directly into the tumor. A typical dose might be in the range of 5-20 µg of cGAMP per tumor[1].
-
Include control groups: vehicle (PBS), free this compound, and empty liposomes.
-
-
Endpoint Analysis:
-
Monitor tumor growth over time.
-
At selected time points, tumors and draining lymph nodes can be harvested for immunological analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, dendritic cells) and activation status.
-
Measure cytokine levels (e.g., IFN-β) in the tumor microenvironment or systemically.
-
Protocol 2: Intramuscular Co-administration of this compound with a Vaccine Antigen
This protocol is a generalized procedure based on studies using this compound as a vaccine adjuvant[4][23].
-
Vaccine Formulation:
-
Prepare the vaccine by mixing the desired antigen (e.g., recombinant protein, inactivated virus) with this compound. A typical dose of this compound for intramuscular injection is around 10 µg per mouse[4].
-
The formulation can be a simple aqueous solution or may involve other components like alum.
-
-
Immunization Schedule:
-
Administer the vaccine formulation via intramuscular injection (e.g., into the tibialis anterior muscle).
-
A prime-boost strategy is often employed, with immunizations given at specific intervals (e.g., day 0 and day 14).
-
-
Endpoint Analysis:
-
Collect blood samples at various time points to measure antigen-specific antibody titers (e.g., IgG) by ELISA.
-
At the end of the study, spleens can be harvested to assess antigen-specific T cell responses (e.g., IFN-γ ELISpot) after in vitro re-stimulation with the antigen or specific peptides[4].
-
Visualizations
Caption: The this compound STING signaling pathway.
References
- 1. crispr-casx.com [crispr-casx.com]
- 2. Self-assembled cGAMP-STINGΔTM signaling complex as a bioinspired platform for cGAMP delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | cGAMP/Saponin Adjuvant Combination Improves Protective Response to Influenza Vaccination by Microneedle Patch in an Aged Mouse Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adjuvant Application Protocol_Bacteria, Cancer, Other : Invivogen 제품 소개 [dawinbio.com]
- 7. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adjuvant Use in Animals | Research Animal Care and Safety [animalcare.illinois.edu]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Pulmonary Administration Of The 2’3’cgamp Entrapped In Liposomes Reprogrammes Immunosuppressive Into Antitumoral Macrophages Against Lung Cancer - DDL [ddl-conference.com]
- 11. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. researchgate.net [researchgate.net]
- 17. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchhow2.uc.edu [researchhow2.uc.edu]
- 22. Optimization of whole-cell vaccines with CpG/αOX40/cGAMP to strengthen the anti-tumor response of CD4+ T cells in melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. invivogen.com [invivogen.com]
Technical Support Center: Troubleshooting STING Reporter Cell Line Response Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during STING (Stimulator of Interferon Genes) reporter cell line experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing high variability between my replicate wells?
High variability between replicates is a common issue that can often be resolved by addressing the following factors:
-
Pipetting Inaccuracy: Small errors in pipetting volumes of cells, agonists, or test compounds can lead to significant differences in the final readout.[1]
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare a master mix of reagents to be dispensed across replicate wells to ensure consistency.
-
Consider using a multichannel pipette or an automated liquid handler for dispensing reagents.[2]
-
-
-
Uneven Cell Seeding: An inconsistent number of cells per well will lead to variable reporter gene expression.
-
Troubleshooting:
-
Ensure a single-cell suspension by gently triturating before seeding.
-
Mix the cell suspension between seeding groups of wells to prevent settling.
-
To minimize edge effects, which can cause uneven cell growth, consider not using the outer wells of the plate or filling them with sterile PBS.[1]
-
-
-
Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can show altered responses to stimuli.
-
Troubleshooting:
-
Use cells with a consistent and low passage number for all experiments.
-
Regularly check cell viability using methods like Trypan Blue exclusion.[3]
-
-
-
Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, leading to high background and variability.[1]
-
Troubleshooting:
-
Regularly test cell cultures for mycoplasma contamination.
-
-
FAQ 2: My positive control (STING agonist) is not inducing a strong response. What could be the problem?
A lack of response from your positive control indicates an issue with pathway activation. Here's how to troubleshoot:
-
Cell Line Integrity:
-
Troubleshooting:
-
Confirm that your cell line expresses functional STING. Some cell lines may have low or absent STING expression.[3][4] Verify STING protein expression by Western blot.[3]
-
Ensure you are using the correct cell line for your specific STING agonist. Different human STING variants can exhibit different responses to agonists.[5][6]
-
-
-
Agonist Quality and Concentration:
-
Troubleshooting:
-
Ensure the STING agonist (e.g., 2'3'-cGAMP, dsDNA) is stored correctly to prevent degradation.[1]
-
Perform a dose-response experiment to determine the optimal concentration of the agonist for your cell line.[3] The EC80 (concentration that elicits 80% of the maximal response) is often used to ensure a robust signal.[1]
-
-
-
Experimental Timeline:
FAQ 3: I'm observing a high background signal in my unstimulated control wells. What is the cause?
High background can mask the true signal from your experiment. Consider the following causes:
-
Constitutive Pathway Activation: Some cell lines may have a high basal level of STING pathway activation.[1]
-
Troubleshooting:
-
Use a STING-deficient cell line as a negative control to determine the baseline signal.[1]
-
-
-
Reagent Issues:
-
Troubleshooting:
-
If using a luminescent or fluorescent reporter, use phenol red-free media as it can interfere with the signal.[1]
-
Test for endotoxin contamination in your reagents, which can activate other innate immune pathways.
-
-
-
Reporter Gene Assay Issues:
-
Troubleshooting:
-
High luciferase expression can lead to a high background signal. Consider reducing the incubation time or diluting the cell lysate before reading.[10]
-
-
Data Presentation
Table 1: Common STING Agonists and Recommended Concentration Ranges
| Agonist | Cell Line Example | Recommended Concentration | Reference |
| 2'3'-cGAMP | THP-1, HEK293T | 1-10 µg/mL | [3][9] |
| dsDNA (Herring Testis DNA) | RAW264.7 | 1 µg/mL | [3] |
| DMXAA (mouse STING specific) | Mouse cell lines | 10-100 µM | [7] |
Table 2: Troubleshooting Summary for High Variability
| Potential Cause | Recommended Action |
| Pipetting Inaccuracy | Use calibrated pipettes, master mixes, and consider automation.[1][2] |
| Uneven Cell Seeding | Ensure single-cell suspension and avoid edge effects.[1] |
| Poor Cell Health | Use low passage number cells and monitor viability.[3] |
| Contamination | Regularly test for mycoplasma.[1] |
Experimental Protocols
Protocol 1: STING Reporter Assay using a Luciferase Reporter
This protocol assumes the use of a cell line stably expressing a STING-responsive luciferase reporter (e.g., IRF-luciferase or ISG-luciferase).[1]
-
Cell Seeding:
-
Resuspend cells in complete cell culture medium to the optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 18-24 hours.[1]
-
-
Compound Treatment (for inhibitor studies):
-
STING Agonist Stimulation:
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Follow the manufacturer's instructions for the luciferase assay system to measure the reporter signal.
-
Protocol 2: Western Blot for STING Pathway Activation
This protocol is for assessing the phosphorylation of key downstream proteins like TBK1 and IRF3.[3]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat with inhibitors if necessary, then stimulate with a STING agonist for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation.[9]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Develop the blot using an ECL substrate and visualize the protein bands.[3]
-
Visualizations
Caption: Canonical cGAS-STING signaling pathway.
Caption: A logical workflow for troubleshooting STING reporter assays.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Ovarian Cancer Cells Commonly Exhibit Defective STING Signaling Which Affects Sensitivity to Viral Oncolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Ways to Deal with STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to 2',3'-cGAMP and 3'3'-cGAMP for STING Activation
For Researchers, Scientists, and Drug Development Professionals
The discovery of the cGAS-STING signaling pathway has opened new avenues for therapeutic intervention in a range of diseases, from infectious diseases and cancer to autoimmune disorders. Central to this pathway is the cyclic dinucleotide (CDN) second messenger, cyclic GMP-AMP (cGAMP), which directly binds to and activates the STIMULATOR OF INTERFERON GENES (STING) protein. However, not all cGAMP isomers are created equal. The two most extensively studied isomers, 2',3'-cGAMP and 3'3'-cGAMP, exhibit significant differences in their origin, binding affinity to STING, and subsequent downstream signaling. This guide provides an objective comparison of these two critical molecules, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Unveiling the Agonists: this compound vs. 3'3'-cGAMP
This compound is the endogenous second messenger produced by mammalian cells.[1][2] The enzyme cyclic GMP-AMP synthase (cGAS) synthesizes this compound in response to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal that can indicate viral infection or cellular damage.[2][3][4] This isomer is characterized by a unique phosphodiester linkage between the 2'-hydroxyl of guanosine and the 5'-phosphate of adenosine, and a canonical 3'-5' linkage.
In contrast, 3'3'-cGAMP is a CDN primarily produced by bacteria and is considered a "canonical" CDN due to its two 3'-5' phosphodiester bonds.[5][6] While not naturally synthesized by mammalian cells, 3'3'-cGAMP can also function as a potent STING agonist.[6][7]
Comparative Analysis of STING Activation
The primary distinction between this compound and 3'3'-cGAMP lies in their affinity for the STING protein. Experimental data consistently demonstrates that the endogenous mammalian isomer, this compound, binds to STING with a significantly higher affinity than its bacterial counterpart.
| Parameter | This compound | 3'3'-cGAMP | Reference |
| Binding Affinity (Kd) | ~3.79 nM - 4.6 nM | ~1.04 µM | [5][8] |
| Origin | Endogenous (mammalian) | Exogenous (bacterial) | [1][6] |
| Potency in IFN-β Induction | Potent inducer | Potent inducer (EC50 = 40.5 nM in L929 cells) | [1][5][9] |
Note: While both are potent inducers of IFN-β, the significantly higher binding affinity of this compound suggests it can be effective at lower concentrations.
The STING Signaling Pathway
The binding of either cGAMP isomer to the STING dimer, located on the endoplasmic reticulum, initiates a conformational change. This triggers the trafficking of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][10] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus.[10] In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons (such as IFN-β) and other inflammatory cytokines.[2][10]
Caption: The cGAS-STING signaling pathway activated by this compound and 3'3'-cGAMP.
Key Experimental Protocols for STING Activation Analysis
To quantitatively assess and compare the activation of STING by this compound and 3'3'-cGAMP, several established experimental protocols are employed by researchers.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of cGAMP isomers binding to STING.
Methodology:
-
A purified C-terminal domain (residues 139-379) of human STING is placed in the sample cell of the calorimeter.[9]
-
A solution of this compound or 3'3'-cGAMP is incrementally injected into the sample cell.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data is fitted to a binding model to calculate the Kd, providing a quantitative measure of binding affinity.
Western Blot for Downstream Signaling
Objective: To detect the phosphorylation of key signaling proteins downstream of STING activation.
Methodology:
-
Cells (e.g., murine embryonic fibroblasts or human cell lines) are treated with this compound or 3'3'-cGAMP for a specified time.[11]
-
Cell lysates are prepared, and protein concentration is determined.[11]
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated forms of STING, TBK1, and IRF3.
-
Following incubation with a secondary antibody, the protein bands are visualized to assess the level of phosphorylation.
Caption: A simplified workflow for Western blot analysis of STING pathway activation.
Reporter Gene Assay for IFN-β Promoter Activity
Objective: To quantify the induction of the IFN-β promoter as a downstream readout of STING activation.
Methodology:
-
HEK293T cells are co-transfected with plasmids expressing STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively active Renilla luciferase control.[12]
-
The transfected cells are then stimulated with varying concentrations of this compound or 3'3'-cGAMP.[12]
-
After incubation, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[12]
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. This provides a quantitative measure of IFN-β promoter activation.
ELISA for Cytokine Quantification
Objective: To measure the amount of secreted IFN-β or other cytokines in the cell culture supernatant.
Methodology:
-
Cells are seeded in a multi-well plate and stimulated with this compound or 3'3'-cGAMP for a defined period (e.g., 24 hours).[10]
-
The cell culture supernatant is collected.
-
An IFN-β sandwich ELISA kit is used to quantify the concentration of secreted IFN-β according to the manufacturer's protocol.[10] This typically involves capturing the cytokine with a specific antibody, followed by detection with a second, enzyme-linked antibody.
Conclusion
Both this compound and 3'3'-cGAMP are valuable tools for activating the STING pathway. However, their distinct origins and, most importantly, their differing affinities for the STING protein, are critical considerations for experimental design and interpretation. This compound, as the endogenous high-affinity ligand, is often the preferred choice for studies aiming to mimic the natural physiological activation of the cGAS-STING pathway in mammalian systems. Conversely, 3'3'-cGAMP remains a potent and widely used agonist, particularly in comparative studies involving bacterial-derived immune stimulants. A thorough understanding of their respective properties, coupled with the application of robust experimental protocols, is essential for advancing our knowledge of STING-mediated immunity and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. invivogen.com [invivogen.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2',3'-cGAMP and Synthetic STING Agonists in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" tumors susceptible to immune-mediated destruction.[1][2] Central to this pathway is its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a second messenger produced by the enzyme cGAS upon sensing cytosolic DNA.[3][4][5] This natural agonist has served as the benchmark for a burgeoning field of synthetic STING agonists designed to overcome the pharmacological limitations of this compound, such as poor cell permeability and rapid degradation, thereby unlocking the full therapeutic potential of STING activation.[6][7]
This guide provides an objective comparison of the endogenous agonist this compound against key classes of synthetic STING agonists, supported by experimental data on their performance, detailed methodologies for key assays, and visualizations of the critical biological and experimental pathways.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system.[8] Upon detection of cytosolic double-stranded DNA (dsDNA), cGAS synthesizes this compound.[5] This cyclic dinucleotide (CDN) binds to the STING protein on the endoplasmic reticulum, triggering a conformational change and its translocation.[6] This leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the expression of Type I interferons (e.g., IFN-β).[4][5] Concurrently, STING activation can also engage the NF-κB pathway to produce pro-inflammatory cytokines.[4]
Caption: The cGAS-STING signaling pathway.
Performance Comparison: this compound vs. Synthetic Agonists
Synthetic STING agonists can be broadly categorized into two main classes: cyclic dinucleotide (CDN) analogs and non-cyclic dinucleotide (non-CDN) small molecules. CDN analogs are structurally related to this compound, often modified to increase stability and binding affinity.[9] Non-CDNs are structurally distinct small molecules that also activate STING, often with improved drug-like properties suitable for systemic administration.[8][10]
Quantitative Data: Binding Affinity and In Vitro Potency
The efficacy of a STING agonist begins with its ability to bind to the STING protein (measured by the dissociation constant, Kd) and subsequently activate the downstream pathway, often quantified by the half-maximal effective concentration (EC50) for inducing IFN-β secretion in immune cells like human THP-1 monocytes.
| Agonist | Class | Binding Affinity (Kd) to human STING | In Vitro Potency (EC50) for IFN-β Induction | Cell Line | Reference |
| This compound | Endogenous CDN | 3.79 nM | 53.9 µM | THP-1 | [6] |
| ADU-S100 (MIW815) | Synthetic CDN | Higher affinity than this compound | 3.03 µg/mL (~4.3 µM) | THP-1 | [11] |
| BMS-986301 | Synthetic CDN | Not specified | >90% regression vs 13% for ADU-S100 (in vivo) | N/A | [12] |
| diABZI | Non-CDN | ~1.6 nM | 3.1 µM | THP-1 | [6] |
| SR-717 | Non-CDN | IC50 = 7.8 µM (competitive binding) | EC80 = 3.6 µM | THP-1 | [6] |
| MSA-2 | Non-CDN | Not specified | Dimer EC50 = 8 nM | THP-1 | [6] |
Note: Data is compiled from various sources and experimental conditions may differ. EC50 values can vary significantly based on the assay readout (e.g., reporter gene vs. cytokine secretion) and cell type used.
Preclinical In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's potential is its ability to control tumor growth in preclinical models. Efficacy is highly dependent on the dose, route of administration, and the specific tumor model. Intratumoral (i.t.) injection is common for early-generation agonists to maximize local concentration, while newer agents are being developed for systemic (e.g., intravenous, i.v.) delivery.[9][13]
| Agonist | Administration | Dose | Mouse Model (Tumor) | Key Efficacy Outcome | Reference |
| This compound | Intratumoral (i.t.) | 2 µg | CT26 (Colon) | Significant tumor growth suppression when combined with synergist KAS-08. | [1] |
| ADU-S100 (MIW815) | Intratumoral (i.t.) | Not specified | Various | Induces tumor-specific CD8+ T cells and tumor regression. | [9][12] |
| BMS-986301 | Intratumoral (i.t.) | Single dose | CT26 (Colon) | >90% complete regression of injected and non-injected tumors. | [12] |
| diABZI | Intravenous (i.v.) | 3 mg/kg | CT26 (Colon) | Durable anti-tumor effect and complete tumor regression in 80% of mice. | [6][14] |
| SNX281 | Intravenous (i.v.) | Single dose | CT26 (Colon) | Complete regression of tumors. | [9] |
| ALG-031048 | Intratumoral (i.t.) | Not specified | CT26 (Colon) | Tumor regression in 90% of mice (vs. 44% with ADU-S100). | [9] |
Experimental Protocols & Workflows
Accurate comparison of STING agonists relies on robust and standardized experimental procedures. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro STING Activation Assay in THP-1 Cells
This assay measures the potency of STING agonists by quantifying the amount of secreted IFN-β from the human monocytic cell line THP-1.
Caption: Workflow for in vitro STING agonist potency testing.
Detailed Methodology:
-
Cell Culture: Maintain THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Cell Seeding: Plate THP-1 cells at a density of 5 x 10^5 cells per well in a 96-well cell culture plate.
-
Agonist Preparation: Prepare a dilution series of the STING agonists (e.g., this compound, synthetic agonists) in the appropriate vehicle (e.g., sterile PBS or DMSO, ensuring final DMSO concentration is non-toxic, typically <0.5%).
-
Stimulation: Add the prepared agonist dilutions and a vehicle-only control to the designated wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.[15]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant for analysis.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a commercial sandwich ELISA kit, following the manufacturer’s protocol.[15][16] This typically involves adding supernatants to a pre-coated plate, followed by detection antibody, substrate, and stop solution.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve using the provided IFN-β standards. Calculate the IFN-β concentration in each sample by interpolating from the standard curve. Plot the concentration-response curve and determine the EC50 value using a four-parameter logistic (4-PL) curve fit.[15]
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol describes a typical study to evaluate the anti-tumor activity of STING agonists in the CT26 colon carcinoma model.
Detailed Methodology:
-
Animal Model: Use 6-8 week old female BALB/c mice, which are syngeneic to the CT26 tumor cell line.[1]
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 tumor cells in a small volume of sterile PBS (e.g., 100 µL) into the right flank of each mouse.[1]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Synthetic Agonist A, etc.).[1]
-
Drug Administration:
-
Intratumoral (i.t.): Using a fine-gauge needle, inject the agonist (e.g., 2 µg of this compound in PBS) directly into the established tumor.[1]
-
Intravenous (i.v.): Administer the systemically available agonist (e.g., 15 mg/kg of KAS-08) via tail vein injection.[1]
-
The dosing schedule will vary depending on the specific agonist and study design (e.g., single dose, multiple doses over several days).[1]
-
-
Monitoring: Monitor tumor volume (calculated as (Length x Width²)/2) and the body weight of the mice regularly (e.g., every 2-3 days).[1] Observe animals for any signs of toxicity.
-
Endpoint Analysis: The study endpoint may be a specific time point (e.g., 14 days post-treatment initiation) or when tumors reach a maximum ethical size.[1] At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or gene expression by qPCR).
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of differences between treatment groups.[1] The percentage of tumor growth inhibition or the number of complete responses can be reported as key efficacy outcomes.
Conclusion
The endogenous STING agonist this compound is a potent activator of innate immunity and has been instrumental in validating the STING pathway as a therapeutic target. However, its utility as a drug is limited by its physicochemical properties. Synthetic STING agonists have been developed to address these shortcomings, demonstrating significant improvements in potency, stability, and delivery.
-
Synthetic CDNs like ADU-S100 and BMS-986301 show enhanced potency but often still require intratumoral administration.[9][12]
-
Non-CDN agonists like diABZI and SNX281 represent a major advancement, offering high potency combined with the potential for systemic (intravenous) administration, which could broaden their clinical applicability to metastatic diseases.[6][9]
The choice of agonist for research or clinical development will depend on the specific therapeutic context. While this compound remains an essential tool for basic research, the superior in vivo efficacy and drug-like properties of synthetic agonists, particularly systemically available non-CDNs, position them as highly promising candidates for the next generation of cancer immunotherapies. Continued research and clinical trials are essential to fully realize the potential of these molecules in treating cancer.[3][8]
References
- 1. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oajournals.fupress.net [oajournals.fupress.net]
- 15. benchchem.com [benchchem.com]
- 16. Interferon-independent activities of mammalian STING mediate antiviral response and tumor immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous cGAS Product: A Comparative Guide to 2',3'-cGAMP Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), the endogenous product of cyclic GMP-AMP synthase (cGAS), with other alternative STING activators. Supported by experimental data, this document details the validation of this compound as the bona fide second messenger in the cGAS-STING pathway and evaluates its performance against other cyclic dinucleotides.
The discovery of the cGAS-STING pathway has unveiled a critical mechanism of innate immunity, where the detection of cytosolic DNA triggers a robust type I interferon response. Central to this pathway is the synthesis of a second messenger by cGAS, which was identified and validated as this compound. This guide delves into the experimental evidence that established this compound as the endogenous cGAS product and compares its ability to activate STING with other cyclic dinucleotides, such as the bacterial-derived 3',3'-cGAMP, c-di-GMP, and c-di-AMP, as well as the Drosophila-identified 3',2'-cGAMP.
Performance Comparison: this compound vs. Alternative STING Agonists
The efficacy of a STING agonist is primarily determined by its binding affinity to STING and its potency in inducing downstream signaling, most notably the production of type I interferons like IFN-β. Experimental data consistently demonstrates the superior performance of this compound in both these aspects compared to other cyclic dinucleotides.
Binding Affinity to STING
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are common methods to determine the binding affinity (expressed as the dissociation constant, Kd) between a ligand and a protein. A lower Kd value indicates a higher binding affinity.
| Ligand | Human STING Binding Affinity (Kd) | Method | Reference |
| This compound | ~4-10 nM | SPR, ITC | [1] |
| 3',3'-cGAMP | >1 µM | ITC | [2] |
| c-di-GMP | ~2.4-5 µM | ITC | [3] |
| c-di-AMP | ~2.26 µM | Radioactive Binding Assay | [4] |
| 3',2'-cGAMP | Data not readily available in direct comparison |
Note: Kd values can vary between different studies and experimental conditions.
The data clearly indicates that this compound binds to human STING with a significantly higher affinity (in the low nanomolar range) compared to the micromolar affinities of 3',3'-cGAMP, c-di-GMP, and c-di-AMP.[2][3][4] This high-affinity binding is a key determinant of its potent activity.
Potency of IFN-β Induction
The biological activity of STING agonists is often quantified by measuring their ability to induce the expression of IFN-β. This is typically determined using cell-based reporter assays or ELISA, and the potency is expressed as the half-maximal effective concentration (EC50). A lower EC50 value signifies higher potency.
| Ligand | IFN-β Induction Potency (EC50) | Cell Type | Reference |
| This compound | ~20 nM | THP-1 cells | [5] |
| 3',3'-cGAMP | Less potent than this compound | Human PBMCs | [6] |
| c-di-GMP | ~3.6 µM | Bone marrow macrophages | [7] |
| c-di-AMP | Less potent than this compound | THP-1 cells | |
| 3',2'-cGAMP | Comparable to this compound in mouse macrophages | Mouse primary macrophages |
Note: EC50 values are highly dependent on the cell type, delivery method, and assay conditions. The provided values are for comparative purposes.
Consistent with its high binding affinity, this compound is a more potent inducer of IFN-β than the canonical bacterial cyclic dinucleotides.[5][7] Interestingly, recent studies have shown that 3',2'-cGAMP can induce a robust innate immune response in mammalian cells, with a potency comparable to this compound in some contexts.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the validation process, the following diagrams illustrate the cGAS-STING signaling pathway and the workflows of key experimental protocols.
Caption: The cGAS-STING signaling pathway.
Caption: Workflows for key validation experiments.
Detailed Experimental Protocols
Reproducibility and rigor are paramount in scientific research. The following are detailed methodologies for the key experiments cited in the validation of this compound.
In Vitro cGAS Activity Assay
This assay measures the enzymatic activity of cGAS by quantifying the production of this compound.
Materials:
-
Recombinant human cGAS protein
-
Herring Testis DNA (dsDNA activator)
-
ATP and GTP solutions
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 25 mM NaCl, 1 mM DTT
-
Quench solution: 0.5 M EDTA
-
LC-MS/MS system for quantification
Protocol:
-
Prepare a reaction mixture containing 20 nM recombinant cGAS and 2 µg/mL dsDNA in the reaction buffer.
-
Initiate the reaction by adding ATP and GTP to a final concentration of 100 µM each.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding the quench solution.
-
Analyze the reaction mixture by LC-MS/MS to quantify the amount of this compound produced. A standard curve of known this compound concentrations should be used for accurate quantification.
STING Binding Assay (Surface Plasmon Resonance)
This assay measures the binding affinity between STING and cyclic dinucleotides.
Materials:
-
Recombinant human STING (C-terminal domain, residues 139-379)
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Cyclic dinucleotide solutions of varying concentrations
Protocol:
-
Immobilize the recombinant STING protein onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the cyclic dinucleotide in the running buffer.
-
Inject the cyclic dinucleotide solutions over the STING-immobilized surface at a constant flow rate.
-
Measure the change in response units (RU) to monitor the binding interaction in real-time.
-
After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl pH 2.5).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
Cell-Based IFN-β Production Assay
This assay quantifies the biological activity of STING agonists by measuring the amount of IFN-β produced by cells.
Materials:
-
THP-1 Lucia™ ISG reporter cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Cyclic dinucleotide solutions
-
Digitonin for cell permeabilization (optional, for improved delivery)
-
QUANTI-Luc™ reagent (InvivoGen)
-
Luminometer
Protocol:
-
Seed THP-1 Lucia™ ISG cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Prepare serial dilutions of the cyclic dinucleotides.
-
(Optional) For enhanced delivery, permeabilize the cells with a low concentration of digitonin (e.g., 10-20 µg/mL) for a short period (e.g., 10 minutes) before adding the cyclic dinucleotides.
-
Add the cyclic dinucleotide dilutions to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well and measure the luminescence using a luminometer.
-
The luminescence intensity is proportional to the amount of secreted Lucia luciferase, which is under the control of an ISG54 promoter responsive to type I IFNs.
-
Calculate the EC50 value from the dose-response curve.
Conclusion
The experimental evidence overwhelmingly validates this compound as the endogenous, high-affinity ligand for STING and the most potent natural inducer of the cGAS-STING pathway in mammals. Its superior binding affinity and potency in inducing type I interferon production, when compared to bacterial cyclic dinucleotides, underscore its specialized role as a second messenger in the mammalian innate immune system. While other cyclic dinucleotides can activate STING, this compound stands out for its efficiency, highlighting a key aspect of host-pathogen co-evolution. This comprehensive understanding is crucial for the rational design and development of novel therapeutics targeting the cGAS-STING pathway for the treatment of cancer, infectious diseases, and autoimmune disorders.
References
- 1. invivogen.com [invivogen.com]
- 2. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 3. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2',3'-cGAMP and c-di-AMP as Immunostimulatory Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern vaccine and immunotherapy development, the choice of adjuvant is critical in shaping the magnitude and quality of the desired immune response. Among the promising candidates are cyclic dinucleotides (CDNs), which act as potent agonists of the Stimulator of Interferon Genes (STING) pathway. This guide provides an objective, data-driven comparison of two key STING agonists: the mammalian second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the bacterial second messenger cyclic di-AMP (c-di-AMP), to aid researchers in selecting the optimal adjuvant for their specific application.
Mechanism of Action: Activating the STING Pathway
Both this compound and c-di-AMP exert their adjuvant effects primarily through the activation of the STING pathway, a central component of the innate immune system responsible for detecting cytosolic nucleic acids.[1][2] Upon administration, these CDNs are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[3][4]
Once in the cytoplasm, they bind directly to the STING protein located on the endoplasmic reticulum.[2][5] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[9][10] This cascade of events initiates a robust innate immune response, which is crucial for the subsequent development of a strong and durable adaptive immune response.[11]
Figure 1: Simplified STING signaling pathway activated by CDNs.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies comparing the adjuvant effects of this compound and c-di-AMP. It is important to note that the efficacy of these adjuvants can be influenced by the antigen, delivery route, and animal model used.
Humoral Immune Response
| Adjuvant | Antigen | Route | IgG1 Titer | IgG2a/c Titer | IgA Titer | Reference |
| c-di-GMP * | Ovalbumin (OVA) | Intranasal | Higher than this compound | Similar to this compound | Higher than this compound | [1][3] |
| This compound | Ovalbumin (OVA) | Intranasal | Lower than c-di-GMP | Similar to c-di-GMP | Lower than c-di-GMP | [1][3] |
| c-di-AMP | Ovalbumin (OVA) | Intramuscular | - | - | - | [12] |
| c-di-AMP | β-Galactosidase | Intramuscular | Significantly higher than β-Gal alone | Significantly higher than β-Gal alone | Not Assessed | [13] |
*Note: While this study used c-di-GMP, it provides valuable insight into the potential of bacterial CDNs like c-di-AMP to elicit strong mucosal immunity compared to the mammalian this compound.
Cellular Immune Response
| Adjuvant | Antigen | Response Metric | Result | Reference |
| c-di-AMP | Ovalbumin (OVA) | IFN-γ producing CD8+ T cells (ELISpot) | Significantly stronger than poly(I:C)/CpG | [1] |
| c-di-AMP | β-Galactosidase | Proliferation of splenocytes (Stimulation Index) | Significantly higher than β-Gal alone or with alum | [12] |
| This compound | EV10 peptide | Frequency of EV10-specific CD8+ T cells | Enhanced induction and functional maturation | [14] |
| c-di-AMP | Ovalbumin (OVA) | IL-17 producing cells (ELISpot) | Higher than this compound | [15] |
| This compound | Ovalbumin (OVA) | IL-17 producing cells (ELISpot) | Lower than c-di-AMP | [15] |
Cytokine Induction
| Adjuvant | Cell Type | Cytokine | Result | Reference |
| c-di-AMP | Mouse Splenocytes | IFN-β | Higher than c-di-GMP | [16] |
| 3'3'-cGAMP * | Mouse Splenocytes | IFN-β | Higher than c-di-GMP | [16] |
| This compound | Human PBMCs | IFN-α, IFN-γ | High levels induced | [14] |
| c-di-AMP | Mouse Splenocytes | IL-1β, IL-6, TNF-α | Potent induction | [17] |
*Note: 3'3'-cGAMP is another bacterial CDN, and this data further supports the potent type I IFN-inducing capacity of bacterial-derived CDNs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate adjuvant performance.
Figure 2: General experimental workflow for adjuvant evaluation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibody Titers
Objective: To quantify the concentration of antigen-specific antibodies (e.g., IgG1, IgG2a) in the serum of immunized animals.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Serum samples from immunized and control animals
-
Detection antibodies: HRP-conjugated anti-mouse IgG1 and IgG2a
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Antigen Coating: Dilute the recombinant antigen to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Prepare serial dilutions of serum samples in blocking buffer. Add 100 µL of diluted serum to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value twice that of the background.
Enzyme-Linked Immunospot (ELISpot) Assay for Antigen-Specific T-Cell Responses
Objective: To enumerate antigen-specific cytokine-secreting T-cells (e.g., IFN-γ, IL-4) at the single-cell level.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-cytokine capture antibody (e.g., anti-mouse IFN-γ)
-
Splenocytes from immunized and control animals
-
Antigenic peptide or protein for restimulation
-
Complete RPMI-1640 medium
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
AEC or BCIP/NBT substrate
-
ELISpot reader
Protocol:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile PBS. Coat the wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 30 minutes at 37°C.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes. Add 2x10⁵ to 5x10⁵ cells per well. Add the antigenic peptide (e.g., 10 µg/mL) or protein to the appropriate wells. Include positive (e.g., Concanavalin A) and negative (medium only) controls. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal: Wash the plate to remove cells.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for spot development (10-30 minutes). Stop the reaction by washing with distilled water.
-
Data Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Results are expressed as the number of spot-forming units (SFU) per million cells.
Luminex Assay for Multiplex Cytokine Profiling
Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in serum or cell culture supernatants.
Materials:
-
Luminex multiplex cytokine assay kit (beads, detection antibodies, standards)
-
Serum samples or cell culture supernatants
-
Luminex instrument (e.g., MAGPIX®, Luminex 200™)
-
Assay buffer
-
Wash buffer
Protocol:
-
Reagent Preparation: Prepare the antibody-coupled magnetic beads, detection antibodies, and cytokine standards according to the kit manufacturer's instructions.
-
Assay Plate Preparation: Add the bead mixture to each well of a 96-well plate. Wash the beads using a magnetic plate washer.
-
Sample and Standard Incubation: Add standards and samples to the appropriate wells. Incubate on a plate shaker for 2 hours at room temperature.
-
Washing: Wash the beads three times.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker for 1 hour at room temperature.
-
Streptavidin-PE Incubation: Wash the beads and add Streptavidin-PE. Incubate on a plate shaker for 30 minutes at room temperature.
-
Data Acquisition: Wash the beads and resuspend in sheath fluid. Acquire data on a Luminex instrument.
-
Data Analysis: Analyze the data using the Luminex software to determine the concentration of each cytokine in the samples based on the standard curves.
Conclusion
Both this compound and c-di-AMP are potent adjuvants that effectively stimulate the STING pathway to enhance innate and adaptive immune responses. The choice between them may depend on the specific application and desired immune outcome.
-
c-di-AMP , as a bacterial CDN, appears to be a particularly strong inducer of mucosal immunity, potentially leading to higher IgA and systemic IgG1 responses when administered mucosally. It has also demonstrated robust induction of Th1 and Th17 responses.
-
This compound , the endogenous mammalian STING agonist, is a powerful inducer of type I interferons and has been shown to effectively boost antigen-specific CD8+ T-cell responses, making it a strong candidate for therapeutic cancer vaccines and antiviral therapies.
Further head-to-head comparative studies across various antigens, delivery systems, and disease models are warranted to fully elucidate the nuanced differences in their adjuvant properties. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.
References
- 1. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iterative selection of lipid nanoparticle vaccine adjuvants for rapid elicitation of tumoricidal CD8⁺ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mucosal adjuvant cyclic di-GMP enhances antigen uptake and selectively activates pinocytosis-efficient cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminex inflammatory cytokine assay | Sigma-Aldrich [sigmaaldrich.com]
- 5. In vivo Synthesis of Cyclic-di-GMP Using a Recombinant Adenovirus Preferentially Improves Adaptive Immune Responses Against Extracellular Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openagrar.de [openagrar.de]
- 7. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclic dinucleotide 2′3′-cGAMP induces a broad antibacterial and antiviral response in the sea anemone Nematostella vectensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of the cultured ELISpot/Fluorospot technique for the selective investigation of SARS-CoV-2 reactive central memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimising the quantification of cytokines present at low concentrations in small human mucosal tissue samples using Luminex assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - The STING ligand cGAMP potentiates the efficacy of vaccine-induced CD8+ T cells [insight.jci.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
A Researcher's Guide to Antibody Cross-Reactivity in 2',3'-cGAMP Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is critical for understanding the intricacies of the cGAS-STING pathway and its role in innate immunity, autoimmune diseases, and oncology. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a widely used method for this purpose. However, the specificity of the antibodies employed in these assays is paramount to ensure that the results are not skewed by cross-reactivity with other structurally similar molecules. This guide provides a comparative analysis of the antibody cross-reactivity in commercially available this compound immunoassays, supported by experimental data and detailed protocols.
The cGAS-STING Pathway: The Importance of Specific this compound Detection
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger this compound. This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. STING activation initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, which collectively orchestrate an antimicrobial and antitumor immune response.
Given the central role of this compound in this pathway, its precise measurement is essential for studying pathway activation, screening for novel therapeutic modulators, and understanding disease pathogenesis. The presence of other cyclic dinucleotides and related molecules in biological samples necessitates the use of highly specific antibodies in immunoassays to avoid erroneous quantification.
Comparison of Antibody Cross-Reactivity in Commercial this compound ELISA Kits
The following tables summarize the manufacturer-provided cross-reactivity data for popular this compound competitive ELISA kits. The data is presented as the percentage of cross-reactivity, which indicates the extent to which the antibody binds to molecules other than this compound. A lower percentage signifies higher specificity.
Table 1: Cross-Reactivity Data for Cayman Chemical this compound ELISA Kit (Item No. 501700) [1]
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| 2',2'-cGAMP | 0.8% |
| 3',3'-cGAMP | <0.01% |
| c-di-AMP | <0.01% |
| c-di-GMP | <0.01% |
| cGMP | <0.01% |
| cAMP | <0.01% |
| ATP | <0.01% |
| GTP | <0.01% |
Table 2: Cross-Reactivity Data for Invitrogen 2',3'-Cyclic GAMP Competitive ELISA Kit (Catalog # EIAGAMP) [2]
| Sample | Cross-Reactivity (%) |
| This compound | 100% |
| 2',2'-cGAMP (synthetic) | 1.97% |
| 3',3'-cGAMP (bacterial) | 0.03% |
| 2',3'-c-di-AMP (synthetic) | <0.01% |
| cAMP | <0.01% |
| cGMP | <0.01% |
| ATP | <0.01% |
Arbor Assays DetectX® 2',3'-Cyclic GAMP ELISA Kit (K067-H1)
While the product manual for the Arbor Assays DetectX® 2',3'-Cyclic GAMP ELISA Kit emphasizes its use for the "specific quantification of this compound," a quantitative cross-reactivity data table was not available in the provided documentation at the time of this review. Researchers are encouraged to contact the manufacturer directly for the most up-to-date specificity data.
Experimental Protocols
The determination of antibody cross-reactivity in a competitive ELISA format is a crucial validation step. The general workflow for such an experiment is outlined below.
Principle of Competitive ELISA for this compound Detection
The this compound immunoassays from the compared manufacturers are all based on the principle of competitive ELISA.[2] In this format, a known amount of this compound conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP) competes with the this compound present in the sample or standard for a limited number of binding sites on a highly specific anti-2',3'-cGAMP antibody. The antibody-antigen complex is then captured on a microplate pre-coated with a secondary antibody (e.g., anti-rabbit IgG). After a washing step to remove unbound components, a substrate solution is added. The enzyme on the captured conjugated this compound catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of this compound in the sample; a higher concentration of this compound in the sample will result in less binding of the enzyme-conjugated this compound and thus a weaker color signal.
Protocol for Determining Cross-Reactivity
The cross-reactivity of an antibody in a competitive ELISA is determined by comparing the concentration of the cross-reacting compound required to displace 50% of the labeled antigen (the IC50) with the IC50 of the target analyte (this compound). The general steps are as follows:
-
Prepare Standard Curves: A standard curve for this compound is generated by preparing a serial dilution of a known concentration of this compound and running it in the ELISA as described in the kit protocol.
-
Prepare Test Compound Curves: For each potential cross-reactant, a serial dilution is prepared and run in the assay in the same manner as the this compound standard.
-
Determine IC50 Values: The absorbance data for both the this compound standard and the test compounds are plotted against their respective concentrations. A four-parameter logistic curve fit is typically used to determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate Percentage Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
This calculation provides a quantitative measure of the antibody's affinity for the test compound relative to its affinity for this compound.
Conclusion and Recommendations
The data presented in this guide highlights that commercially available this compound ELISA kits from Cayman Chemical and Invitrogen demonstrate high specificity for this compound, with minimal cross-reactivity to other closely related cyclic dinucleotides and nucleotides. Both manufacturers report very low cross-reactivity for 3',3'-cGAMP, c-di-AMP, and c-di-GMP, which is crucial for accurately measuring this compound in biological samples where these other molecules may be present.
The Cayman Chemical and Invitrogen kits show minor cross-reactivity with the synthetic 2',2'-cGAMP isomer, with reported values of 0.8% and 1.97%, respectively.[1][2] While this level of cross-reactivity is low, it is a factor to consider for researchers working with this specific isomer.
References
Navigating the Second Messenger Maze: A Comparative Guide to 2',3'-cGAMP Detection Methods
The discovery of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) as a critical second messenger in the cGAS-STING pathway has opened new avenues for research in innate immunity, oncology, and autoimmune disorders. The accurate detection and quantification of this molecule are paramount for researchers and drug development professionals. This guide provides an objective comparison of the leading methods for this compound detection, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The cGAS-STING Signaling Pathway: A Visual Overview
The cGAS-STING pathway is a key component of the innate immune system responsible for detecting cytosolic DNA. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and catalyzes the synthesis of this compound from ATP and GTP. This second messenger then binds to the adaptor protein, Stimulator of Interferon Genes (STING), located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to gene induction.
Comparison of this compound Detection Methods
Several methods are available for the quantification of this compound, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or absolute quantification.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | cGAMP-Luc (Coupled Enzyme Luciferase Assay) | Transcreener® FP/TR-FRET Assay |
| Principle | Competitive immunoassay using a specific antibody. | Separation by chromatography and detection by mass-to-charge ratio. | Enzymatic conversion of this compound to AMP, followed by a luciferase-based AMP detection. | Competitive binding of this compound and a fluorescent tracer to a specific antibody, detected by fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). |
| Sensitivity (LLOD) | ~9.6 pg/mL (Cayman Chemical)[1][2][3]; 0.048 pmol/mL (Invitrogen)[4] | ~4 nM[5] | ~26 nM in cell lysates[5] | Low nanomolar range[6] |
| Assay Range | 6.1 - 100,000 pg/mL (Cayman Chemical)[3]; 0.08 - 20 pmol/mL (Invitrogen)[4] | Wide dynamic range[5] | Wide dynamic range (low nM to high µM)[5] | 0.5 µM - 100 µM[7] |
| Specificity | High, with minimal cross-reactivity to other cyclic dinucleotides.[1][8] | Very high, can distinguish between different cGAMP isomers. | High, dependent on the specificity of the ENPP1 enzyme. | High, antibody is highly selective for this compound.[7] |
| Throughput | Moderate to high. | Low. | High. | High. |
| Cost | Relatively low to moderate per sample. | High (instrumentation and expertise). | Economical.[9] | Moderate. |
| Ease of Use | Relatively simple, standard laboratory equipment. | Requires specialized equipment and expertise. | Multi-step but amenable to automation. | Simple "add-and-read" format.[6] |
| Sample Type | Cell lysates, tissue extracts, tissue culture media, plasma, serum.[3][10] | Cell lysates, tissues. | Conditioned media, cell lysates, plasma.[5] | Biochemical reactions.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these detection assays. Below are generalized protocols for the key methods discussed.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a competitive ELISA. Specific details may vary between commercial kits.
Materials:
-
This compound ELISA Kit (containing pre-coated plate, this compound standard, specific antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
-
Samples (cell lysates, tissue homogenates, etc.)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve.
-
Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Competitive Binding: Add the this compound-specific antibody to each well. Then, add the HRP-conjugated this compound. Incubate for the time specified in the manual (typically 2 hours to overnight).[11][12] During this incubation, the free this compound in the sample and the HRP-conjugated this compound compete for binding to the primary antibody.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[4]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of this compound in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for this compound quantification by LC-MS/MS.
Materials:
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
-
This compound analytical standard
-
Internal standard (e.g., isotope-labeled this compound)
-
Sample extraction reagents (e.g., methanol, chloroform)
Procedure:
-
Sample Preparation:
-
Homogenize cell or tissue samples.
-
Perform a liquid-liquid or solid-phase extraction to isolate small molecules, including this compound.
-
Add an internal standard to the samples and standards to correct for matrix effects and variations in sample processing.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the LC column.
-
Use a gradient elution program with the appropriate mobile phases to separate this compound from other sample components.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for this compound and one or more specific product ions for quantification and confirmation. For this compound, a unique product ion at m/z 476.1 can be used for fingerprinting.[13]
-
-
Data Analysis:
-
Generate a standard curve by analyzing the this compound standards.
-
Quantify the amount of this compound in the samples by comparing the peak areas of the analyte to the internal standard and interpolating from the standard curve.
-
cGAMP-Luc Coupled Enzyme Luciferase Assay
This protocol is based on the described cGAMP-Luc assay.[5]
Materials:
-
ENPP1 enzyme
-
AMP-Glo™ Assay kit (or similar luciferase-based AMP detection kit)
-
Luminometer
-
384-well plates
-
Samples containing this compound
Procedure:
-
ENPP1 Digestion:
-
AMP Detection:
-
Follow the protocol for the luciferase-based AMP detection kit. This typically involves a series of enzymatic reactions that convert AMP to ATP.
-
The final step involves the addition of a luciferase/luciferin reagent that produces a luminescent signal proportional to the amount of ATP, and therefore the initial amount of AMP.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound that have undergone the same enzymatic treatment.
-
Determine the concentration of this compound in the samples by comparing their luminescence signals to the standard curve. To ensure specificity, a control reaction without ENPP1 can be run, and the difference in luminescence can be used for quantification.[5]
-
Transcreener® FP/TR-FRET Assay
This is a generalized protocol for the Transcreener® cGAMP assays.
Materials:
-
Transcreener® cGAMP Assay Kit (containing antibody, fluorescent tracer, and stop & detect buffer)
-
Fluorescence plate reader capable of measuring FP or TR-FRET
-
Low-volume 384-well plates
-
Samples from cGAS enzyme reactions
Procedure:
-
cGAS Enzyme Reaction: Perform the cGAS enzyme reaction in a suitable buffer containing ATP, GTP, and the DNA activator.
-
Detection Mix Preparation: Prepare the detection mix by combining the Transcreener® cGAMP antibody and the fluorescent tracer in the provided stop & detect buffer.
-
Assay Execution:
-
Add the detection mix to the completed cGAS enzyme reaction. The stop buffer will halt the enzymatic reaction.
-
Incubate the plate at room temperature for the time specified in the manual (typically 60-90 minutes) to allow the competitive binding to reach equilibrium.[7]
-
-
Data Acquisition: Read the fluorescence polarization or TR-FRET signal on a compatible plate reader.
-
Data Analysis:
-
The signal (mP for FP or ratio for TR-FRET) will be inversely proportional to the amount of this compound produced in the enzymatic reaction.
-
A standard curve can be generated using known concentrations of this compound to convert the fluorescence signal to the concentration of the product.
-
Logical Workflow for Method Selection
The selection of an appropriate this compound detection method is a critical decision in the experimental design process. The following diagram illustrates a logical workflow to guide researchers in choosing the most suitable assay based on their specific needs.
Caption: A decision-making workflow for choosing a this compound detection method.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 5. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Transcreener® cGAMP cGAS FP Assay Technical Manual [protocols.io]
- 8. youtube.com [youtube.com]
- 9. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. arborassays.com [arborassays.com]
- 12. Cambridge Bioscience: 2'3'-cGAMP ELISA [bioscience.co.uk]
- 13. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2',3'-cGAMP Analogs in Activating STING
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway is a critical process in the innate immune response to cytosolic DNA, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. The endogenous STING agonist, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), has paved the way for the development of numerous synthetic analogs designed to enhance potency, stability, and cellular permeability. This guide provides an objective comparison of the efficacy of various this compound analogs, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Data Presentation: Quantitative Comparison of this compound Analog Efficacy
The efficacy of this compound analogs can be quantified through their binding affinity to the STING protein and their functional potency in cellular assays. The following tables summarize key quantitative data for a selection of natural and synthetic analogs.
Table 1: Binding Affinity of this compound Analogs to Human STING
Binding affinity, represented by the dissociation constant (KD), is a direct measure of the strength of the interaction between an analog and the STING protein. A lower KD value indicates a higher binding affinity. The data below was obtained using surface plasmon resonance (SPR).
| Analog | KD (μM) |
| This compound | 0.543 |
| Compound 8d | 0.038 |
| Analog 8a | 0.137 |
| Analog 8b | 0.089 |
| Analog 8c | 0.052 |
Note: Analogs 8a, 8b, 8c, and 8d are novel synthesized 2',3'-cyclic dinucleotides with modifications to the ribose and nucleobase moieties as described in the cited literature.
Table 2: Functional Potency of this compound Analogs in THP-1 Cells
The functional potency of STING agonists is often determined by their half-maximal effective concentration (EC50) in inducing a downstream response, such as the activation of the IRF3 or NF-κB pathways. A lower EC50 value indicates greater potency. The following data was generated using a THP-1 dual reporter cell line that measures the activity of both IRF3 and NF-κB.
| Analog | IRF3 Activation EC50 (μM) | NF-κB Activation EC50 (μM) | Reference |
| This compound | >10 | >10 | |
| ADU-S100 | 3.0 ± 0.4 | 8.9 ± 0.1 | |
| SB 11285 | 0.085 ± 0.003 | 0.13 ± 0.01 |
Note: ADU-S100 is a clinically evaluated synthetic cyclic dinucleotide analog. SB 11285 is another novel synthetic STING agonist.
Mandatory Visualization
STING Signaling Pathway
Caption: Figure 1. The cGAS-STING Signaling Pathway.
Experimental Workflow for Comparing this compound Analog Efficacy
Caption: Figure 2. Experimental Workflow for Efficacy Comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments used to assess the efficacy of this compound analogs.
Surface Plasmon Resonance (SPR) for Binding Affinity (KD) Determination
This protocol outlines the steps to measure the binding affinity of this compound analogs to purified STING protein.
Materials:
-
Recombinant human STING (C-terminal domain, residues 139-379) protein
-
This compound analogs
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of STING Protein:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified human STING protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a serial dilution of each this compound analog in running buffer (e.g., concentrations ranging from 0.1 to 10 µM).
-
Inject the analog solutions over the immobilized STING surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each analog injection if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
-
Luciferase Reporter Assay for Functional Potency (EC50)
This assay measures the ability of this compound analogs to induce the transcription of an interferon-stimulated response element (ISRE)-driven luciferase reporter gene in a cellular context.
Materials:
-
THP-1 Dual™ Cells (InvivoGen), which contain two reporter genes for NF-κB (secreted embryonic alkaline phosphatase - SEAP) and IRF3 (secreted Lucia luciferase).
-
This compound analogs
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
QUANTI-Luc™ and QUANTI-Blue™ detection reagents (InvivoGen)
-
Luminometer and spectrophotometer
Procedure:
-
Cell Seeding:
-
Plate THP-1 Dual™ cells in a 96-well plate at a density of approximately 1 x 105 cells per well.
-
-
Analog Treatment:
-
Prepare serial dilutions of each this compound analog in cell culture medium.
-
Add the diluted analogs to the cells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Reporter Gene Assay:
-
IRF3 Activity (Lucia Luciferase):
-
Transfer a small volume of the cell culture supernatant to a white 96-well plate.
-
Add QUANTI-Luc™ reagent and immediately measure the luminescence using a luminometer.
-
-
NF-κB Activity (SEAP):
-
Transfer a small volume of the cell culture supernatant to a flat-bottom 96-well plate.
-
Add QUANTI-Blue™ Solution and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
-
Data Analysis:
-
Normalize the reporter activity to the vehicle control.
-
Plot the dose-response curves and use a non-linear regression model to calculate the EC50 value for each analog.
-
Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation of key downstream signaling proteins, such as IRF3 and TBK1, as a direct indicator of STING pathway activation.
Materials:
-
THP-1 cells or other suitable immune cells
-
This compound analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-IRF3 (Ser396), total IRF3, phospho-TBK1 (Ser172), total TBK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells and treat with different concentrations of this compound analogs for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.
-
By employing these standardized protocols and comparing the resulting quantitative data, researchers can effectively evaluate and rank the efficacy of novel this compound analogs, facilitating the selection of the most promising candidates for further preclinical and clinical development.
Validating STING-Dependent Effects of 2',3'-cGAMP Using Knockout Cells: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the STING (Stimulator of Interferon Genes)-dependent effects of its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). We will explore the use of STING knockout (KO) cells as a crucial tool for confirming the specificity of this compound's biological activities and provide supporting experimental data and detailed protocols.
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3] Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger this compound.[1][2][3][4] This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident protein.[1][3][5][6] STING activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately mounting an antiviral and antitumor response.[2][6][7][8][9]
Given the therapeutic potential of modulating the STING pathway, it is imperative to validate that the observed effects of this compound are indeed mediated by STING. The use of STING knockout cells provides a definitive negative control to demonstrate this dependency.
The cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway follows a well-defined sequence of events. Cytosolic dsDNA, from pathogens or damaged host cells, is recognized by cGAS, which then synthesizes this compound from ATP and GTP.[1][2][3] this compound acts as a second messenger, binding directly to the STING dimer on the endoplasmic reticulum (ER).[3][5][6] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][5][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[2][4][5][7][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons.[1][5][7] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[5][6][7][9]
Experimental Validation Using STING Knockout Cells
To confirm that the biological effects of this compound are mediated through STING, a comparative analysis using wild-type (WT) and STING knockout (KO) cells is essential. The fundamental principle is that in the absence of STING, the signaling cascade initiated by this compound will be abrogated.
Quantitative Data Comparison
The following tables summarize the expected quantitative outcomes from key experiments comparing the response of WT and STING KO cells to this compound stimulation.
Table 1: Phosphorylation of Key Signaling Proteins
| Cell Line | Treatment | p-TBK1 (Ser172) Level (Relative to untreated WT) | p-IRF3 (Ser366) Level (Relative to untreated WT) |
| Wild-Type | Untreated | 1.0 | 1.0 |
| This compound | > 10-fold increase | > 15-fold increase | |
| STING KO | Untreated | 1.0 | 1.0 |
| This compound | No significant change | No significant change |
Table 2: Gene Expression of Interferon-Stimulated Genes (ISGs)
| Cell Line | Treatment | IFNB1 mRNA Fold Change (vs. untreated WT) | ISG15 mRNA Fold Change (vs. untreated WT) | CXCL10 mRNA Fold Change (vs. untreated WT) |
| Wild-Type | Untreated | 1.0 | 1.0 | 1.0 |
| This compound | > 100-fold increase | > 50-fold increase | > 80-fold increase | |
| STING KO | Untreated | 1.0 | 1.0 | 1.0 |
| This compound | No significant change | No significant change | No significant change |
Table 3: Secretion of Type I Interferon
| Cell Line | Treatment | IFN-β Concentration (pg/mL) |
| Wild-Type | Untreated | < 10 |
| This compound | > 500 | |
| STING KO | Untreated | < 10 |
| This compound | < 10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these validation experiments.
Cell Culture and Stimulation
-
Culture wild-type and STING knockout cells (e.g., THP-1, MEFs, or BMDMs) in appropriate media and conditions.[11]
-
Seed cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Stimulate the cells with a range of concentrations of this compound (e.g., 0.1-10 µg/mL) for a specified time (e.g., 4-6 hours for signaling studies, 16-24 hours for cytokine analysis).[12] For intracellular delivery, transfection reagents like Lipofectamine are often used.[10][13]
-
Include an untreated control for both WT and STING KO cells.
Western Blotting for Phosphorylated Proteins
-
After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172), p-IRF3 (Ser366), total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
-
Following stimulation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (IFNB1, ISG15, CXCL10) and a housekeeping gene (e.g., GAPDH or ACTB).[12]
-
Calculate the relative gene expression using the ΔΔCt method.[12]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Collect the cell culture supernatants after the stimulation period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform an ELISA for IFN-β according to the manufacturer's instructions.[12][14]
-
Measure the absorbance using a plate reader and calculate the concentration of IFN-β based on a standard curve.[12]
Logical Framework for Validation
The use of STING knockout cells provides a clear logical framework for validating the on-target effects of this compound.
Alternative Validation Methods
While STING knockout cells are the gold standard, other methods can provide supporting evidence:
-
RNA interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably knock down STING expression. This approach is useful when generating a full knockout cell line is not feasible.
-
Pharmacological Inhibition: Small molecule inhibitors of STING or downstream signaling components like TBK1 can be used to block the pathway. However, the specificity of these inhibitors must be carefully considered.
-
STING-Deficient Mouse Models: In vivo studies using STING knockout mice are crucial for validating the STING-dependent effects of this compound in a whole-organism context.[14][15][16][17][18]
Conclusion
The validation of STING-dependent effects of this compound is a critical step in both basic research and the development of novel immunotherapies. The use of STING knockout cells, in conjunction with the quantitative assays described in this guide, provides a robust and reliable framework for confirming the on-target activity of this important second messenger. By following these methodologies, researchers can ensure the specificity of their findings and contribute to the growing understanding of the cGAS-STING pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. invivogen.com [invivogen.com]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models for the Study of Nucleic Acid Immunity: Novel Tools and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9-Induced Knockout of Sting Increases Susceptibility of Zebrafish to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Interferon Induction: 2',3'-cGAMP vs. dsDNA Transfection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The induction of a potent type I interferon (IFN) response is a cornerstone of innate immunity and a key strategy in the development of novel vaccines and cancer immunotherapies. Two of the most powerful stimuli used in research and preclinical studies to achieve this are the direct delivery of the second messenger molecule 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the transfection of double-stranded DNA (dsDNA). Both methods converge on the STING (Stimulator of Interferon Genes) pathway, yet they initiate the signaling cascade at different points. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their specific needs.
Mechanism of Action: A Tale of Two Entry Points
The induction of a type I interferon response by both dsDNA and this compound is mediated by the cGAS-STING signaling pathway. However, they activate this pathway at distinct steps.
dsDNA Transfection: When exogenous dsDNA is introduced into the cytoplasm of a cell, it is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[1][2] This binding event activates cGAS, which then catalyzes the synthesis of this compound from ATP and GTP.[1][2] this compound then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum.[1][2]
This compound Delivery: In contrast, the direct delivery of this compound into the cell bypasses the need for cGAS activation. It directly binds to and activates STING, initiating the downstream signaling cascade. This makes this compound a more direct and specific activator of STING.
The activation of STING, whether by cGAS-produced or exogenously supplied this compound, triggers a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β, and other pro-inflammatory cytokines.
Performance Comparison: Potency and Kinetics
It is important to note that the magnitude and kinetics of the interferon response are highly dependent on the cell type, the delivery method, and the concentration of the stimulus used. The following table summarizes representative quantitative data from different studies to provide a general comparison.
| Parameter | dsDNA Transfection | This compound Delivery | Key Considerations |
| Potency | High. Can induce a robust IFN-β response. | Very High. Often considered a more direct and potent activator of STING. | Potency is influenced by the efficiency of the transfection or delivery reagent. |
| Typical IFN-β mRNA Induction | >100-fold increase over baseline. | Can induce a strong IFN-β mRNA response, with some studies showing dose-dependent increases. | Cell type and the specific dsDNA sequence or this compound concentration are critical variables. |
| Typical IFN Protein Production | Can lead to significant secretion of IFN-β into the supernatant. | Can induce high levels of IFN-α and IFN-β protein. | Protein levels are a downstream consequence of mRNA induction and are subject to translational and post-translational regulation. |
| Kinetics of Response | IFN-β mRNA levels typically peak between 4 to 8 hours post-transfection. | The response can be rapid, with IRF3 phosphorylation detectable within hours of stimulation. | The kinetics can be influenced by the time required for uptake and sensing of dsDNA versus the more direct action of this compound. |
Note: The values presented in this table are illustrative and are drawn from multiple studies with varying experimental conditions. A direct comparison of the absolute values between the two methods should be made with caution. The primary takeaway is that both are highly effective inducers of the interferon response.
Experimental Protocols
The following are generalized protocols for inducing an interferon response using dsDNA transfection and this compound delivery. Researchers should optimize these protocols for their specific cell type and experimental setup.
Protocol 1: Interferon Induction by dsDNA Transfection
1. Preparation of dsDNA:
-
Use a commercially available, endotoxin-free plasmid DNA or a long dsDNA molecule such as poly(dA:dT).
-
Alternatively, PCR-amplified long dsDNA fragments can be used.
-
Ensure the dsDNA is sterile and free of contaminants.
2. Cell Culture:
-
Plate cells (e.g., THP-1 monocytes, murine macrophages, or fibroblasts) in a suitable culture vessel to achieve 70-80% confluency on the day of transfection.
3. Transfection:
-
Use a commercial transfection reagent suitable for delivering nucleic acids to the cytoplasm (e.g., Lipofectamine 2000, FuGENE HD, or nucleofection).
-
Prepare the dsDNA-transfection reagent complexes according to the manufacturer's protocol. A common starting concentration for dsDNA is 1-2 µg per well in a 6-well plate.
-
Add the complexes to the cells and incubate for 4-24 hours. The optimal incubation time should be determined empirically.
4. Analysis of Interferon Response:
-
Quantitative Real-Time PCR (qPCR):
-
At the desired time points (e.g., 4, 8, 12, 24 hours), harvest the cells and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for IFN-β and interferon-stimulated genes (ISGs) like ISG15, MX1, or OAS1.
-
Normalize the expression data to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant at various time points.
-
Use a commercial ELISA kit to quantify the concentration of secreted IFN-α or IFN-β.
-
Protocol 2: Interferon Induction by this compound Delivery
1. Preparation of this compound:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to a desired stock concentration.
2. Cell Culture:
-
Plate cells as described in Protocol 1.
3. Delivery of this compound:
-
Permeabilization: Use a digitonin-based permeabilization protocol to allow this compound to enter the cytoplasm. Briefly, wash the cells with a buffer containing a low concentration of digitonin (e.g., 10-50 µg/mL) for a short period (e.g., 5-10 minutes) in the presence of this compound (a typical starting concentration is 1-10 µM).
-
Transfection: Alternatively, use a suitable transfection reagent to deliver this compound into the cells, following a similar procedure as for dsDNA transfection.
-
Electroporation: Electroporation can also be an effective method for introducing this compound into cells.
4. Analysis of Interferon Response:
-
Follow the same procedures for qPCR and ELISA as described in Protocol 1 to quantify IFN-β and ISG mRNA levels and secreted IFN-α/β protein.
Conclusion and Recommendations
Both dsDNA transfection and this compound delivery are highly effective methods for inducing a robust type I interferon response through the activation of the STING pathway. The choice between the two will depend on the specific research question and experimental context.
-
dsDNA transfection is a valuable tool for studying the entire cGAS-STING signaling axis, from initial DNA sensing to downstream interferon production. It is particularly relevant for mimicking viral infections or cellular damage where cytosolic DNA is the primary trigger.
-
This compound delivery offers a more direct and specific activation of STING, bypassing the need for cGAS. This makes it an excellent tool for dissecting the downstream events of STING activation and for applications where a potent and rapid interferon response is desired without the complexities of DNA transfection.
For researchers in drug development, this compound and its analogs are of particular interest as potential vaccine adjuvants and immunotherapeutic agents due to their direct and potent activation of the innate immune system.
Ultimately, the selection of the appropriate stimulus requires careful consideration of the experimental goals. By understanding the distinct mechanisms of action and employing optimized protocols, researchers can effectively harness the power of the cGAS-STING pathway to advance our understanding of innate immunity and develop next-generation therapies.
References
Unveiling the Binding Landscape: A Comparative Guide to 2',3'-cGAMP Affinity for STING Variants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) Binding Affinities to Various Stimulator of Interferon Genes (STING) Protein Variants, Supported by Experimental Data.
The interaction between the second messenger this compound and the endoplasmic reticulum-resident protein STING is a critical activation step in the innate immune response to cytosolic DNA. This signaling axis has emerged as a promising target for therapeutic intervention in a range of diseases, from infectious diseases and cancer to autoimmune disorders. Genetic variations in the STING protein can significantly influence its binding affinity for this compound, thereby altering downstream signaling and immune activation. This guide provides a comparative analysis of the binding affinities of this compound to different human and mouse STING variants, presenting key quantitative data and the experimental methodologies used to obtain them.
Comparative Binding Affinities of this compound to STING Variants
The binding affinity of this compound to STING is typically quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. Isothermal Titration Calorimetry (ITC) is a widely used technique to directly measure the thermodynamic parameters of this binding event, including the Kd. The following table summarizes the reported Kd values for the interaction of this compound with several common human and mouse STING variants.
| STING Variant | Species | Method | This compound Kd (µM) | Reference |
| hSTINGH232 | Human | ITC | 5.3 | [1] |
| hSTINGR232 | Human | ITC | 0.11 | [1] |
| hSTINGA230/R232 | Human | ITC | 0.16 | [1] |
| mSTINGR231 | Mouse | ITC | ~0.1 - 0.3 | [1] |
| mSTINGA231 | Mouse | ITC | 0.34 | [1] |
| STING-β | Human | Pull-down | Not Quantified | [2][3] |
Note: The binding of this compound to the novel transcript isoform STING-β has been confirmed, but quantitative Kd values from ITC or SPR are not yet widely available.[2][3]
Experimental Methodologies
The determination of binding affinities between this compound and STING variants relies on precise biophysical techniques. The most common methods cited in the literature are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
General Protocol:
-
Sample Preparation:
-
Purified recombinant STING protein (typically the cytosolic ligand-binding domain, e.g., amino acids 140-379) is extensively dialyzed against a specific ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
A concentrated solution of this compound is prepared in the final dialysis buffer to minimize heat changes due to buffer mismatch.
-
-
ITC Experiment:
-
The STING protein solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small, sequential injections of this compound into the STING solution are performed at a constant temperature.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry, and enthalpy of the interaction.
-
Figure 1. General workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (STING protein) immobilized on a sensor surface in real-time. This method can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff/kon).
General Protocol:
-
Sensor Chip Preparation:
-
A suitable sensor chip (e.g., a CM5 sensor chip) is activated.
-
Purified STING protein is immobilized onto the sensor chip surface via amine coupling or another suitable method.
-
The surface is then deactivated to block any remaining reactive groups.
-
-
SPR Measurement:
-
A running buffer (e.g., HBS-EP buffer) is continuously flowed over the sensor surface to establish a stable baseline.
-
Different concentrations of this compound are injected sequentially over the STING-immobilized surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is monitored in real-time as a response unit (RU).
-
Following the association phase, the running buffer is flowed again to monitor the dissociation of this compound.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates.
-
The Kd is then calculated from the ratio of koff to kon.
-
cGAS-STING Signaling Pathway
The binding of this compound to STING is the pivotal event that initiates a downstream signaling cascade, leading to the production of type I interferons and other inflammatory cytokines.[4]
Figure 2. The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
This guide provides a foundational understanding of the binding affinities of this compound to various STING variants. The presented data and methodologies are crucial for researchers in the field of innate immunity and for professionals involved in the development of novel therapeutics targeting the STING pathway. Further research into the binding kinetics and thermodynamics of a broader range of STING variants will continue to illuminate the intricate regulation of this vital immune signaling pathway.
References
Safety Operating Guide
Navigating the Disposal of 2',3'-cGAMP: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals working with the signaling molecule 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP), clear guidance on its disposal is essential. While specific disposal protocols for this compound are not extensively detailed in public records, a comprehensive disposal plan can be formulated by applying general principles of laboratory chemical waste management to the known properties of this molecule.
Understanding this compound: Key Properties for Handling and Disposal
This compound is an endogenous second messenger in mammalian cells that plays a crucial role in the innate immune response by activating the STING (stimulator of interferon genes) pathway.[1][2][3][4][5] It is a cyclic dinucleotide produced in response to cytoplasmic DNA.[1][2][3][4][5] For disposal purposes, it is important to consider its form, stability, and biological activity. Typically supplied as a white to off-white lyophilized solid, it is stable when stored at -20°C.[6]
| Property | Value | Source |
| Molecular Formula | C20H24N10O13P2 (free acid) | [6] |
| Molecular Weight | 674.42 g/mol (free acid) | [6] |
| Appearance | White to off-white solid | [6] |
| Storage Temperature | -20°C | [1][6] |
| Biological Activity | STING agonist, inducer of type I interferons | [1][2][3] |
Procedural Guidance: Step-by-Step Disposal of this compound
The following step-by-step procedure is based on established guidelines for the disposal of non-hazardous and biologically active chemical waste in a laboratory setting.[7][8][9][10][11]
Step 1: Waste Identification and Segregation
-
Identify: Classify all materials containing this compound as chemical waste. This includes unused stock, expired reagents, contaminated labware (e.g., pipette tips, tubes), and solutions.
-
Segregate: Do not mix this compound waste with other waste streams such as general trash, sharps, or radioactive waste.[7][11] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[7]
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible waste container.[7] For solid waste, a clearly labeled bag or container is appropriate. For liquid waste, use a sealed container.
-
Labeling: Clearly label the waste container with "this compound waste" and include the concentration (if in solution) and the date.[11] Ensure the label is legible and securely attached.
Step 3: In-Lab Storage
-
Location: Store the sealed waste container in a designated and secure area within the laboratory, away from general work areas.
-
Compatibility: Ensure the storage location does not contain incompatible chemicals that could react with the waste.
Step 4: Disposal Request and Collection
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Professional Disposal: Arrange for a licensed waste disposal service to collect, treat, and dispose of the laboratory waste.[11]
Principles of Chemical Inactivation
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | STING agonist | Endogenous Metabolite | IFN | TargetMol [targetmol.com]
- 2. This compound | AAT Bioquest [aatbio.com]
- 3. This compound Sodium Salt | STING activator | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, Cyclic Di- and Tri-Nucleotides - Jena Bioscience [jenabioscience.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. businesswaste.co.uk [businesswaste.co.uk]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 2',3'-cGAMP
Essential Safety and Handling Guide for 2',3'-cGAMP
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (Cyclic GMP-AMP). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of the product.
Product Information and Properties
This compound is a cyclic dinucleotide that acts as a second messenger in the innate immune system by activating the STING (stimulator of interferon genes) pathway.[1][2][3] While it is a key molecule in immunology and cancer research, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] However, as with any chemical, it should be handled with caution in a professional laboratory setting.[4]
Quantitative Data Summary
| Property | Specification | Source(s) |
| Molecular Formula | C₂₀H₂₄N₁₀O₁₃P₂ (free acid) | [5] |
| Molecular Weight | 674.42 g/mol (free acid) | [5] |
| Physical Form | Solid (lyophilized powder) | [5] |
| Color | White to off-white | [5] |
| Purity | ≥ 95-98% (HPLC) | [5][6] |
| Solubility | Soluble in water (e.g., 1 mg/ml or 50 mg/ml) and DMSO. | [1][6] |
| Storage (Lyophilized) | Store desiccated at -20°C for up to 24 months. | |
| Storage (In Solution) | Store in aliquots at -20°C for up to 1-6 months. Avoid repeated freeze-thaw cycles. | [1] |
Operational and Safety Protocols
The following procedural steps provide guidance for the safe handling and disposal of this compound from receipt to final waste management.
Personal Protective Equipment (PPE)
Standard laboratory PPE must be worn at all times when handling this compound in either solid or liquid form.
-
Lab Coat: A standard laboratory coat is required to protect street clothes and skin from potential contamination.
-
Eye Protection: Safety glasses with side shields are mandatory. When handling the lyophilized powder outside of a fume hood, chemical safety goggles are recommended to provide a better seal against airborne particles.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. If a glove is punctured or contaminated, it should be removed and replaced immediately.
-
Respiratory Protection (for powder): When weighing or otherwise handling the lyophilized powder, it is best practice to work in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. If this is not possible, a NIOSH-approved N95 (or equivalent) respirator is recommended.
Handling and Reconstitution Workflow
The following diagram outlines the key stages for safely handling this compound.
Step-by-Step Handling Procedures
A. Receipt and Storage of Lyophilized Powder
-
Upon receipt, inspect the package for any signs of damage.
-
Wear standard PPE (lab coat, gloves, safety glasses) to handle the vial.
-
Store the lyophilized product in a desiccator at -20°C immediately upon arrival to ensure stability.
B. Weighing and Transfer (Solid Form)
-
Perform all weighing and transfer operations of the lyophilized powder inside a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Use a clean spatula for transfers. Handle the vial and powder gently to minimize aerosolization.
-
If a fume hood is unavailable, wear an N95 respirator in addition to standard PPE.
-
Close the container tightly immediately after use.
C. Reconstitution (Preparation of Stock Solution)
-
Consult the product datasheet for the correct solvent (e.g., sterile endotoxin-free water, DMSO) and concentration.[1] For a 5 mM stock from 500 μg of powder, for example, you would add 139 μl of DMSO.
-
Slowly add the recommended volume of solvent to the vial containing the lyophilized powder.
-
Mix the solution by gentle vortexing or pipetting up and down until the solid is completely dissolved.[1]
-
For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]
D. Handling of Solutions
-
Handle all solutions using standard good laboratory practices.
-
When working with cell cultures, use aseptic technique to prevent contamination.
-
Clearly label all tubes containing the this compound solution with the compound name, concentration, date, and your initials.
Disposal Plan
While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly and in accordance with institutional and local regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
-
Solid Waste:
-
Dispose of non-hazardous, contaminated solid waste such as gloves, paper towels, and pipette tips in the regular laboratory trash, unless they are contaminated with a biohazard or other hazardous chemical.
-
Do not place chemical waste in public-facing or custodial-serviced trash cans. Use designated laboratory waste containers.
-
-
Liquid Waste:
-
Small quantities of unused, non-hazardous aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of running water.
-
Crucially, verify this procedure is permitted by your institution's EHS office before proceeding.
-
Do not dispose of solutions containing DMSO or other organic solvents down the drain. These must be collected as chemical waste.
-
-
Empty Containers:
-
Rinse the empty vial three times with a suitable solvent (e.g., water). Collect the rinsate for proper disposal if required by your institution.
-
Deface or remove the label to prevent misuse of the container.
-
The clean, empty vial can typically be disposed of in a designated glass waste or sharps container.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
